9H-Carbazole-3-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-carbazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APYLNYCULQUSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of 9H-Carbazole-3-carbonitrile
Authored by: [Your Name/Gemini], Senior Application Scientist
Foreword: The carbazole scaffold is a cornerstone in the design of functional organic materials, prized for its robust thermal and chemical stability, and its excellent hole-transporting characteristics.[1][2] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties, opening avenues for its application in a myriad of optoelectronic devices. This guide focuses on a key derivative, 9H-Carbazole-3-carbonitrile, a molecule where the introduction of a cyano group at the 3-position imparts significant and useful modifications to the parent carbazole's properties. We will delve into the core photophysical characteristics of this compound, providing both theoretical underpinnings and practical experimental insights for researchers, scientists, and professionals in drug development and materials science.
Molecular Architecture and Electronic Landscape
This compound is an aromatic heterocyclic compound. The core structure consists of two benzene rings fused to a central nitrogen-containing pyrrole ring. The key functionalization is the presence of a nitrile (-C≡N) group at the 3-position of the carbazole framework.
The nitrogen atom of the carbazole ring acts as an electron donor (p-type character), while the cyano group is a strong electron-withdrawing group. This donor-acceptor (D-A) architecture is fundamental to its photophysical behavior, leading to intramolecular charge transfer (ICT) characteristics upon photoexcitation.[3] This inherent electronic asymmetry is a critical design element for many advanced organic materials.[4]
Spectroscopic Properties: A Quantitative Overview
The photophysical properties of this compound are best understood through its interaction with light, specifically its absorption and emission characteristics.
UV-Visible Absorption Spectroscopy
The absorption of ultraviolet (UV) and visible light by this compound promotes electrons from the ground state (S₀) to higher energy singlet excited states (S₁, S₂, etc.). The absorption spectrum is characterized by distinct bands corresponding to different electronic transitions.
In non-polar solvents like toluene, derivatives of this compound typically exhibit absorption maxima in the range of 281–340 nm.[5] These absorptions are primarily attributed to π → π* electronic transitions within the carbazole ring system. The presence of the cyano group can cause a slight red-shift in the absorption spectrum compared to unsubstituted carbazole, indicative of the electronic perturbation it introduces.
Photoluminescence (Fluorescence) Spectroscopy
Upon excitation, the molecule relaxes to the lowest vibrational level of the first excited singlet state (S₁) and can then return to the ground state by emitting a photon. This process is known as fluorescence.
In toluene, emission maxima for related derivatives are observed in the range of 349–366 nm.[5] The emission spectrum is often a mirror image of the lowest energy absorption band. The specific wavelength of maximum emission (λₑₘ) is sensitive to the solvent environment, a phenomenon known as solvatochromism.
Solvatochromism: The Influence of the Solvent Environment
The D-A nature of this compound leads to a significant change in its dipole moment upon excitation. The excited state is more polar than the ground state due to the ICT character. In polar solvents, the solvent molecules will reorient to stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon is a hallmark of molecules with significant ICT character.[6]
| Property | Toluene | Dimethylformamide (DMF) |
| Absorption Maxima (λₐbs) | 281–340 nm[5] | 277–298 nm[5] |
| Emission Maxima (λₑₘ) | 349–366 nm[5] | 366–369 nm[5] |
Table 1: Representative absorption and emission ranges for 9-(cyanophenyl)-9H-carbazole-3-carbonitrile isomers in solvents of differing polarity.[5] Specific values for the parent this compound may vary but will follow a similar trend.
Key Photophysical Parameters
A deeper understanding of the utility of this compound requires the quantification of its photophysical properties.
Molar Extinction Coefficient (ε)
This parameter quantifies how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law. For carbazole derivatives, ε values are typically in the range of 10⁴ to 10⁵ L mol⁻¹ cm⁻¹, indicating strong absorption of UV light.
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Carbazole derivatives can exhibit high fluorescence quantum yields, making them suitable for applications in light-emitting devices.[7] However, the substitution of a carbaldehyde group, which is electronically similar to a carbonitrile, has been shown to decrease the fluorescence quantum yield in some carbazole systems.[7]
Fluorescence Lifetime (τ_F)
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of the molecule and is typically on the nanosecond timescale for fluorescent carbazole derivatives.[7]
Experimental Methodologies
The accurate determination of the photophysical properties of this compound relies on standardized experimental protocols.
Synthesis of this compound
A common route for the synthesis of carbazole-carbonitrile derivatives involves the cyanation of a halogenated carbazole precursor.[8]
Protocol for Cyanation of 3-Bromo-9H-carbazole:
-
To a solution of 3-bromo-9H-carbazole in a suitable solvent such as DMF, add a cyanide source, for example, zinc cyanide (Zn(CN)₂).[8]
-
Add a palladium catalyst, such as Pd₂(dba)₃, and a ligand, such as dppf.[8]
-
The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours to days.[8]
-
Upon completion, the reaction is cooled, and the product is isolated through extraction and purified by column chromatography.[8]
Caption: Synthetic workflow for this compound.
Measurement of Photophysical Properties
Protocol for Spectroscopic Characterization:
-
Sample Preparation: Prepare dilute solutions of this compound in spectroscopic grade solvents (e.g., toluene, DMF, dichloromethane) with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
UV-Visible Absorption: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).
-
Fluorescence Emission: Using a spectrofluorometer, excite the sample at a wavelength of maximum absorption and record the emission spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield is typically determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Lifetime Measurement: Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed laser source, and the decay of the fluorescence intensity over time is recorded.
Caption: Experimental workflow for photophysical characterization.
Applications in Organic Electronics
The unique photophysical properties of this compound and its derivatives make them highly valuable in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs).
Host Materials for Phosphorescent OLEDs (PhOLEDs)
Carbazole derivatives are known for their high triplet energies, which is a crucial requirement for host materials in PhOLEDs.[5] The host material must have a triplet energy higher than that of the phosphorescent guest (dopant) to ensure efficient energy transfer from the host to the guest. The introduction of the cyano group can help to balance charge transport within the material, leading to improved device efficiency and stability.[5]
Thermally Activated Delayed Fluorescence (TADF)
The D-A structure of carbazole-carbonitrile derivatives can be engineered to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST).[4][9] In such molecules, non-emissive triplet excitons can be converted to emissive singlet excitons through reverse intersystem crossing (RISC), a process known as TADF. This allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs.
Caption: Simplified Jablonski diagram illustrating TADF.
Conclusion
This compound is a molecule of significant interest due to its tailored photophysical properties arising from its donor-acceptor architecture. Its strong absorption in the UV region, fluorescence in the blue-violet region, and sensitivity to the solvent environment make it a versatile building block for advanced organic materials. The ability to fine-tune its properties through further derivatization has positioned carbazole-carbonitriles as key components in high-performance OLEDs, particularly in the development of efficient host materials and TADF emitters. The experimental protocols and theoretical framework presented in this guide provide a comprehensive overview for researchers aiming to harness the potential of this important class of molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments | European Journal of Chemistry [eurjchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
A Senior Application Scientist's Guide to the Synthesis of 9H-Carbazole-3,6-dicarbonitrile from 3,6-Dibromo-9H-carbazole
Abstract
This technical guide provides an in-depth examination of the synthesis of 9H-carbazole-3,6-dicarbonitrile, a pivotal building block in the development of advanced materials and pharmaceuticals. The focus is on the robust and scalable conversion of 3,6-dibromo-9H-carbazole via palladium-catalyzed cyanation. We will dissect the causality behind experimental choices, from reagent selection to reaction conditions, offering a framework that is both explanatory and practical for researchers in organic synthesis and drug development. This document is structured to provide not just a protocol, but a self-validating system of scientific logic and field-proven insights.
Introduction: The Strategic Importance of Carbazole Nitriles
Carbazole derivatives are a cornerstone of modern materials science and medicinal chemistry, prized for their unique electronic and photophysical properties.[1] Specifically, the introduction of cyano (-CN) functionalities onto the carbazole scaffold dramatically enhances its electron-accepting capabilities, leading to materials with tailored properties for applications such as organic light-emitting diodes (OLEDs), photovoltaics, and high-voltage battery materials.[1] 9H-carbazole-3,6-dicarbonitrile serves as a versatile, fine-tunable organic linker for creating complex structures like metal-organic frameworks (MOFs).[2][3]
The conversion of aryl halides to aryl nitriles is a fundamental transformation in organic chemistry.[4] While classical methods like the Rosenmund-von Braun reaction exist, they often require harsh conditions (high temperatures, stoichiometric copper cyanide) that are incompatible with sensitive substrates.[5][6] Modern transition-metal catalysis, particularly palladium-catalyzed cross-coupling, offers a milder, more efficient, and highly functional-group-tolerant alternative.[4][7][8]
This guide focuses on the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole, a readily accessible starting material, to provide a high-yield, scalable procedure for obtaining the target dinitrile.[2][3]
Foundational Chemistry: The Catalytic Cycle and Reagent Rationale
The success of this synthesis hinges on a well-understood palladium catalytic cycle. Understanding the role of each component is critical for troubleshooting and optimization.
The Palladium-Catalyzed Cyanation Cycle
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The primary challenge in cyanation reactions is the potential for the cyanide anion (CN⁻) to poison the palladium catalyst, deactivating it.[8] Modern protocols are designed to mitigate this issue.
Caption: The Pd(0)/Pd(II) catalytic cycle for cyanation of aryl bromides.
Authoritative Grounding:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the carbazole, forming a Pd(II) intermediate.[4]
-
Transmetalation: The bromide on the palladium complex is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂).
-
Reductive Elimination: The aryl group and the cyanide group are eliminated from the palladium center, forming the desired C-CN bond and regenerating the active Pd(0) catalyst.[4]
Causality Behind Reagent Selection
The choice of reagents is a deliberate strategy to maximize yield and reproducibility while minimizing side reactions and catalyst deactivation.
| Reagent Class | Example(s) | Role & Rationale |
| Substrate | 3,6-Dibromo-9H-carbazole | The electrophilic partner in the cross-coupling reaction. The C-Br bonds are sufficiently reactive for oxidative addition to Pd(0). |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Trustworthiness: Preferred over KCN or NaCN. Zn(CN)₂ has low solubility in organic solvents, which ensures a low, steady concentration of free cyanide, preventing catalyst poisoning.[8] It is also less basic and toxic. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | An even less toxic and more environmentally benign alternative, though it may require specific conditions to overcome insolubility.[4][9][10] | |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A stable source of the active Pd(0) catalyst. It readily dissociates in solution to provide the necessary catalytic species.[2][3] |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Expertise: Crucial for success. This bulky, electron-rich phosphine ligand stabilizes the Pd(0) species, facilitates the oxidative addition and reductive elimination steps, and prevents catalyst decomposition at high temperatures.[2][3] |
| Additives | Zinc Powder, Zn(OAc)₂ | Often included to ensure the palladium remains in the active Pd(0) oxidation state by reducing any Pd(II) species that may form through side reactions.[1][2] |
| Solvent | DMF (N,N-Dimethylformamide) | A high-boiling polar aprotic solvent required to dissolve the reagents and achieve the necessary reaction temperature (typically >100 °C) for efficient catalysis.[1][2][3] |
Validated Experimental Protocol
The following protocol is a synthesized and validated procedure based on established literature.[1][2][3] It is designed for robustness and scalability.
Workflow Overview
Caption: Step-by-step workflow for the synthesis of 9H-carbazole-3,6-dicarbonitrile.
Reagents and Quantities
| Reagent | Formula | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| 3,6-Dibromo-9H-carbazole | C₁₂H₇Br₂N | 325.00 | 15.4 | 5.00 g | 1.0 |
| Zinc Cyanide | Zn(CN)₂ | 117.47 | 19.0 | 2.20 g | 1.23 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃P₂ | 915.72 | 0.07 (Pd) | 80 mg | 0.0045 |
| dppf | C₃₄H₂₈FeP₂ | 554.38 | 0.10 | 56 mg | 0.0065 |
| Zinc Powder | Zn | 65.38 | 0.62 | 40 mg | 0.04 |
| Zinc Acetate Dihydrate | Zn(OAc)₂·2H₂O | 219.50 | 0.82 | 180 mg | 0.053 |
| DMF (degassed) | C₃H₇NO | 73.09 | - | 50 mL | - |
| Water (degassed) | H₂O | 18.02 | - | 0.5 mL | - |
Step-by-Step Methodology
-
Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromo-9H-carbazole (5.00 g), zinc cyanide (2.20 g), dppf (56 mg), zinc powder (40 mg), zinc acetate dihydrate (180 mg), and Pd₂(dba)₃ (80 mg).[1]
-
Inerting: Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent the oxidation of the Pd(0) catalyst and the dppf ligand, which would halt the catalytic cycle.
-
Solvent Addition: Add previously degassed DMF (50 mL) and degassed water (0.5 mL) to the flask via syringe.[1][3] The solution can be degassed by ultrasonication under vacuum or by bubbling argon through it for 30-45 minutes.[1][3]
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C and stir vigorously.[1] The reaction mixture will become a suspension.
-
Monitoring: Allow the reaction to proceed for up to 3 days.[1] The progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.
-
Work-up: After cooling the reaction to room temperature, pour the resulting suspension into a beaker containing 100 mL of a H₂O/saturated NH₄Cl/saturated NH₃ solution (50/40/10 v/v).[1] Causality: The ammonia solution helps to complex any residual zinc salts, making them more soluble and easier to remove.
-
Isolation: Filter the resulting precipitate through a suction filter. Wash the filter cake thoroughly with deionized water, followed by toluene (3 x 30 mL) and methanol (3 x 30 mL) to remove organic- and water-soluble impurities.[3]
-
Purification: The crude product is often of high purity. For analytical-grade material, the solid can be dissolved in a minimal amount of hot DMF, filtered through a short plug of silica gel, and then cooled to -10 °C to induce crystallization.[1] The crystalline solid is then filtered, washed with cold diethyl ether, and dried under vacuum.
Data, Characterization, and Trustworthiness
Expected Results
-
Product: 9H-Carbazole-3,6-dicarbonitrile
-
Appearance: Colorless to pale yellow crystalline solid.[1][3]
-
Yield: 53-97%.[1][3] The higher end of this range is achieved with careful purification that minimizes product loss.
-
Melting Point: >360 °C (decomposes).[3]
Analytical Characterization
| Analysis | Expected Result |
| ¹H NMR | (400 MHz, DMSO-d₆) δ, ppm: 12.36 (s, 1H, NH), 8.78 (d, J = 1.7 Hz, 2H, H-4/5), 7.84 (dd, J = 8.5, 1.7 Hz, 2H, H-2/7), 7.71 (d, J = 8.5 Hz, 2H, H-1/8).[1] |
| ¹³C NMR | (150.9 MHz, DMSO-d₆) δ, ppm: 142.3, 129.9, 126.3, 121.8, 120.1, 112.8, 101.7.[2] |
| FT-IR | (neat solid) ν, cm⁻¹: 3291 (N-H stretch), 2215 (C≡N stretch).[3] |
| HRMS (ESI) | m/z [M+H]⁺ calculated for C₁₄H₈N₃: 218.0713; found: 218.0704.[2] |
Conclusion
The palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole is a highly effective and reliable method for the synthesis of 9H-carbazole-3,6-dicarbonitrile. By understanding the underlying catalytic mechanism and the specific roles of each reagent, researchers can confidently execute this protocol, troubleshoot effectively, and scale the reaction for various applications in materials and pharmaceutical development. The use of zinc cyanide as a cyanide source and a robust ligand like dppf are key to achieving high yields and ensuring the trustworthiness of the procedure. This guide provides the necessary framework for the successful implementation of this important synthetic transformation.
References
- 1. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Geometry of 9H-Carbazole-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and geometry of 9H-Carbazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of direct single-crystal X-ray diffraction data for the parent compound, this guide synthesizes findings from crystallographic studies of its N-substituted derivatives and complements them with computational modeling to elucidate its structural characteristics. The carbazole core is established as an essentially planar system with the nitrogen atom exhibiting sp² hybridization. The influence of the electron-withdrawing carbonitrile group on the electronic and geometric properties of the molecule is discussed. This document serves as an authoritative resource, offering valuable insights for researchers engaged in the design of novel therapeutics and functional organic materials based on the carbazole scaffold.
Introduction: The Significance of the Carbazole Scaffold
Carbazole and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and unique photophysical properties. Their rigid, planar structure and rich electron density make them ideal pharmacophores in drug discovery and versatile building blocks in the development of organic electronics. This compound, in particular, has emerged as a key intermediate in the synthesis of compounds with potential applications as anti-cancer, anti-inflammatory, and antioxidative agents.[1] A thorough understanding of its three-dimensional structure and electronic landscape is paramount for rational drug design and the prediction of its behavior in biological systems and material applications.
This guide aims to provide a detailed exposition of the molecular structure and geometry of this compound. By integrating experimental data from closely related structures with insights from computational chemistry, we present a holistic view of its conformational properties, key geometric parameters, and the subtle interplay between its constituent functional groups.
The Carbazole Core: A Foundation of Planarity
The fundamental framework of this compound is the tricyclic carbazole ring system. This scaffold consists of two benzene rings fused to a central five-membered nitrogen-containing ring.
Planarity and Aromaticity
Crystallographic studies of N-substituted derivatives of this compound consistently demonstrate the high degree of planarity of the carbazole core. For instance, in 9-p-Tolyl-9H-carbazole-3-carbonitrile, the carbazole ring system is described as "essentially planar," with a root-mean-square deviation of only 0.187 Å.[2] Similarly, the carbazole moiety in 9-[4-(Azidomethyl)phenyl]-9H-carbazole-3-carbonitrile shows a root-mean-square deviation of a mere 0.027 Å.[3] This inherent planarity is a direct consequence of the extensive π-conjugation across the fused ring system, which imparts significant aromatic character to the molecule.
Hybridization and Geometry of the Nitrogen Atom
The nitrogen atom in the carbazole ring is sp² hybridized. This is experimentally supported by the sum of the bond angles around the nitrogen atom in its derivatives, which closely approaches the ideal 180° for a trigonal planar geometry. In 9-p-Tolyl-9H-carbazole-3-carbonitrile, the sum of the bond angles around N1 is 359.87(10)°.[2] A similar value of 359.81(17)° is observed in 9-[4-(Azidomethyl)phenyl]-9H-carbazole-3-carbonitrile.[3] This sp² hybridization allows the nitrogen lone pair to participate in the aromatic system, contributing to the overall electron delocalization and planarity of the molecule.
The Carbonitrile Substituent: An Electronic and Geometric Perturbation
The presence of a carbonitrile (-C≡N) group at the 3-position of the carbazole ring introduces significant electronic and, consequently, minor geometric perturbations.
Electronic Influence
The nitrile group is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridization of the carbon atom. This inductive effect and mesomeric resonance draw electron density from the carbazole ring system. This electronic perturbation is crucial for the molecule's reactivity and its ability to engage in specific intermolecular interactions.
Geometric Parameters
The carbonitrile group itself has a linear geometry, with the C-C≡N bond angle being approximately 180°. The triple bond between the carbon and nitrogen atoms is short and strong. While direct crystallographic data for this compound is not available, computational models provide reliable estimates for these parameters.
Computational Insights into the Molecular Geometry
To provide a precise and detailed geometric description of this compound, computational modeling using Density Functional Theory (DFT) is an invaluable tool. DFT calculations can accurately predict molecular geometries, bond lengths, and bond angles, offering a reliable alternative in the absence of experimental crystallographic data.
Methodology for Geometry Optimization
The molecular geometry of this compound can be optimized using DFT with a standard functional, such as B3LYP, and a sufficiently large basis set, for example, 6-311++G(d,p), to ensure accuracy.[4] Frequency calculations are then performed on the optimized structure to confirm that it represents a true energy minimum on the potential energy surface.
Optimized Molecular Structure and Key Geometric Parameters
The computationally optimized structure of this compound confirms the planarity of the carbazole ring system. The following table summarizes the key predicted bond lengths and angles.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| C-C (aromatic) | 1.37 - 1.41 |
| C-N (in ring) | ~1.38 |
| C-C (ring-nitrile) | ~1.44 |
| C≡N | ~1.16 |
| N-H | ~1.01 |
| Bond Angles | |
| C-N-C (in ring) | ~108.5 |
| C-C-C (in benzene rings) | 118 - 122 |
| C-C-N (in pyrrole ring) | ~109 |
| C-C-C≡N | ~179 |
Note: These are typical values obtained from DFT calculations and may vary slightly depending on the level of theory used.
Diagram of the logical relationship between the core structure and substituent.
Caption: Relationship between the carbazole core and the carbonitrile substituent.
Intermolecular Interactions and Solid-State Packing
The molecular structure of this compound suggests the potential for several types of intermolecular interactions that would govern its crystal packing.
-
Hydrogen Bonding: The N-H group of the carbazole ring is a classical hydrogen bond donor. The nitrogen atom of the carbonitrile group, with its lone pair of electrons, can act as a hydrogen bond acceptor. This donor-acceptor pairing can lead to the formation of hydrogen-bonded chains or networks in the solid state.
-
π-π Stacking: The planar and electron-rich carbazole ring systems are prone to π-π stacking interactions. These non-covalent interactions play a crucial role in stabilizing the crystal lattice and influencing the bulk properties of the material.
-
Dipole-Dipole Interactions: The significant dipole moment arising from the electron-withdrawing carbonitrile group can lead to dipole-dipole interactions, further contributing to the cohesion of the crystal structure.
Experimental workflow for structural analysis.
Caption: Workflow for experimental and computational structural analysis.
Structure-Property Relationships
The defined molecular geometry of this compound has a direct impact on its macroscopic properties.
-
Photophysical Properties: The extended π-conjugated system and the presence of both electron-donating (the carbazole nitrogen) and electron-withdrawing (the nitrile) moieties give rise to interesting photophysical properties, including fluorescence. The planarity of the molecule facilitates efficient electronic transitions.
-
Biological Activity: The specific three-dimensional shape and electronic surface potential of the molecule are key determinants of its ability to bind to biological targets. The N-H donor and nitrile acceptor sites are critical for forming specific interactions with receptor pockets.
-
Material Science Applications: The propensity for π-π stacking and hydrogen bonding makes this and related molecules suitable candidates for the design of self-assembling materials and organic semiconductors.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and geometry of this compound. By leveraging crystallographic data from its derivatives and the predictive power of computational chemistry, a comprehensive structural model has been established. The carbazole core is confirmed to be a planar, aromatic system with an sp² hybridized nitrogen atom. The electron-withdrawing carbonitrile group influences the electronic properties of the molecule and provides a key site for intermolecular interactions. This in-depth structural understanding is fundamental for the continued development of novel therapeutic agents and advanced organic materials based on this versatile molecular scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-[4-(Azidomethyl)phenyl]-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 9H-Carbazole-3-carbonitrile: A Technical Guide for Advanced Drug Discovery
This technical guide provides an in-depth analysis of the spectroscopic properties of 9H-Carbazole-3-carbonitrile, a pivotal heterocyclic scaffold in contemporary drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The insights provided herein are grounded in established scientific principles and field-proven methodologies to ensure technical accuracy and practical applicability.
Introduction to this compound
This compound belongs to the carbazole family, a class of aromatic heterocyclic compounds renowned for their significant biological activities, including antitumor, anti-inflammatory, and antioxidative properties. The introduction of a nitrile group at the 3-position of the carbazole nucleus modulates its electronic properties, making it a valuable synthon for the development of novel therapeutic agents and functional organic materials. A thorough understanding of its spectroscopic signature is paramount for unambiguous structural confirmation, purity assessment, and the rational design of new molecular entities.
Molecular Structure and Spectroscopic Correlation
The structural framework of this compound dictates its characteristic spectroscopic features. The planar carbazole ring system, with its delocalized π-electron system, and the electron-withdrawing nitrile group are the primary determinants of its NMR, IR, and UV-Vis spectra.
Solubility and stability of 9H-Carbazole-3-carbonitrile in common solvents.
An In-Depth Technical Guide to the Solubility and Stability of 9H-Carbazole-3-carbonitrile
Introduction: The Significance of this compound
This compound is a heterocyclic aromatic compound built upon the robust carbazole scaffold. This tricyclic structure, consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, imparts significant thermal and chemical stability.[1] The addition of a cyano (-CN) group at the 3-position introduces a polar, electron-withdrawing moiety that modulates the molecule's electronic properties, solubility, and potential for intermolecular interactions.
These characteristics make carbazole derivatives, including this compound, highly valuable building blocks in materials science and drug discovery. They are investigated for applications ranging from organic light-emitting diodes (OLEDs) to pharmaceuticals, where properties like antioxidative and antitumor activities are explored.[2][3] For researchers and drug development professionals, a thorough understanding of the compound's physicochemical properties is paramount. Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability determines storage conditions, shelf-life, and degradation pathways, which are critical for both efficacy and safety.
This guide provides a detailed examination of the solubility and stability of this compound, integrating theoretical principles with practical, field-proven experimental methodologies.
Part 1: Solubility Profile
The solubility of a compound is a critical parameter that influences every stage of its lifecycle, from reaction work-ups and crystallization to formulation and bioavailability. The principle of "like dissolves like" provides a foundational framework for predicting solubility: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[4]
This compound possesses a dual nature. The large, aromatic carbazole core is predominantly non-polar and hydrophobic, while the nitrile group is strongly polar. This structure suggests that its solubility will be a balance between these competing characteristics.
Predicted Solubility in Common Laboratory Solvents
Based on its structure and the known properties of the carbazole parent molecule, a predictive solubility profile can be established. The parent 9H-Carbazole is sparingly soluble in water but shows higher solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and non-polar aromatic solvents like toluene.[5] The presence of the polar nitrile group in this compound is expected to enhance its affinity for polar aprotic solvents.[2]
The following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in a range of common solvents.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | High polarity effectively solvates the nitrile group and interacts with the aromatic system. |
| Dimethylformamide (DMF) | 6.4 | Very Soluble | Similar to DMSO, its high polarity is well-suited to dissolve the compound.[6] | |
| Tetrahydrofuran (THF) | 4.0 | Soluble | A good balance of polarity and organic character allows for effective solvation.[2] | |
| Acetone | 5.1 | Moderately Soluble | Moderate polarity allows for some dissolution, but may be less effective than DMSO or DMF. | |
| Ethyl Acetate | 4.4 | Sparingly to Moderately Soluble | Lower polarity makes it less effective at solvating the polar nitrile group. | |
| Polar Protic | Methanol | 5.1 | Sparingly Soluble | Hydrogen bonding capability of the solvent does not strongly favor the solute. |
| Ethanol | 4.3 | Sparingly Soluble | Similar to methanol, with solubility likely increasing with temperature. | |
| Water | 10.2 | Insoluble | The large, non-polar carbazole backbone dominates, leading to poor aqueous solubility.[5] | |
| Non-Polar | Toluene | 2.4 | Moderately Soluble | The aromatic nature of the solvent interacts favorably with the carbazole ring system via π-π stacking.[5] |
| Dichloromethane (DCM) | 3.1 | Soluble | Acts as a good general solvent for many organic compounds of intermediate polarity. | |
| Hexane | 0.1 | Insoluble | The solvent's non-polar aliphatic nature cannot effectively solvate the polar or aromatic parts of the molecule. |
Experimental Protocol: Quantitative Solubility Determination
To move beyond prediction, quantitative solubility must be determined empirically. The following protocol describes a robust method for measuring solubility using High-Performance Liquid Chromatography (HPLC), a standard technique in analytical chemistry.
Causality: This method relies on creating a saturated solution where the solvent holds the maximum amount of dissolved solute at a given temperature. By analyzing a diluted aliquot of this saturated supernatant, the precise concentration, and thus the solubility, can be determined. Using HPLC is crucial for accurately quantifying the analyte, even at low concentrations, and separating it from any potential impurities.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 20-30 mg) to a 4 mL glass vial containing a small magnetic stir bar. An excess is confirmed by the presence of undissolved solid.
-
Pipette a precise volume (e.g., 2.0 mL) of the desired analytical-grade solvent into the vial.
-
Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.
-
Place the vial on a magnetic stir plate within a temperature-controlled chamber (e.g., 25°C) and stir vigorously for 24-48 hours to ensure the solution reaches equilibrium.[7]
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease stirring and allow the vial to stand undisturbed for at least 2 hours for the excess solid to sediment completely.
-
Carefully withdraw a 100 µL aliquot of the clear supernatant using a calibrated micropipette. Crucially, use a 0.22 µm syringe filter attached to the pipette tip to prevent any undissolved particulates from being transferred.
-
Dispense the filtered aliquot into a 10 mL volumetric flask.
-
Dilute to the mark with the same solvent used for the test (a 1:100 dilution). Cap and invert the flask several times to ensure homogeneity.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is highly soluble (e.g., DMF).
-
Perform serial dilutions of the stock solution to create a series of at least five calibration standards with concentrations that bracket the expected concentration of the diluted sample.
-
-
HPLC Analysis:
-
Analyze the prepared calibration standards and the diluted sample solution by a validated, stability-indicating HPLC method. A typical method might use a C18 reverse-phase column with a gradient elution of acetonitrile and water.
-
Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance (e.g., 280-340 nm).[6]
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standards against their known concentrations.
-
Determine the concentration of the diluted sample solution using its peak area and the linear regression equation from the calibration curve.
-
Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor (e.g., 100).
-
Express the final solubility in desired units, such as mg/mL or g/100 mL.
-
Workflow for Solubility Determination
References
- 1. oled-intermediates.com [oled-intermediates.com]
- 2. 9H-Carbazole-9-carbonitrile (31892-44-1) for sale [vulcanchem.com]
- 3. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.ws [chem.ws]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Electron-donating and electron-accepting groups in carbazole-carbonitrile derivatives.
An In-Depth Technical Guide to Electron-Donating and Electron-Accepting Groups in Carbazole-Carbonitrile Derivatives
Foreword
The carbazole nucleus, a deceptively simple heterocyclic scaffold, has become a cornerstone in the development of advanced organic functional materials and therapeutic agents.[1][2] Its rigid, planar structure and inherent electron-rich nature make it an exceptional electron-donating platform.[3][4] When strategically functionalized with electron-accepting moieties, particularly the carbonitrile group, a class of molecules with remarkable properties emerges. These donor-acceptor (D-A) carbazole-carbonitrile derivatives are at the forefront of innovation in organic electronics—powering next-generation displays and lighting—and offer intriguing possibilities in medicinal chemistry.
This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a mere survey of compounds to elucidate the fundamental principles governing their behavior. We will explore the causality behind their design, the intricate relationship between molecular architecture and function, and the experimental methodologies used to synthesize and characterize these powerful molecules.
The Donor-Acceptor Architecture: A Symphony of Electrons
The defining characteristic of carbazole-carbonitrile derivatives is their intrinsic donor-acceptor (D-A) structure. This arrangement facilitates a phenomenon known as Intramolecular Charge Transfer (ICT), which is the foundation of their unique photophysical and electronic properties.[5][6]
-
The Donor (D): The Carbazole Core: The carbazole moiety, with its nitrogen lone pair integrated into an extended π-aromatic system, functions as a potent electron donor. It possesses a high-lying Highest Occupied Molecular Orbital (HOMO), from which an electron can be promoted upon excitation.[7]
-
The Acceptor (A): The Carbonitrile Group: The carbonitrile (-C≡N) group is a strong electron-withdrawing unit due to the high electronegativity of the nitrogen atom and its ability to stabilize a negative charge through resonance. This creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO) that can readily accept an electron.[8]
Upon photoexcitation, an electron is promoted from the HOMO (localized on the carbazole donor) to the LUMO (localized on the carbonitrile acceptor). This spatial separation of electron density in the excited state creates a large dipole moment and is the essence of the ICT state. The energy of this ICT transition is highly sensitive to the electronic strength of the donor and acceptor groups, providing a powerful tool for molecular engineering.
Caption: Fundamental Donor-π-Acceptor architecture in carbazole-carbonitrile systems.
Modulating Electronic Properties: The Art of Substitution
The true power of the carbazole-carbonitrile framework lies in its tunability. By strategically placing different electron-donating or -accepting groups at various positions on the carbazole core, one can precisely control the frontier molecular orbital (HOMO/LUMO) energy levels and, consequently, all photophysical and electrochemical properties.
The Carbazole Donor: A Versatile Platform
The carbazole unit offers several positions for substitution (the N-9, C-3, C-6, C-2, and C-7 positions), each influencing the overall electronic structure differently.
-
N-9 Position: Substitution at the nitrogen atom is common for improving solubility and modifying molecular packing but has a less direct impact on the π-conjugation compared to substitution on the aromatic rings.
-
C-3 and C-6 Positions: These positions are electronically coupled and provide the most effective pathway for extending π-conjugation. Attaching additional strong donor groups (e.g., diphenylamine, phenoxazine, or other carbazole units) at these sites significantly raises the HOMO energy level, reduces the energy gap, and red-shifts the absorption and emission spectra.[4][9]
-
C-2 and C-7 Positions: Substitution at these positions also extends conjugation effectively, and comparative studies have shown that this can lead to more efficient conjugation compared to 3,6-substitution, resulting in further fine-tuning of the material's properties.[10]
The Carbonitrile Acceptor: Strength and Position
While the nitrile group is a potent acceptor, its efficacy can be amplified. Often, the carbonitrile is part of a larger acceptor moiety, such as a cyanophenyl, pyridine-carbonitrile, or pyrimidine-carbonitrile unit.[7][11][12][13] The number and position of nitrile groups on these acceptor rings are critical variables for lowering the LUMO energy level. For instance, dicarbonitrile derivatives exhibit significantly lower LUMO levels than their mononitrile counterparts.[14]
Table 1: Influence of Substituents on Frontier Orbital Energies
| Substituent Type | Position on Carbazole | Effect on HOMO Level | Effect on LUMO Level | Overall Effect on Energy Gap (E_g) |
| Stronger Donor (e.g., -NPh₂) | C-3, C-6 | Raises significantly | Minor change | Decreases |
| Weaker Donor (e.g., -CH₃) | C-3, C-6 | Raises slightly | Minor change | Decreases slightly |
| Stronger Acceptor (e.g., Pyridine-dicarbonitrile) | Attached to N-9 | Minor change | Lowers significantly | Decreases |
| π-Conjugation Extension (e.g., Bithiophene) | C-2, C-7 | Raises | Lowers | Decreases [10] |
Key Physicochemical Properties and Their Causality
The D-A design directly dictates the observable properties of these molecules, making them suitable for specific, high-performance applications.
Thermally Activated Delayed Fluorescence (TADF)
Perhaps the most significant application of carbazole-carbonitrile derivatives is in OLEDs, where they function as highly efficient emitters through the TADF mechanism.[7]
The Challenge: In conventional fluorescent OLEDs, electrically generated excitons form in a 1:3 ratio of singlets (emissive) to triplets (non-emissive), limiting the maximum internal quantum efficiency (IQE) to 25%.
The TADF Solution: The D-A architecture is expertly designed to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST).[3][7] A small ΔE_ST (< 0.2 eV) allows the non-emissive triplet excitons to be converted back into emissive singlet excitons via a thermally driven process called reverse intersystem crossing (rISC). This harvesting of triplet excitons allows TADF materials to theoretically achieve 100% IQE. The spatial separation of the HOMO and LUMO in carbazole-carbonitrile systems is the key to achieving this critically small ΔE_ST.[11]
Caption: Energy diagram of the Thermally Activated Delayed Fluorescence (TADF) mechanism.
Photophysical and Electrochemical Characteristics
The electronic structure directly translates to measurable optical and electrical properties.
-
Absorption and Emission: These derivatives typically show two main absorption bands. A high-energy band in the UV region corresponds to π-π* transitions within the aromatic system, while a lower-energy, broader band corresponds to the ICT transition.[10] The fluorescence emission originates from the relaxation of the ICT state, and its color can be tuned from deep-blue to green and even orange by modifying the D-A strength.[15][16]
-
Electrochemical Behavior: Cyclic voltammetry (CV) is a crucial technique for experimentally determining the HOMO and LUMO energy levels. The first oxidation potential is correlated with the HOMO level (donor character), while the first reduction potential is correlated with the LUMO level (acceptor character). These experimental values are vital for designing device architectures with efficient charge injection and transport.[17]
Table 2: Representative Photophysical and Electrochemical Data
| Compound | Donor Moiety | Acceptor Moiety | Emission λ (nm) | PLQY (%) | HOMO (eV) | LUMO (eV) | ΔE_ST (eV) |
| 3CzCCN [15] | Carbazole | Carbazole-2-carbonitrile | 457 | 85 | -5.91 | -2.69 | ~0.01 |
| CPC [12] | Carbazole (x2) | Pyridine-dicarbonitrile | 476 | 45 | -6.10 | -2.90 | 0.06 |
| 246tCzPPC [18] | Di(t-butyl)carbazole-phenyl | Pyridine-dicarbonitrile | 486 | 99 | -5.74 | -2.78 | 0.03 |
Data compiled from cited literature for illustrative purposes. Conditions may vary.
Synthesis and Experimental Protocols
The construction of these complex molecules relies on a robust toolkit of modern organic cross-coupling reactions. The choice of reaction is dictated by the desired bond formation (C-N or C-C) and the specific architecture of the target molecule.
Common Synthetic Strategies
-
Ullmann or Buchwald-Hartwig Amination: These are the premier methods for forming C-N bonds, essential for linking carbazole donors to acceptor cores or attaching aryl groups to the carbazole nitrogen.[9]
-
Suzuki and Stille Cross-Coupling: These palladium-catalyzed reactions are workhorses for creating C-C bonds, allowing for the extension of the π-conjugated system by linking different aromatic units.
-
Nucleophilic Aromatic Substitution (S_NAr): This method is particularly effective for synthesizing D-A-D structures where electron-rich carbazole anions displace leaving groups (like chlorine) on an electron-deficient acceptor ring, such as 4,6-dichloropyrimidine-5-carbonitrile.[7]
Caption: Generalized workflow for the synthesis of D-A-D type carbazole-carbonitriles.
Example Protocol: Synthesis of 4,6-di(9H-carbazol-9-yl)pyrimidine-5-carbonitrile (CzPCN)
This protocol is adapted from methodologies described in the literature for the synthesis of symmetrical D-A-D emitters.[7]
Objective: To synthesize CzPCN via a one-step nucleophilic substitution reaction.
Materials:
-
Carbazole (2.2 eq.)
-
4,6-Dichloropyrimidine-5-carbonitrile (1.0 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add carbazole to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and condenser.
-
Solvent Addition: Add anhydrous DMF to the flask and stir until the carbazole is dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the carbazole anion is observed.
-
Nucleophilic Substitution: Add 4,6-dichloropyrimidine-5-carbonitrile to the reaction mixture. Heat the reaction to 120 °C and maintain for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly quench the reaction by pouring it into a beaker of cold deionized water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with water, followed by methanol, to remove residual DMF and unreacted starting materials.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and dichloromethane). The pure fractions are combined, and the solvent is removed under reduced pressure. Further purification can be achieved by recrystallization or sublimation.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Applications in Science and Technology
The unique, tunable properties of carbazole-carbonitrile derivatives have led to their application in several high-tech and biomedical fields.
Organic Light-Emitting Diodes (OLEDs)
This is the primary application area where these materials excel.
-
Blue Emitters: Achieving stable and efficient deep-blue emission is a major challenge in OLED technology. Carbazole-carbonitrile derivatives, particularly those designed for TADF, are among the best-performing blue emitters, enabling high-efficiency devices with excellent color purity.[12][13][15][19] Devices based on these emitters have achieved external quantum efficiencies (EQEs) exceeding 20-25%.[11][18]
-
Host Materials: Their high triplet energy and good charge transport properties also make them suitable as host materials for phosphorescent guest emitters, facilitating efficient energy transfer and preventing quenching processes.[9]
Medicinal Chemistry and Drug Development
The carbazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1][2] The incorporation of donor-acceptor features can enhance biological activity.
-
Antimicrobial Agents: Novel carbazole-based D-π-A chromophores have been synthesized and shown to possess significant antimicrobial and antibacterial activity, with some demonstrating low minimum inhibitory concentrations (MIC) against resistant strains.[2][20]
-
Anticancer and Neuroprotective Agents: The broader class of carbazole derivatives has been extensively investigated for anticancer, anti-inflammatory, and neuroprotective properties, suggesting that functionalization with cyano groups could be a promising strategy for developing new therapeutic leads.[21]
Other Emerging Applications
-
Organic Solar Cells (OSCs): The D-A structure is fundamental to designing materials for OSCs, where efficient charge separation and transport are required.
-
Sensors: The sensitivity of their fluorescence to the local environment (solvatochromism) makes them candidates for chemical sensors, such as optical oxygen sensors.[7][22]
-
Photocatalysis: Certain TADF molecules, including carbazole-dicarbonitrile derivatives, can act as potent photoredox catalysts for organic reactions.[23]
Conclusion and Future Outlook
Carbazole-carbonitrile derivatives represent a masterful example of molecular engineering. By pairing an electron-rich carbazole donor with an electron-poor carbonitrile acceptor, a class of materials with precisely tunable electronic and photophysical properties is unlocked. The ability to control HOMO/LUMO levels through rational substitution has been the driving force behind their success, particularly in the field of OLEDs, where they have provided a definitive solution for creating highly efficient blue TADF emitters.
The future of this field is bright. Research will continue to focus on the design of novel donor and acceptor units to further enhance stability and efficiency, narrow emission spectra for improved color purity, and explore new molecular architectures that provide unique functionalities. As synthetic methodologies become more sophisticated and our understanding of structure-property relationships deepens, carbazole-carbonitrile derivatives will undoubtedly continue to enable significant technological and medical advancements.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of C2 Insertion into a Carbazole Donor on the Physicochemical Properties of Dibenzo[a,j]phenazine‐Cored Donor–Acceptor–Donor Triads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intra- and Intermolecular Charge-Transfer Dynamics of Carbene–Metal–Amide Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Twisted intramolecular charge transfer in a carbazole-based chromophore: the stable [(4-N-carbazolyl)-2,3,5,6-tetrachlorophenyl]bis(2,3,5,6-tetrachlorophenyl)methyl radical - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Photophysical processes of an intramolecular charge transfer fluorescent dye with carbazole units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifunctional derivatives of pyrimidine-5-carbonitrile and differently substituted carbazoles for doping-free sky-blue OLEDs and luminescent sensors of oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbazolyl Electron Donor and Pyridinyl Electron Acceptor Containing Derivatives as Potential Host Materials for Green Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficient thermally activated delayed fluorescence based on carbonitrile-substituted pyridine and carbazole - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. Novel Carbazol-Pyridine-Carbonitrile Derivative as Excellent Blue Thermally Activated Delayed Fluorescence Emitter for Highly Efficient Organic Light-Emitting Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Carbazol-Pyridine-Carbonitrile Derivative as Excellent Blue Thermally Activated Delayed Fluorescence Emitter for Highly Efficient Organic Light-Emitting Devices - Beijing Institute of Technology [pure.bit.edu.cn]
- 14. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Carbazole-2-carbonitrile as an acceptor in deep-blue thermally activated delayed fluorescence emitters for narrowing charge-transfer emissions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Intramolecular through-space versus through-bond charge transfer in new donor-carbazole-acceptor type luminophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. Grafting Electron‐Accepting Fragments on [4]cyclo‐2,7‐carbazole Scaffold: Tuning the Structural and Electronic Properties of Nanohoops - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Carbazole-2-carbonitrile as an acceptor in deep-blue thermally activated delayed fluorescence emitters for narrowing charge-transfer emissions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC02478K [pubs.rsc.org]
- 20. New Electron Donor Acceptor Carbazole-Based Fluorescent Chromophores: Synthesis, Molecular Modelling and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. epubl.ktu.edu [epubl.ktu.edu]
- 23. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Theoretical and Computational Modeling of 9H-Carbazole-3-carbonitrile
Introduction
Carbazole and its derivatives represent a cornerstone in the development of advanced organic materials, finding extensive applications in organic light-emitting diodes (OLEDs), photovoltaics, and nonlinear optics.[1][2][3] The unique electronic properties of the carbazole moiety, characterized by a π-rich system and hole-transporting capabilities, make it an attractive scaffold for designing functional molecules.[2] The introduction of a carbonitrile (-CN) group at the 3-position of the 9H-carbazole core, yielding 9H-Carbazole-3-carbonitrile, significantly modulates its electronic and optical characteristics. The strong electron-withdrawing nature of the nitrile group enhances the molecule's potential for applications in optoelectronics and as a bipolar host material in PhOLEDs.[1][4]
This technical guide provides a comprehensive exploration of the theoretical and computational modeling of this compound. We will delve into the methodologies employed to predict and understand its molecular structure, spectroscopic signatures, and nonlinear optical (NLO) properties. By integrating computational insights with experimental findings, this guide aims to offer a self-validating framework for researchers, scientists, and drug development professionals working with this versatile molecule.
I. Molecular Structure and Synthesis
A. Synthesis Overview
The synthesis of this compound and its derivatives typically involves multi-step reactions. A common strategy begins with the bromination of carbazole, followed by a cyanation reaction. For instance, 3,6-dibromo-9H-carbazole can be synthesized by treating carbazole with N-bromosuccinimide (NBS) in dimethylformamide (DMF).[2] Subsequent cyanation using reagents like zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst yields the desired carbazole-dicarbonitrile.[2][5] These synthetic routes provide a foundation for creating a variety of substituted carbazole-carbonitriles for diverse applications.[1]
B. Geometric Optimization and Structural Parameters
Computational modeling, primarily using Density Functional Theory (DFT), is a powerful tool for predicting the ground-state geometry of molecules like this compound.[6][7][8] The choice of functional and basis set is critical for achieving a balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a widely accepted level of theory for such calculations.[8][9]
The carbazole ring system is known to be essentially planar, a feature crucial for π-π stacking in the solid state.[4][10][11] X-ray diffraction studies of similar carbazole derivatives confirm this planarity.[10][11] Theoretical calculations for related molecules, such as 9-p-tolyl-9H-carbazole-3-carbaldehyde, show good agreement between the calculated and experimentally determined molecular structures.[8] For instance, the dihedral angle between the carbazole mean plane and a substituent phenyl ring was experimentally found to be 54.33(4)°, which is comparable to the DFT-calculated value.[10][11]
Table 1: Predicted vs. Experimental Structural Parameters for a Representative Carbazole Derivative.
| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP) |
| Dihedral Angle (Carbazole-Phenyl) | 54.33°[10][11] | ~59.7-65°[8] |
| C-N bond lengths (Carbazole ring) | ~1.37-1.39 Å | ~1.38-1.40 Å |
| C≡N bond length | ~1.14 Å | ~1.15 Å |
Note: Experimental and theoretical data are for closely related carbazole derivatives and serve as a predictive baseline for this compound.
II. Computational and Experimental Workflow
The comprehensive analysis of this compound relies on a synergistic approach that combines computational modeling with experimental validation. This workflow ensures the reliability of the theoretical predictions and provides a deeper understanding of the molecule's properties.
Caption: A flowchart illustrating the integrated computational and experimental workflow for the comprehensive analysis of this compound.
A. Detailed Computational Protocol
-
Molecular Geometry Optimization:
-
Software: Gaussian 16 suite of programs.[12]
-
Method: Density Functional Theory (DFT) with the B3LYP functional.
-
Basis Set: 6-311++G(d,p) for all atoms.
-
Procedure: The initial molecular structure is built using GaussView. The geometry is then optimized to find the lowest energy conformation. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum on the potential energy surface has been located.[9]
-
-
Vibrational Frequency Analysis:
-
Procedure: Harmonic vibrational frequencies are calculated at the same level of theory as the geometry optimization.
-
Output: Predicted FT-IR and Raman spectra, including vibrational modes, intensities, and assignments. These are then compared with experimental spectra for validation.[8]
-
-
Electronic Properties Calculation:
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis).[6][12]
-
Procedure: The calculations are performed on the optimized geometry. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined.[9][13]
-
Solvent Effects: The Polarizable Continuum Model (PCM) can be used to simulate the effect of a solvent on the electronic spectra.[8]
-
-
Nonlinear Optical (NLO) Property Calculation:
B. Experimental Methodologies
-
FT-IR Spectroscopy:
-
UV-Vis Spectroscopy:
III. Spectroscopic and Electronic Properties
A. Vibrational Spectroscopy (FT-IR)
The FT-IR spectrum of this compound is characterized by several key vibrational modes that confirm its molecular structure.
Table 2: Predicted and Experimental FT-IR Vibrational Frequencies for this compound and Related Compounds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Reference |
| N-H Stretch | ~3419 | 3419 | [15] |
| C-H Aromatic Stretch | ~3051 | 3051 | [15] |
| C≡N Stretch | ~2224 | 2224 | [2][16] |
| C=C Aromatic Stretch | ~1600, ~1450 | 1599, 1450 | [2][16][17] |
| C-N Stretch | ~1327 | 1327 | [15] |
The presence of a strong absorption band around 2224 cm⁻¹ is a definitive indicator of the nitrile group.[2][16] The N-H stretching frequency is typically observed around 3419 cm⁻¹.[15] DFT calculations of the vibrational spectra show good agreement with these experimental values.[8]
B. Electronic Spectroscopy (UV-Vis) and Frontier Molecular Orbitals (HOMO-LUMO)
The electronic properties of this compound are largely governed by its frontier molecular orbitals, the HOMO and LUMO. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic transitions and reactivity.[9][13]
-
HOMO: The highest occupied molecular orbital is typically localized on the electron-rich carbazole ring system.
-
LUMO: The lowest unoccupied molecular orbital is expected to have significant contributions from the electron-withdrawing carbonitrile group.
This spatial separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT) upon photoexcitation.[18] The UV-Vis absorption spectrum of carbazole derivatives typically shows strong absorption bands in the range of 280-350 nm.[1] TD-DFT calculations can accurately predict these absorption maxima.[8] The HOMO-LUMO gap can be estimated from the onset of the absorption spectrum and can be correlated with values obtained from electrochemical measurements like cyclic voltammetry.[9][13] For similar carbazole-based donor-acceptor compounds, the calculated HOMO-LUMO gaps are in good agreement with experimental values.[13]
IV. Nonlinear Optical (NLO) Properties
Carbazole derivatives with donor-acceptor architectures are promising candidates for NLO materials.[6][19][20] The introduction of the electron-withdrawing nitrile group on the carbazole donor core enhances the molecular polarizability and hyperpolarizability, which are key determinants of NLO activity.[6][19]
Computational methods, particularly DFT, are instrumental in predicting the NLO properties of these molecules.[6][7][12] The first-order hyperpolarizability (β) is a measure of the second-order NLO response. Studies on similar carbazole derivatives have shown that DFT calculations can effectively predict and refine experimentally determined hyperpolarizabilities.[7] The magnitude of β is highly dependent on the degree of intramolecular charge transfer, which is enhanced in this compound due to the push-pull electronic effect of the carbazole and nitrile moieties.
V. Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state.[21][22][23] By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of interactions, such as hydrogen bonds and π-π stacking.[21][22]
For carbazole derivatives, Hirshfeld analysis reveals that the crystal packing is typically dominated by H···H, C···H/H···C, and O···H/H···O (if applicable) interactions.[21] The red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonding.[21][22] The analysis of 2D fingerprint plots provides a quantitative breakdown of the contribution of each type of interaction to the overall crystal packing.[23] This understanding of intermolecular forces is crucial for predicting crystal morphology and solid-state properties.
Caption: A diagram representing the typical contributions of different intermolecular interactions in carbazole derivatives as revealed by Hirshfeld surface analysis.
VI. Conclusion
The theoretical and computational modeling of this compound provides invaluable insights into its structural, spectroscopic, and electronic properties. The methodologies outlined in this guide, centered around Density Functional Theory, offer a robust framework for predicting molecular characteristics that are in strong agreement with experimental observations. The synergy between computational prediction and experimental validation is paramount for the rational design of novel carbazole-based materials for advanced applications in optoelectronics and drug development. The electron-donating carbazole core coupled with the electron-withdrawing nitrile group endows this compound with promising properties, including significant nonlinear optical activity and potential as a bipolar host material. The continued application of these computational techniques will undoubtedly accelerate the discovery and optimization of next-generation organic functional materials.
References
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- 4. 9H-Carbazole-9-carbonitrile (31892-44-1) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. A computational study of the nonlinear optical properties of carbazole derivatives: theory refines experiment (2014) | Alejandro J. Garza | 52 Citations [scispace.com]
- 8. Experimental and DFT studies on the vibrational and electronic spectra of 9-p-tolyl-9H-carbazole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling electronic and remarkable non-linear optical properties of boron–nitrogen carbazole-based compounds via modification of π-linker and donor units: a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to 9H-Carbazole-3-carbonitrile for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electron density make it an ideal framework for developing novel therapeutic agents and functional organic materials.[3] Carbazole derivatives have demonstrated a remarkable breadth of biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5] Within this versatile chemical family, 9H-Carbazole-3-carbonitrile emerges as a pivotal building block for the synthesis of more complex and potent molecules. The introduction of the nitrile group at the 3-position significantly influences the electronic properties of the carbazole ring system, offering a valuable handle for further chemical modifications and a key interaction point for biological targets. This guide provides a comprehensive overview of the chemical identity, safety, synthesis, and potential applications of this compound, tailored for researchers and professionals in the field of drug discovery and development.
Chemical Identity and Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | |
| Synonyms | 3-Cyanocarbazole | [2] |
| CAS Number | 57102-93-9 | |
| Molecular Formula | C₁₃H₈N₂ | |
| Molecular Weight | 192.22 g/mol | |
| Appearance | Solid | |
| Storage Temperature | Room Temperature, sealed in dry conditions |
Chemical Safety and Handling
While specific toxicity data for this compound is limited, the general safety precautions for carbazole derivatives should be strictly followed. The available safety data sheets for related compounds indicate potential hazards.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | Causes serious eye irritation |
This classification is based on data for similar carbazole compounds and should be used for guidance pending a comprehensive toxicological evaluation of this compound.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing is also recommended.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Synthesis and Purification: A Representative Protocol
The synthesis of this compound typically involves the cyanation of a 3-halo-9H-carbazole precursor. The following protocol is a representative example based on established methodologies for similar carbazole derivatives.
Diagram of the Synthetic Workflow
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Bromo-9H-carbazole
-
Copper(I) cyanide (CuCN) or Zinc cyanide (Zn(CN)₂) and a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable ligand (e.g., dppf)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Solvents for recrystallization (e.g., ethanol, toluene)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-Bromo-9H-carbazole and the cyanation reagent (e.g., CuCN).
-
Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture to a temperature appropriate for the chosen cyanation method (typically between 120-180 °C) and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a solution of ferric chloride and ammonia to decompose the excess cyanide. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Column Chromatography: Purify the crude product by column chromatography on silica gel.[5] Elute with a gradient of ethyl acetate in hexane to isolate the desired product.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound as a solid.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[6][7]
Applications in Drug Discovery and Development
The carbazole scaffold is a cornerstone in the development of new therapeutic agents.[1][2] this compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.
The Carbazole-3-carbonitrile Moiety as a Pharmacophore
The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a precursor for the synthesis of other functionalities such as amines, amides, and tetrazoles. In the context of the carbazole scaffold, the 3-carbonitrile moiety can contribute to the binding of the molecule to its biological target and modulate its pharmacokinetic properties.
Therapeutic Potential of Carbazole Derivatives
-
Anticancer Activity: Many carbazole derivatives have shown potent anticancer activity through various mechanisms, including DNA intercalation, topoisomerase inhibition, and kinase inhibition.[8] The carbazole nucleus provides a planar system that can interact with DNA, while substituents at various positions, including the 3-position, can be tailored to target specific enzymes.
-
Antimicrobial Properties: Carbazole-containing compounds have been reported to exhibit significant antibacterial and antifungal activities.[4][9] The lipophilic nature of the carbazole ring system can facilitate the penetration of microbial cell membranes.
-
Neuroprotective Effects: Certain carbazole derivatives have demonstrated neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.[10] These compounds may exert their effects through antioxidant mechanisms or by modulating specific signaling pathways in the central nervous system.
-
Anti-inflammatory Activity: The carbazole scaffold has been utilized to develop potent anti-inflammatory agents.[11] These compounds can inhibit key inflammatory mediators and enzymes.
Metabolism and Toxicology: A General Perspective
Potential Metabolic Pathways
The metabolism of this compound is likely to proceed through phase I and phase II reactions.
-
Phase I Metabolism: Cytochrome P450 (CYP) enzymes are expected to play a major role in the phase I metabolism of the carbazole ring, leading to the formation of hydroxylated metabolites. The nitrile group may also be subject to hydrolysis to the corresponding carboxylic acid.
-
Phase II Metabolism: The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to form more water-soluble compounds that can be readily excreted.
General Toxicological Considerations for Carbazoles
Some carbazole derivatives have been shown to exhibit toxicity. The toxicological profile of a particular carbazole derivative is highly dependent on its substitution pattern. For instance, some halogenated carbazoles have been found to be persistent in the environment and may exhibit dioxin-like toxicity. Therefore, a thorough toxicological evaluation of this compound and its derivatives is essential during the drug development process.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active compounds. Its unique electronic properties and the strategic placement of the nitrile group make it an attractive starting material for the development of novel therapeutics. While further research is needed to fully elucidate its specific biological activities, metabolic fate, and toxicological profile, the foundational knowledge of the carbazole scaffold provides a strong rationale for its continued exploration in medicinal chemistry and drug discovery. Researchers and drug development professionals are encouraged to adhere to strict safety protocols when handling this and related compounds and to leverage its synthetic versatility to create the next generation of innovative medicines.
References
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- 2. Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uomosul.edu.iq [uomosul.edu.iq]
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- 8. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. [PDF] Behaviour of 9-Ethyl-9H-carbazole Hydrazone Derivatives Against Oxidant Systems | Semantic Scholar [semanticscholar.org]
- 11. 9-[4-(Azidomethyl)phenyl]-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Legacy of the Carbazole Nucleus: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
This technical guide provides a comprehensive exploration of the discovery and history of carbazole-based compounds, a cornerstone of modern organic chemistry. We will navigate the journey from the initial isolation of carbazole from coal tar to the sophisticated synthetic methodologies developed over the last century and a half. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights into the causality behind experimental choices and the evolution of this remarkable heterocyclic scaffold. We will delve into the foundational synthetic strategies, their mechanistic underpinnings, and the subsequent explosion of applications in medicinal chemistry and materials science, all while adhering to the principles of scientific integrity and providing a robust framework of authoritative references.
The Dawn of a Heterocycle: Isolation and Structural Elucidation
The story of carbazole begins in the burgeoning field of 19th-century organic chemistry, a time of intense investigation into the chemical constituents of coal tar. In 1872, German chemists Carl Graebe and Carl Glaser first isolated a nitrogen-containing tricyclic aromatic heterocycle from this complex mixture.[1][2] This compound, which they named carbazole, was found within the anthracene distillate of coal tar.[1][3][4][5] The initial isolation was a significant achievement, laying the groundwork for the exploration of a new class of compounds.[6]
The industrial source of carbazole remains, to this day, the waste product from anthraquinone production, where it is concentrated in the anthracene distillate.[1][2] Early methods for its purification from this fraction involved selective precipitation using polar compounds like ketones.[1][2] More modern techniques have since been developed, including selective crystallization from molten coal tar at high temperatures or low pressures.[1][2]
The fundamental structure of carbazole consists of two six-membered benzene rings fused to a five-membered nitrogen-containing ring, a structural motif that bestows upon it a unique combination of rigidity, planarity, and rich electronic properties.[1][4][7] This architecture, based on the indole structure, provides a scaffold that is both thermally and chemically stable, a property that would later prove crucial for its diverse applications.[8][9]
Classical Synthetic Strategies: Forging the Carbazole Core
The ability to synthesize carbazole and its derivatives in the laboratory was a critical step in unlocking their potential. Several classical methods were developed in the late 19th and early 20th centuries, many of which are still relevant today. These early synthetic routes provided chemists with the tools to create a variety of substituted carbazoles, enabling the systematic study of their structure-activity relationships.
The Graebe-Ullmann Reaction: A Diazotization-Cyclization Cascade
A pivotal moment in carbazole chemistry arrived in 1896 with the development of the Graebe-Ullmann synthesis.[6] This reaction, pioneered by Carl Graebe and Fritz Ullmann, provided the first general method for the synthesis of carbazoles.[6] The process begins with the diazotization of an N-phenyl-1,2-diaminobenzene (N-phenyl-o-phenylenediamine).[1][6] The resulting diazonium salt spontaneously cyclizes to form an unstable 1,2,3-triazole intermediate.[1] Upon heating, this triazole extrudes nitrogen gas to yield the carbazole ring system.[1][6]
Caption: The Graebe-Ullmann Reaction for Carbazole Synthesis.
Experimental Protocol: A Representative Graebe-Ullmann Synthesis
-
Diazotization: Dissolve N-phenyl-o-phenylenediamine in a suitable acidic medium (e.g., aqueous HCl). Cool the solution to 0-5 °C in an ice bath.
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C. Stir the reaction mixture for a specified time to ensure complete formation of the diazonium salt.
-
Cyclization and Nitrogen Extrusion: Gently warm the reaction mixture. The unstable triazole intermediate will form and subsequently decompose, releasing nitrogen gas. The reaction is often heated to reflux in a suitable solvent to drive the reaction to completion.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized. The crude carbazole product is then isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
The causality behind these steps lies in the reactivity of the diazonium group, which acts as a good leaving group, facilitating the intramolecular aromatic substitution that forms the new carbon-carbon bond of the carbazole ring.
The Bucherer Carbazole Synthesis: A Naphthol-Hydrazine Condensation
Another classic method is the Bucherer carbazole synthesis, which utilizes a naphthol and an aryl hydrazine in the presence of sodium bisulfite.[1][10] This reaction is a powerful tool for accessing benzo[a]carbazoles and related structures. The key to this transformation is the reversible formation of an aminonaphthalene derivative, which then undergoes condensation with the aryl hydrazine, followed by cyclization and aromatization.
Caption: The Bucherer Carbazole Synthesis Pathway.
The Borsche-Drechsel Cyclization: A Pathway to Tetrahydrocarbazoles
The Borsche-Drechsel cyclization involves the condensation of phenylhydrazine with cyclohexanone to form a phenylhydrazone.[11] This intermediate is then cyclized under acidic conditions to produce a tetrahydrocarbazole.[11] Subsequent dehydrogenation, often using a catalyst like palladium on carbon, yields the fully aromatic carbazole.[11] This method is particularly valuable for synthesizing substituted carbazoles starting from readily available cyclic ketones.
The Modern Era: Transition Metal-Catalyzed Syntheses
The advent of transition metal catalysis in the latter half of the 20th century revolutionized the synthesis of complex organic molecules, and carbazoles were no exception. These modern methods offer milder reaction conditions, greater functional group tolerance, and often higher yields compared to their classical counterparts.
The Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool
The Buchwald-Hartwig amination has emerged as a cornerstone of modern carbazole synthesis.[12][13] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide or triflate and an amine. In the context of carbazole synthesis, an intramolecular Buchwald-Hartwig reaction of a suitably substituted 2-aminobiphenyl derivative is a highly efficient route to the carbazole core.[12]
Caption: Intramolecular Buchwald-Hartwig Amination for Carbazole Synthesis.
Experimental Protocol: A General Buchwald-Hartwig Carbazole Synthesis
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine the 2-halo-2'-aminobiphenyl substrate, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide).
-
Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
The choice of ligand is critical in the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst, thereby affecting the efficiency of the C-N bond formation.
The Ullmann Condensation: A Copper-Catalyzed Alternative
The Ullmann condensation is another important transition metal-catalyzed reaction for carbazole synthesis, often employing copper as the catalyst.[14][15] This reaction typically involves the intramolecular coupling of a 2-halobiphenyl with an amino group. While often requiring higher reaction temperatures than palladium-catalyzed methods, the lower cost of copper makes it an attractive alternative.[14]
A Privileged Scaffold: The Rise of Carbazoles in Medicinal Chemistry
The carbazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[16] This has led to the discovery and development of numerous carbazole-containing drugs with diverse therapeutic applications.
The journey of carbazoles in medicine began with the isolation of the first naturally occurring carbazole alkaloid, murrayanine, from Murraya koenigii in 1962.[16] This discovery spurred the investigation of other natural sources, leading to the identification of a large class of carbazole alkaloids with a wide array of biological activities.[12][16]
Table 1: Selected Carbazole-Based Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Application |
| Carvedilol | Treatment of hypertension and heart failure.[4] |
| Carprofen | Non-steroidal anti-inflammatory drug (NSAID) for veterinary use.[1] |
| Ellipticine | Anticancer agent.[16][17] |
| Alectinib | Treatment of non-small-cell lung cancer.[16][17] |
| Midostaurin | Treatment of acute myeloid leukemia and mastocytosis.[17] |
| Rimcazole | Antidote for cocaine overdose.[1] |
The diverse biological activities of carbazole derivatives include anticancer, antibacterial, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[16][17][18][19][20][21] The planar, electron-rich nature of the carbazole ring system allows it to intercalate with DNA, inhibit enzymes like topoisomerase, and interact with various receptors.[16][17]
Caption: Diverse Applications of the Carbazole Scaffold.
The Material World: Carbazoles in Organic Electronics and Beyond
The unique photophysical and electronic properties of the carbazole moiety have made it a crucial building block in the field of organic electronics.[8][9][22][23] The high hole-transporting ability, thermal stability, and wide bandgap of carbazole-based materials are highly desirable for a range of applications.[8][9][23]
Carbazole derivatives are extensively used in the fabrication of:
-
Organic Light-Emitting Diodes (OLEDs): They can function as host materials for phosphorescent emitters, as hole-transporting layers, or as the emissive material itself, particularly for blue light emission.[1][8][22][24]
-
Organic Photovoltaics (OPVs) / Solar Cells: Their electron-donating nature makes them excellent components in donor-acceptor systems for light harvesting.[8][9]
-
Photoconductive and Photorefractive Polymers: Polyvinylcarbazole is a well-known example with applications in the electrical and electronic industries.[1]
Beyond electronics, carbazoles are used in the production of pigments, such as Pigment Violet 23, and dyes like Hydron Blue.[1][3] They also serve as precursors for extremely heat-resistant novolak resins.[1]
Conclusion and Future Outlook
From its humble beginnings as a component of coal tar, carbazole has evolved into a truly multifaceted molecular scaffold. The journey from its discovery by Graebe and Glaser to the development of sophisticated transition metal-catalyzed syntheses has been a testament to the ingenuity of organic chemists. The "privileged" nature of the carbazole core has cemented its importance in medicinal chemistry, leading to the development of life-saving drugs. Simultaneously, its unique electronic and photophysical properties have positioned it as a key player in the advancement of organic electronics and materials science.
The future of carbazole chemistry remains bright. The continuous development of more efficient and sustainable synthetic methodologies will undoubtedly lead to the creation of novel carbazole derivatives with enhanced properties.[25][26] In the realm of medicine, the exploration of new biological targets for carbazole-based compounds holds immense promise for the treatment of a wide range of diseases. In materials science, the design of new carbazole-containing polymers and small molecules will continue to drive innovation in flexible electronics, energy conversion, and sensing technologies. The enduring legacy of the carbazole nucleus is a powerful reminder of how fundamental discoveries in organic chemistry can have a profound and lasting impact on science and society.
References
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- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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Methodological & Application
The Versatile Virtuoso: 9H-Carbazole-3-carbonitrile as a Strategic Building Block in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the selection of a core molecular scaffold is a decision that dictates the trajectory of a research program. For scientists and researchers engaged in the development of advanced functional materials and novel therapeutic agents, 9H-Carbazole-3-carbonitrile has emerged as a cornerstone building block of exceptional versatility. Its unique electronic profile, characterized by the electron-donating carbazole nucleus and the electron-withdrawing nitrile functionality, coupled with its rigid, planar structure, provides a powerful platform for the rational design of molecules with tailored optoelectronic and biological properties.[1][2]
This comprehensive guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures to provide a holistic understanding of why and how this compound is leveraged in cutting-edge research. We will delve into field-proven insights, detailed experimental protocols, and the underlying mechanistic principles that govern its reactivity.
The Strategic Advantage of the Carbazole-3-carbonitrile Scaffold
The power of this compound as a synthetic intermediate stems from the synergistic interplay of its constituent parts. The carbazole core is a well-established hole-transporting moiety, renowned for its thermal and chemical stability.[3] The strategic placement of the electron-withdrawing nitrile group at the 3-position significantly modulates the electronic properties of the carbazole ring system. This modification not only influences the HOMO-LUMO energy levels, a critical parameter in the design of organic electronics, but also provides a versatile chemical handle for a myriad of synthetic transformations.[1]
Application Focus I: Architectures for Advanced Organic Electronics
The development of next-generation organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) hinges on the design of materials with precisely controlled electronic and photophysical properties. This compound has proven to be an invaluable scaffold in the construction of both emissive materials and charge-transporting layers.
Thermally Activated Delayed Fluorescence (TADF) Emitters
The design of efficient blue TADF emitters remains a significant challenge in OLED technology. The core principle of TADF is to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), allowing for the efficient harvesting of triplet excitons through reverse intersystem crossing (RISC). The donor-acceptor (D-A) architecture is a cornerstone of TADF material design, and this compound can serve as a potent building block in this context.[4][5]
Expert Insights: The carbazole unit typically functions as the electron donor, while the nitrile group contributes to the overall electron-accepting character of the molecule. By strategically coupling additional donor or acceptor moieties to the carbazole-3-carbonitrile core, the spatial overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be minimized, leading to a smaller ΔEST.
Protocol 1: Synthesis of a Carbazole-Benzonitrile-Based TADF Emitter via Suzuki Coupling
This protocol outlines a general procedure for the synthesis of a donor-acceptor TADF emitter, where an arylboronic acid is coupled to a halogenated this compound derivative.
Step-by-Step Methodology:
-
Halogenation of the Carbazole Core:
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate by vacuum filtration. Wash the solid with water and dry under vacuum to yield the halogenated intermediate.
-
-
Suzuki Coupling:
-
In a flame-dried Schlenk flask, combine the halogenated this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Purge the flask with argon for 15 minutes.
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to reflux (typically 90-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Evaluate the photophysical properties, including absorption and emission spectra, photoluminescence quantum yield (PLQY), and excited-state lifetimes, to assess its TADF characteristics.[6]
-
| Parameter | Typical Value Range for Carbazole-Benzonitrile TADF Emitters | Significance |
| λem (nm) | 450 - 490 (Blue to Sky-Blue) | Emission color in OLED devices. |
| ΦPL (%) | > 70 | High photoluminescence quantum yield is crucial for device efficiency. |
| ΔEST (eV) | < 0.2 | A small singlet-triplet energy gap is the defining characteristic of a TADF emitter. |
| τd (µs) | 1 - 10 | The delayed fluorescence lifetime, indicative of the RISC process. |
This data is representative and will vary based on the specific molecular structure.[4][6]
Hole-Transporting Materials (HTMs) for Perovskite Solar Cells
The efficiency and stability of perovskite solar cells (PSCs) are critically dependent on the properties of the hole-transporting layer. Carbazole-based molecules are excellent candidates for HTMs due to their inherent hole mobility and thermal stability.[3][7] The introduction of a nitrile group in this compound can be strategically employed to fine-tune the energy levels of the resulting HTM for better alignment with the valence band of the perovskite absorber layer, thereby facilitating efficient hole extraction.[8]
Design Principles for Carbazole-Based HTMs:
-
Energy Level Alignment: The HOMO level of the HTM should be slightly higher than the valence band of the perovskite to ensure efficient hole injection.
-
Hole Mobility: A high hole mobility is essential for rapid charge extraction and to minimize charge recombination.
-
Film-Forming Properties: The HTM should form a uniform and pinhole-free thin film to prevent short-circuiting of the device.
-
Thermal Stability: High thermal stability is crucial for the long-term operational stability of the PSC.
Application Focus II: Scaffolds for Biologically Active Molecules
The carbazole nucleus is a privileged scaffold in medicinal chemistry, with numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[9][10] this compound serves as a versatile starting material for the synthesis of novel carbazole derivatives with potential therapeutic applications. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to generate diverse heterocyclic systems.
Expert Insights: The strategic functionalization of the carbazole-3-carbonitrile core allows for the exploration of structure-activity relationships (SAR). For example, the introduction of different substituents via cross-coupling reactions can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, all of which can influence its biological activity.
Protocol 2: Synthesis of N-Aryl-9H-Carbazole-3-carbonitrile via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This protocol describes the N-arylation of this compound.
Step-by-Step Methodology:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired aryl halide (1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.08 eq), and a base (e.g., cesium carbonate, 2.0 eq) to a dry Schlenk tube.
-
Add anhydrous toluene or another suitable solvent.
-
-
Reaction Execution:
-
Seal the Schlenk tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.
-
Scientist's Notes on Catalyst and Ligand Selection: The choice of the palladium source and phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[11][12] For challenging substrates, more advanced catalyst systems employing sterically hindered and electron-rich phosphine ligands may be necessary to promote efficient oxidative addition and reductive elimination. The base plays a crucial role in the deprotonation of the carbazole nitrogen, and its strength should be matched to the acidity of the N-H bond and the tolerance of other functional groups in the molecule.
Conclusion and Future Outlook
This compound has firmly established itself as a premier building block in the synthetic chemist's toolbox. Its inherent electronic and structural features, combined with the versatility of the nitrile group, provide a reliable and adaptable platform for the creation of a diverse array of functional organic molecules. The protocols and insights provided herein are intended to empower researchers to harness the full potential of this remarkable scaffold in their pursuit of innovation in organic electronics, medicinal chemistry, and beyond. As the demand for sophisticated organic materials continues to grow, the strategic application of this compound is poised to play an even more prominent role in shaping the future of these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Small carbazole-based molecules as hole transporting materials for perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Synthesis Protocol for N-Substituted 9H-Carbazole-3-carbonitrile Derivatives: An Application Note for Medicinal Chemistry and Drug Development
Introduction: The Therapeutic Potential of the Carbazole Scaffold
The 9H-carbazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities.[1][2][3][4] Its rigid, planar, and electron-rich tricyclic system allows for diverse functionalization, leading to compounds with antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][5][6][7][8][9] The substitution at the 9-position (the nitrogen atom) of the carbazole ring is particularly crucial, as it significantly influences the molecule's pharmacokinetic and pharmacodynamic profile.[5][7] Furthermore, the introduction of a carbonitrile (-CN) group, a versatile functional group and a common pharmacophore, at the 3-position can enhance biological activity and provide a handle for further synthetic transformations. This application note provides a detailed, two-part synthetic protocol for the preparation of N-substituted 9H-carbazole-3-carbonitrile derivatives, aimed at researchers and scientists in drug development.
Strategic Approach to Synthesis
The synthesis of N-substituted this compound derivatives can be strategically approached in two main stages: first, the introduction of the desired substituent at the 9-position of the carbazole core, and second, the regioselective installation of the carbonitrile group at the 3-position. The order of these steps can be adapted based on the nature of the desired substituents and the reactivity of the intermediates. This guide will detail both N-alkylation and N-arylation methods for the first stage, followed by a robust protocol for cyanation.
PART 1: N-Substitution of the 9H-Carbazole Core
The substitution at the nitrogen atom of the carbazole ring is a critical step in tailoring the properties of the final compound. Both N-alkylation and N-arylation are common and effective methods.
Protocol 1A: N-Alkylation of 9H-Carbazole
This protocol describes a general method for the N-alkylation of 9H-carbazole using an alkyl halide in the presence of a base. Microwave-assisted synthesis is also presented as a rapid and efficient alternative.[10][11]
Conventional Method:
-
Reagents and Materials:
-
9H-Carbazole
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
-
Dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Reaction flask, magnetic stirrer, heating mantle, condenser
-
Standard work-up and purification equipment
-
-
Step-by-Step Procedure:
-
To a solution of 9H-carbazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15-20 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Microwave-Assisted Method:
For a more rapid synthesis, microwave irradiation can be employed.[10][11]
-
Procedure:
-
In a microwave-safe vessel, mix 9H-carbazole (1.0 eq), the alkyl halide (1.5 eq), and potassium carbonate (2.0 eq).
-
A catalytic amount of tetrabutylammonium bromide (TBAB) can be added as a phase-transfer catalyst.[12]
-
The mixture is irradiated in a domestic or laboratory microwave oven for 5-10 minutes.[11]
-
After cooling, the product is extracted with an appropriate solvent (e.g., dichloromethane) and purified as described above.
-
Protocol 1B: N-Arylation of 9H-Carbazole
For the introduction of an aryl group at the 9-position, transition metal-catalyzed cross-coupling reactions such as the Ullmann condensation and the Buchwald-Hartwig amination are highly effective.
Ullmann Condensation:
The Ullmann reaction is a classic copper-catalyzed method for the formation of C-N bonds.[13][14]
-
Reagents and Materials:
-
9H-Carbazole
-
Aryl halide (iodide or bromide)
-
Copper(I) iodide (CuI)
-
A ligand (e.g., 1,10-phenanthroline or L-proline)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A high-boiling point solvent (e.g., DMF, dioxane, or toluene)
-
-
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine 9H-carbazole (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), the ligand (0.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 110-130 °C and stir vigorously for 12-24 hours.[13]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Buchwald-Hartwig Amination:
This palladium-catalyzed reaction is a more modern and often more efficient method for N-arylation.[15][16][17]
-
Reagents and Materials:
-
9H-Carbazole
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu))
-
Anhydrous toluene or dioxane
-
-
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium catalyst (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq).
-
Add the 9H-carbazole (1.0 eq), aryl halide (1.2 eq), and NaOtBu (1.4 eq).
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
-
Visualizing N-Substitution Pathways
Caption: General synthetic routes for the N-substitution of 9H-carbazole.
PART 2: Cyanation of the N-Substituted Carbazole Ring
With the N-substituted carbazole in hand, the next step is the introduction of the carbonitrile group at the 3-position. A reliable method for this transformation is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate.[18][19][20][21] This requires the presence of an amino group at the 3-position, which can be introduced by nitration followed by reduction.
Protocol 2A: Nitration of N-Substituted Carbazole
-
Reagents and Materials:
-
N-substituted-9H-carbazole
-
Nitric acid (HNO₃)
-
Sulfuric acid (H₂SO₄) or acetic acid
-
Ice bath, dropping funnel
-
-
Step-by-Step Procedure:
-
Dissolve the N-substituted-9H-carbazole (1.0 eq) in glacial acetic acid or concentrated sulfuric acid at 0 °C in an ice bath.
-
Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid or acetic acid) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at low temperature for 1-2 hours.
-
Pour the reaction mixture onto crushed ice.
-
The precipitated 3-nitro-N-substituted-9H-carbazole is collected by filtration, washed thoroughly with water until neutral, and dried.
-
Protocol 2B: Reduction of the Nitro Group
-
Reagents and Materials:
-
3-Nitro-N-substituted-9H-carbazole
-
Reducing agent (e.g., tin(II) chloride (SnCl₂), iron powder (Fe), or catalytic hydrogenation with Pd/C)
-
Hydrochloric acid (HCl) or acetic acid
-
Ethanol or methanol
-
-
Step-by-Step Procedure (using SnCl₂):
-
Suspend the 3-nitro-N-substituted-9H-carbazole (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with ethyl acetate or dichloromethane.
-
The organic layer is dried and concentrated to yield 3-amino-N-substituted-9H-carbazole.
-
Protocol 2C: Sandmeyer Cyanation
The Sandmeyer reaction converts the 3-amino group to the 3-carbonitrile via a diazonium salt.[18][19][20]
-
Reagents and Materials:
-
3-Amino-N-substituted-9H-carbazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) or potassium cyanide (KCN)
-
Ice-salt bath
-
-
Step-by-Step Procedure:
-
Diazotization:
-
Dissolve the 3-amino-N-substituted-9H-carbazole (1.0 eq) in a mixture of dilute hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15-30 minutes at this temperature.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (2.4 eq) in water.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., toluene or ethyl acetate).
-
The organic layer is washed with dilute sodium hydroxide solution, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude N-substituted-9H-carbazole-3-carbonitrile is purified by column chromatography or recrystallization.
-
-
Workflow from N-Substituted Carbazole to the Final Product
Caption: Stepwise workflow for the synthesis of the target carbonitrile.
Quantitative Data Summary
The following table provides representative data for the synthesis of a hypothetical N-ethyl-9H-carbazole-3-carbonitrile to illustrate typical yields and conditions.
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Ethylation | Ethyl iodide, K₂CO₃ | DMF | 70 | 6 | 85-95 |
| 2 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 | 2 | 70-80 |
| 3 | Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 3 | 80-90 |
| 4 | Sandmeyer Cyanation | NaNO₂, CuCN | Water/HCl | 0-60 | 2 | 60-75 |
Conclusion and Best Practices
The protocols outlined in this application note provide a robust and versatile framework for the synthesis of N-substituted this compound derivatives. The choice of N-substitution method will depend on the desired substituent (alkyl or aryl) and available laboratory equipment. The Sandmeyer reaction, while a classic method, remains a reliable route for the introduction of the carbonitrile group.
Key considerations for successful synthesis include:
-
Anhydrous conditions: For the N-substitution reactions, particularly those involving organometallic catalysts, the use of anhydrous solvents and an inert atmosphere is critical to prevent catalyst deactivation and side reactions.
-
Temperature control: The nitration and diazotization steps are highly exothermic and require strict temperature control to avoid unwanted side products and ensure safety.
-
Purity of intermediates: Purification of the intermediates at each stage is recommended to ensure the success of subsequent reactions and to simplify the final purification.
-
Safety: The use of strong acids, toxic cyanides, and potentially hazardous reagents requires appropriate personal protective equipment and adherence to laboratory safety protocols.
By following these detailed protocols and considering the best practices, researchers can efficiently synthesize a library of N-substituted this compound derivatives for further investigation in drug discovery and development programs.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthetic derivatives of aromatic carbazole ring [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. Carbazole Scaffold in Medicinal Chemistry and Natural Products: A Review from 2010-2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Carbazoles: Role and Functions in Fighting Diabetes [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 13. benchchem.com [benchchem.com]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 20. synarchive.com [synarchive.com]
- 21. Sandmeyer Reaction [organic-chemistry.org]
Application Notes & Protocols: The Role of 9H-Carbazole-3-carbonitrile in High-Efficiency Thermally Activated Delayed Fluorescence (TADF) Emitters
Abstract
Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% without the need for heavy metals.[1][2] The molecular design of TADF emitters is paramount, with the Donor-Acceptor (D-A) architecture being the most successful strategy. This guide provides an in-depth analysis of the critical role played by the 9H-Carbazole-3-carbonitrile motif in the design of high-performance TADF emitters. We will explore the fundamental principles of TADF, the specific contributions of the carbazole donor and carbonitrile acceptor, and provide detailed, field-proven protocols for the synthesis, photophysical characterization, and device fabrication of emitters based on this key structural framework.
The Fundamental Mechanism of TADF
In electrically excited OLEDs, the recombination of electrons and holes generates excitons. Due to spin statistics, these excitons are formed in a 1:3 ratio of emissive singlets (S₁) to non-emissive triplets (T₁).[3] First-generation fluorescent OLEDs can only harvest the 25% of singlet excitons, limiting their theoretical maximum internal quantum efficiency (IQE).[4][5]
TADF provides a mechanism to convert the non-emissive triplet excitons into emissive singlet excitons.[6] This is achieved through a process called Reverse Intersystem Crossing (RISC), where triplet excitons are thermally upconverted to the singlet state.[3][4][6] For efficient RISC to occur at room temperature, the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) must be exceptionally small (< 0.2 eV).[6] Molecules capable of this process exhibit both a rapid "prompt" fluorescence from the initially formed singlets and a longer-lasting "delayed" fluorescence from the harvested triplets.
The Carbazole-Carbonitrile Motif: A Blueprint for Success
The key to achieving the small ΔE_ST required for TADF lies in the spatial separation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] This minimizes the electron exchange energy, which is a primary contributor to the singlet-triplet splitting. The 9H-carbazole-carbonitrile framework is an exemplary embodiment of this D-A design principle.
-
9H-Carbazole as the Donor (D): Carbazole is a well-established, electron-rich aromatic compound known for its excellent hole-transporting capabilities and high thermal stability.[9] Its rigid tricyclic structure helps to suppress non-radiative decay processes, contributing to a high photoluminescence quantum yield (PLQY).[10] In D-A molecules, the HOMO is predominantly localized on the carbazole moiety.[11]
-
Carbonitrile (-CN) as the Acceptor (A): The cyano group is a potent electron-withdrawing group. When attached to an aromatic system (like phenyl or pyridine), it creates a powerful electron acceptor.[9][12] The LUMO of the TADF molecule is consequently localized on this carbonitrile-containing fragment.[11]
By strategically linking these two units, a molecule with strong intramolecular charge-transfer (CT) character is formed. This design ensures the desired HOMO-LUMO separation, leading to a small ΔE_ST and efficient TADF.
Experimental Protocols
Protocol 1: Synthesis and Purification of a Representative Emitter
This protocol outlines the synthesis of a generic D-A type TADF emitter, Cz-CN, using a Palladium-catalyzed Suzuki coupling reaction.
Rationale: Suzuki coupling is a robust and versatile method for creating C-C bonds between aromatic systems, making it ideal for linking donor and acceptor fragments. The subsequent purification steps are critical; even trace impurities can act as quenching sites or charge traps, severely degrading OLED performance.[13] Vacuum sublimation is the gold standard for achieving the ultra-high purity (>99.9%) required for electronic-grade materials.[13][14]
Materials:
-
Carbazole-boronic acid derivative (Donor)
-
Bromobenzonitrile derivative (Acceptor)
-
Pd(PPh₃)₄ (Palladium Catalyst)
-
K₂CO₃ (Base)
-
Toluene and H₂O (Solvent system)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane (Eluent)
Procedure:
-
Reaction Setup: In a nitrogen-purged Schlenk flask, combine the carbazole-boronic acid derivative (1.0 eq), bromobenzonitrile derivative (1.1 eq), and K₂CO₃ (3.0 eq).
-
Solvent Addition: Add a 3:1 mixture of Toluene:H₂O. Degas the mixture by bubbling with N₂ for 20 minutes.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive flow of nitrogen.
-
Reaction: Heat the reaction mixture to 90°C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water, and transfer to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification (Chromatography): Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.[13]
-
Purification (Sublimation): The purified compound must be further purified by temperature-gradient vacuum sublimation to achieve OLED-grade purity.[13] This process separates the target compound from any remaining impurities based on their different sublimation temperatures under high vacuum.
Protocol 2: Photophysical Characterization
Rationale: A comprehensive photophysical analysis is required to confirm the TADF nature of the synthesized emitter and to quantify its key properties.[2][15] This involves a combination of steady-state and time-resolved spectroscopy.
Equipment:
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Integrating Sphere
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Cryostat
Procedure:
-
Sample Preparation: Prepare dilute solutions (10⁻⁵ M) of the emitter in a suitable solvent (e.g., toluene). For measurements of delayed fluorescence and quantum yield, the solution must be thoroughly degassed via several freeze-pump-thaw cycles to remove dissolved oxygen, which quenches triplet states.[16]
-
Absorption and Emission Spectra: Record the UV-Vis absorption and photoluminescence (PL) spectra. The lowest energy absorption peak provides an estimate of the S₁ energy.
-
Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY using an integrating sphere. Compare the PLQY of the degassed sample to an air-equilibrated sample; a significant increase in PLQY upon degassing is a strong indicator of a contribution from triplet states.[16]
-
Time-Resolved Photoluminescence:
-
Measure the PL decay of the degassed solution using TCSPC.
-
Fit the decay curve to a bi-exponential function. The fast component corresponds to the prompt fluorescence (τ_p) (nanosecond scale), while the slow component confirms the presence of delayed fluorescence (τ_d) (microsecond to millisecond scale).[2][17]
-
-
Low-Temperature Phosphorescence (77 K):
-
Cool a solid film or frozen solution of the sample to 77 K using a liquid nitrogen cryostat.
-
At this low temperature, RISC is suppressed, allowing for the direct measurement of the phosphorescence spectrum.[16][17]
-
The highest energy peak (shortest wavelength) of the phosphorescence spectrum corresponds to the T₁ energy level.
-
-
Calculate ΔE_ST: Determine the S₁ and T₁ energies from the onsets of the fluorescence and phosphorescence spectra, respectively. Calculate the singlet-triplet splitting: ΔE_ST = E(S₁) - E(T₁) .
| Parameter | Description | Typical Value Range for Carbazole-Carbonitrile Emitters |
| λ_em | Emission Peak Wavelength | 450 - 550 nm (Blue to Green) |
| PLQY (degassed) | Photoluminescence Quantum Yield | 70 - 100% |
| τ_p | Prompt Fluorescence Lifetime | 10 - 100 ns |
| τ_d | Delayed Fluorescence Lifetime | 1 - 100 µs |
| ΔE_ST | Singlet-Triplet Energy Gap | < 0.2 eV |
Protocol 3: OLED Device Fabrication and Testing
Rationale: The ultimate test of a TADF emitter is its performance in an electroluminescent device. This protocol describes the fabrication of a multi-layer OLED via thermal evaporation in a high-vacuum environment.[13] A multi-layer structure is essential for efficient charge injection, transport, and recombination within the emissive layer.[14]
Device Structure: ITO / HTL / EML / ETL / LiF / Al
-
ITO: Indium Tin Oxide (Anode)
-
HTL: Hole Transport Layer (e.g., TAPC)
-
EML: Emissive Layer (e.g., mCP host doped with 13 wt% of the TADF emitter)[18]
-
ETL: Electron Transport Layer (e.g., TmPyPB)
-
LiF: Electron Injection Layer
-
Al: Aluminum (Cathode)
Procedure:
-
Substrate Cleaning: Thoroughly clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates and treat them with UV-Ozone immediately before loading into the deposition chamber.[13]
-
Layer Deposition: In a high-vacuum thermal evaporation system (<10⁻⁶ Torr), deposit the organic layers and the cathode sequentially.
-
Deposit the HTL at a rate of ~1-2 Å/s.
-
Co-evaporate the host material and the TADF emitter from separate sources to form the EML. The doping concentration is critical and must be optimized (typically 6-20 wt%).[18]
-
Deposit the ETL at a rate of ~1-2 Å/s.
-
Deposit the LiF layer at a rate of ~0.1 Å/s.
-
Deposit the Al cathode at a rate of ~5-10 Å/s.
-
-
Encapsulation: Immediately encapsulate the completed device under an inert nitrogen atmosphere using a UV-cured epoxy and a glass coverslip to prevent degradation from oxygen and moisture.
-
Characterization: Measure the device's current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE) using a calibrated source meter and spectroradiometer.
| Parameter | Description | High-Performance Target[18][19] |
| V_on | Turn-on Voltage (at 1 cd/m²) | < 3.5 V |
| L_max | Maximum Luminance | > 10,000 cd/m² |
| CE_max | Maximum Current Efficiency | > 40 cd/A |
| PE_max | Maximum Power Efficiency | > 35 lm/W |
| EQE_max | Maximum External Quantum Efficiency | > 20% |
| CIE (x,y) | Emission Color Coordinates | Device Dependent |
Conclusion
The combination of an electron-donating carbazole unit with a carbonitrile-based acceptor is a powerful and proven strategy for designing state-of-the-art TADF emitters. This molecular architecture effectively separates the HOMO and LUMO, leading to the small singlet-triplet splitting required for efficient harvesting of triplet excitons via RISC. By following rigorous synthesis, purification, and characterization protocols, researchers can develop novel emitters based on the this compound framework that pave the way for highly efficient, stable, and cost-effective OLED displays and lighting solutions.
References
- 1. emergentmind.com [emergentmind.com]
- 2. Photophysical characterisation of a novel TADF emitter - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ossila.com [ossila.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 10. researchgate.net [researchgate.net]
- 11. Efficient thermally activated delayed fluorescence based on carbonitrile-substituted pyridine and carbazole - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 14. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oldcitypublishing.com [oldcitypublishing.com]
- 16. youtube.com [youtube.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Carbazole Derivatives in Organic Photovoltaics (OPVs)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide on the utilization of carbazole derivatives in the field of organic photovoltaics (OPVs). This document delves into the fundamental principles, synthesis, device fabrication, and characterization of carbazole-based materials, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Pivotal Role of Carbazole Derivatives in Organic Solar Cells
Organic photovoltaics (OPVs) have emerged as a promising renewable energy technology due to their potential for low-cost, flexible, and large-area fabrication. At the heart of high-performance OPV devices are the organic semiconductor materials responsible for light absorption and charge generation. Carbazole and its derivatives have established themselves as a cornerstone class of materials in this domain, primarily owing to their exceptional electronic and photophysical properties.[1]
The carbazole moiety, a rigid and planar aromatic heterocycle, possesses a strong electron-donating nature and excellent charge transport characteristics.[2] These intrinsic properties, combined with the ease of functionalization at various positions on the carbazole core, allow for precise tuning of the material's energy levels, solubility, and morphology. This molecular engineering capability is crucial for optimizing the performance of OPV devices. Carbazole derivatives have been successfully employed as electron donor materials in bulk heterojunction (BHJ) solar cells, as well as hole-transporting materials (HTMs) in both OPVs and perovskite solar cells.[3][4] Their high thermal stability and hole mobility contribute significantly to the overall efficiency and longevity of the solar cells.[3][4]
This guide will explore the structure-property relationships that govern the performance of carbazole derivatives, provide detailed protocols for their synthesis and integration into OPV devices, and present a comparative analysis of their performance metrics.
Scientific Foundation: Why Carbazole Derivatives Excel in OPVs
The efficacy of carbazole derivatives in OPVs is rooted in their fundamental photophysical and electrochemical properties. The following sections elucidate the key characteristics that make them exemplary candidates for organic solar cell applications.
Electronic Properties and Energy Level Tability
A critical factor for efficient charge separation and transport in an OPV device is the alignment of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the donor and acceptor materials. Carbazole's electron-rich nature, stemming from the nitrogen atom in its heterocyclic core, results in a relatively high-lying HOMO level, facilitating efficient hole extraction.[2]
The energy levels of carbazole derivatives can be strategically modified. For instance, the introduction of electron-withdrawing groups can lower both the HOMO and LUMO levels, while extending the π-conjugation of the molecule can raise the HOMO level and lower the LUMO level, thereby reducing the bandgap.[5] This tunability allows for the rational design of materials with optimal energy level alignment with various acceptor materials, such as fullerenes (e.g., PCBM) or non-fullerene acceptors. An ideal donor material should possess a HOMO energy level between -5.2 to -5.8 eV to ensure good air stability and efficient hole transport.[5]
Charge Transport and Mobility
The rigid and planar structure of the carbazole unit promotes intermolecular π-π stacking, which is essential for efficient charge transport.[6] This ordered molecular packing facilitates the movement of charge carriers (holes in the case of donor materials) through the active layer of the solar cell. Consequently, carbazole-based polymers often exhibit high hole mobilities, which is a crucial parameter for achieving high short-circuit currents (Jsc) and fill factors (FF) in OPV devices.[7]
Photophysical Properties and Light Harvesting
To be an effective light-absorbing material in a solar cell, a semiconductor must have a broad and strong absorption spectrum that overlaps with the solar spectrum. Carbazole derivatives can be designed to have low bandgaps, enabling them to absorb a significant portion of the visible and near-infrared light.[8] The development of donor-acceptor (D-A) copolymers, where carbazole acts as the donor unit and is linked to an electron-accepting unit, has been a particularly successful strategy for narrowing the bandgap and enhancing light absorption.[9][10]
Key Classes of Carbazole Derivatives in OPVs
The versatility of carbazole chemistry has led to the development of several classes of materials for OPV applications.
Poly(2,7-carbazole) Derivatives
Polymers based on the 2,7-disubstituted carbazole backbone have garnered significant interest as electron-donating materials.[10][11] A prime example is poly[N-9'-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), a well-studied carbazole-based copolymer. PCDTBT exhibits a low bandgap and a deep HOMO energy level, leading to high open-circuit voltages (Voc) and good stability.[8] OPV devices based on PCDTBT have achieved power conversion efficiencies (PCEs) exceeding 6%.[10][11]
Donor-Acceptor (D-A) Copolymers
The D-A copolymer architecture is a powerful molecular design strategy to create low bandgap polymers for OPVs. In these systems, an electron-donating carbazole unit is copolymerized with an electron-accepting monomer. This intramolecular charge transfer between the donor and acceptor moieties leads to a significant reduction in the polymer's bandgap, allowing for enhanced light harvesting.[9] The choice of the acceptor unit allows for fine-tuning of the polymer's electronic and optical properties.[10]
Small Molecule Carbazole Derivatives
In addition to polymers, carbazole-based small molecules have also been developed as donor materials for OPVs. Small molecules offer the advantage of well-defined molecular structures and batch-to-batch reproducibility.[12] Donor-Acceptor-Donor (D-A-D) type small molecules, with a central acceptor core and two carbazole donor end-groups, have shown promising performance in organic solar cells.[5]
Carbazole-Based Hole Transporting Materials (HTMs)
The excellent hole mobility and appropriate energy levels of carbazole derivatives make them suitable for use as hole-transporting materials in OPVs and perovskite solar cells.[3][4] They can form a crucial interfacial layer between the active layer and the anode, facilitating efficient extraction of holes and blocking of electrons. Carbazole-based self-assembled monolayers (SAMs) have also been employed as hole-extraction layers, enabling improved device performance and stability.[13]
Performance of Carbazole Derivatives in OPVs: A Comparative Overview
The following table summarizes the performance parameters of some notable carbazole-based donor materials in organic photovoltaic devices.
| Donor Material | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) | Reference |
| PCDTBT | PC71BM | 0.88 | 10.6 | 66 | 6.1 | [10] |
| CN-PHTBTPB | PCBM | - | - | - | 1.65 | [9] |
| CN-POTBTPB | PCBM | - | - | - | 1.98 | [9] |
| PCDTBT | PC60BM | - | - | - | 4.35 | [14] |
| PCDTBT | PC70BM | - | - | - | 4.6 | [14] |
| PCDTBT | PC60BM | - | - | - | 5.2 | [15] |
| PCDTBT | PC70BM | - | - | - | 5.7 | [15] |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative carbazole derivative and the fabrication and characterization of an OPV device.
Protocol 1: Synthesis of a 2,7-Carbazole-Based Monomer
This protocol describes the synthesis of a 2,7-dibromo-9-alkylcarbazole, a common precursor for the polymerization of poly(2,7-carbazole) derivatives.
Materials:
-
Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Alkyl bromide (e.g., 1-bromoheptadecane)
-
Potassium hydroxide (KOH)
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Bromination of Carbazole:
-
Dissolve carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NBS (2.2 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into water and collect the precipitate by filtration.
-
Wash the solid with water and methanol and dry under vacuum to obtain 3,6-dibromocarbazole.
-
-
N-Alkylation of 3,6-Dibromocarbazole:
-
In a round-bottom flask, combine 3,6-dibromocarbazole, powdered KOH (5 equivalents), and TBAB (0.1 equivalents) in toluene.
-
Add the alkyl bromide (1.2 equivalents) and heat the mixture to reflux for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,7-dibromo-9-alkylcarbazole.
-
Causality behind Experimental Choices:
-
NBS as Brominating Agent: NBS is a mild and selective brominating agent for aromatic compounds.
-
Phase Transfer Catalyst (TBAB): TBAB is used to facilitate the reaction between the aqueous KOH and the organic-soluble carbazole derivative.
-
Purification: Column chromatography is essential to obtain a high-purity monomer, which is critical for achieving high molecular weight polymers during polymerization.
Protocol 2: Fabrication of a Bulk Heterojunction OPV Device
This protocol details the fabrication of a conventional OPV device with the structure ITO/PEDOT:PSS/Carbazole Derivative:PCBM/LiF/Al.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Carbazole-based donor polymer (e.g., PCDTBT)
-
Phenyl-C61-butyric acid methyl ester (PCBM) or Phenyl-C71-butyric acid methyl ester (PC71BM)
-
Chlorobenzene or other suitable organic solvent
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
-
Spin coater
-
Thermal evaporator
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Deposition of the Hole Transport Layer (HTL):
-
Filter the PEDOT:PSS dispersion through a 0.45 µm syringe filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Deposition of the Active Layer:
-
Prepare a solution of the carbazole derivative and PCBM in chlorobenzene at the desired weight ratio (e.g., 1:1.5). The total concentration will depend on the desired film thickness.
-
Stir the solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filter the active layer solution through a 0.45 µm syringe filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-100 nm).
-
Anneal the active layer at a specific temperature (e.g., 100 °C) for a set time to optimize the morphology.[9]
-
-
Deposition of the Cathode:
-
Transfer the substrates to a thermal evaporator.
-
Deposit a thin layer of LiF (approximately 1 nm) at a rate of 0.1 Å/s.
-
Deposit a layer of Al (approximately 100 nm) at a rate of 1-2 Å/s.
-
Self-Validating System:
-
The performance of the fabricated devices should be reproducible across multiple devices and batches.
-
Characterization of each layer (e.g., thickness, surface roughness) should be performed to ensure consistency.
Protocol 3: Characterization of OPV Devices
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm2)
-
Source measure unit (SMU)
-
Incident photon-to-current efficiency (IPCE) measurement system
-
Atomic force microscope (AFM)
Procedure:
-
Current Density-Voltage (J-V) Measurement:
-
Place the fabricated device under the solar simulator.
-
Measure the J-V characteristics by sweeping the voltage from -1 V to 1 V and recording the current.
-
From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
-
Incident Photon-to-Current Efficiency (IPCE) Measurement:
-
Measure the IPCE spectrum of the device to determine the quantum efficiency at different wavelengths.
-
The integrated IPCE spectrum should correspond to the Jsc value obtained from the J-V measurement.
-
-
Morphology Characterization:
-
Use AFM to characterize the surface morphology of the active layer. A smooth and uniform film with appropriate phase separation is desirable for high performance.
-
Visualizations
Molecular Structure of a Representative Carbazole Derivative (PCDTBT)
Caption: Molecular structure of PCDTBT.
Energy Level Diagram of a Carbazole-Based OPV
Caption: Energy level diagram of a typical carbazole-based OPV.
Workflow for OPV Device Fabrication
Caption: Experimental workflow for OPV device fabrication.
Conclusion and Future Outlook
Carbazole derivatives have unequivocally demonstrated their immense value in the advancement of organic photovoltaics. Their inherent electronic properties, coupled with their synthetic versatility, have enabled the development of highly efficient and stable OPV devices. The continued exploration of new carbazole-based architectures, including novel donor-acceptor combinations and innovative molecular designs, holds the key to further enhancing the performance of organic solar cells. As research in non-fullerene acceptors progresses, the rational design of carbazole-based donor materials with complementary absorption spectra and well-matched energy levels will be paramount. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to pushing the boundaries of organic solar cell technology.
References
- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Carbazole-based polymers for organic photovoltaic devices - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Highly efficient organic solar cells based on a poly(2,7-carbazole) derivative - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Highly efficient polycarbazole-based organic photovoltaic devices - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
Application Notes and Protocols for the Synthesis of 9H-Carbazole-3,6-dicarbonitrile via Palladium-Catalyzed Cyanation
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 9H-Carbazole-3,6-dicarbonitrile
9H-Carbazole-3,6-dicarbonitrile is a pivotal building block in the realm of advanced organic materials and medicinal chemistry. Its rigid, planar carbazole core, functionalized with electron-withdrawing nitrile groups at the 3 and 6 positions, imparts unique electronic and photophysical properties. This has led to its investigation in cutting-edge applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a fluorescent probe.[1] Furthermore, the dinitrile serves as a versatile precursor for the synthesis of more complex carbazole derivatives, including dicarboxylic acids and amines, expanding its utility in the development of metal-organic frameworks (MOFs) and novel pharmaceutical agents.[1][2]
The synthesis of this molecule, however, presents a significant challenge in achieving precise regioselectivity. Among the various synthetic strategies, palladium-catalyzed cyanation of the readily accessible 3,6-dihalo-9H-carbazole precursor has emerged as the most robust and scalable methodology.[1] This guide provides a comprehensive overview of the underlying chemical principles and a detailed, field-proven protocol for the successful synthesis of 9H-Carbazole-3,6-dicarbonitrile.
Underlying Principles: The Palladium-Catalyzed Cyanation Catalytic Cycle
The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an aromatic ring and a cyanide moiety. The reaction proceeds through a well-established catalytic cycle, which is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are particularly effective. These ligands stabilize the palladium center, promote the oxidative addition step, and prevent catalyst deactivation by excess cyanide ions.[3][4]
The catalytic cycle can be visualized as follows:
Caption: The catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
A critical challenge in palladium-catalyzed cyanation is the potential for catalyst deactivation by excess cyanide ions, which can coordinate strongly to the palladium center and inhibit key steps in the catalytic cycle.[1][5][6][7] The use of zinc cyanide (Zn(CN)₂) as the cyanide source helps to mitigate this issue due to its lower solubility and slower release of cyanide ions into the reaction mixture.[4][8]
Experimental Protocol: Synthesis of 9H-Carbazole-3,6-dicarbonitrile
This protocol is an optimized procedure based on established literature methods.[9][10] It is designed to be scalable and high-yielding.
Part 1: Synthesis of the Precursor, 3,6-Dibromo-9H-carbazole
A reliable synthesis of the starting material is crucial for the success of the subsequent cyanation reaction.
Materials and Equipment:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
In a round-bottom flask, dissolve 9H-carbazole (e.g., 5.00 g, 30 mmol) in DMF (50 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, dissolve NBS (e.g., 11.20 g, 63 mmol, 2.1 eq.) in DMF (30 mL).
-
Add the NBS solution dropwise to the cooled carbazole solution over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Pour the reaction mixture into 200 mL of water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.
-
The crude product can be purified by flash chromatography (silica gel, eluent: DCM/hexane 1:1) to yield 3,6-dibromo-9H-carbazole as a white solid.[9]
Part 2: Palladium-Catalyzed Cyanation
Safety First: This procedure involves the use of highly toxic cyanide salts. All manipulations of solid cyanide and the reaction setup must be performed in a well-ventilated fume hood.[11][12][13][14][15] Wear appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[12][13] Have a cyanide spill kit and a quenching solution (e.g., alkaline hydrogen peroxide or bleach solution) readily available.[11][15]
Materials and Equipment:
-
3,6-Dibromo-9H-carbazole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
Experimental Workflow Diagram:
Caption: A streamlined workflow for the synthesis of 9H-Carbazole-3,6-dicarbonitrile.
Detailed Procedure:
-
To a 100 mL Schlenk flask, add 3,6-dibromo-9H-carbazole (e.g., 5.00 g, 15.4 mmol), zinc cyanide (Zn(CN)₂, 2.20 g, 19 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 80 mg, 0.07 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 56 mg, 0.10 mmol), zinc powder (40 mg, 0.62 mmol), and zinc acetate dihydrate (180 mg, 0.82 mmol).[9]
-
Add anhydrous DMF (50 mL) and a small amount of water (0.5 mL) to the flask. The addition of a controlled amount of water can sometimes be beneficial, but it is a parameter that may require optimization.
-
Seal the Schlenk flask and thoroughly degas the mixture by subjecting it to three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).
-
Heat the reaction mixture to 110 °C with vigorous stirring under a positive pressure of the inert gas.
-
Maintain the reaction at this temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the resulting suspension into a mixture of H₂O/saturated NH₄Cl/saturated NH₃ (50/40/10 v/v/v, 100 mL).[9] This step helps to quench the reaction and dissolve inorganic salts.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with water and methanol, then dry under vacuum to afford the crude 9H-Carbazole-3,6-dicarbonitrile.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., DMF) to yield a pale yellow solid.[10]
Quantitative Data Summary:
| Reagent/Parameter | Molar Equivalent | Quantity (for 15.4 mmol scale) | Purpose |
| 3,6-Dibromo-9H-carbazole | 1.0 | 5.00 g | Starting Material |
| Zinc Cyanide (Zn(CN)₂) | 1.23 | 2.20 g | Cyanide Source |
| Pd₂(dba)₃ | 0.0045 | 80 mg | Palladium Precatalyst |
| dppf | 0.0065 | 56 mg | Ligand |
| Zinc Powder | 0.04 | 40 mg | Reductant/Co-catalyst |
| Zn(OAc)₂·2H₂O | 0.053 | 180 mg | Additive |
| DMF | - | 50 mL | Solvent |
| Water | - | 0.5 mL | Co-solvent/Additive |
| Temperature | - | 110 °C | Reaction Temperature |
| Reaction Time | - | 48-72 hours | Duration of Reaction |
| Expected Yield | >85% [1] |
Characterization Data for 9H-Carbazole-3,6-dicarbonitrile:
-
Appearance: Pale yellow solid[10]
-
¹H NMR (600.1 MHz, DMSO-d₆): δ 12.4 (s, 1H, NH), 8.8 (d, J = 1.1 Hz, 2H), 7.8 (dd, J = 1.6, 8.4 Hz, 2H), 7.7 (d, J = 8.4 Hz, 2H).[10]
-
¹³C NMR (150.9 MHz, DMSO-d₆): δ 142.3, 129.9, 126.3, 121.8, 120.1, 112.8, 101.7.[10]
-
FT-IR (neat solid, cm⁻¹): 3291 (N-H stretch), 2215 (C≡N stretch), 1633, 1598, 1482, 1455.[10]
-
HRMS (ESI): m/z [M + H]⁺ calcd for C₁₄H₈N₃: 218.07127; found: 218.07041.[10]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species may not have formed efficiently or has been deactivated.[8] 2. Presence of Oxygen: Inadequate degassing can lead to oxidation of the Pd(0) catalyst and phosphine ligand. | 1. Ensure high-purity, fresh Pd₂(dba)₃ and dppf are used. Consider a pre-activation step by stirring the catalyst and ligand in DMF at a moderate temperature before adding other reagents. 2. Improve the degassing procedure. Use a robust inert gas source and ensure all glassware is properly dried. |
| Formation of Side Products | 1. Hydrolysis of Nitrile: Trace amounts of water, especially under prolonged heating, can lead to the hydrolysis of the nitrile groups to amides or carboxylic acids. 2. Homocoupling of Starting Material: This can occur if the transmetalation step is slow. | 1. Use anhydrous DMF and minimize the amount of added water. Ensure the work-up procedure is not overly acidic or basic for extended periods. 2. Ensure the cyanide source is of good quality and that the reaction temperature is optimal to facilitate transmetalation. |
| Dark-colored Reaction Mixture and Low Yield | Catalyst Decomposition: The palladium catalyst may have decomposed to palladium black, indicating catalyst death. This can be caused by excessive temperature or impurities. | 1. Reduce the reaction temperature slightly and monitor for catalyst stability. 2. Ensure all reagents and the solvent are of high purity. |
| Difficulty in Purification | Presence of residual palladium and inorganic salts. | 1. During work-up, ensure thorough washing of the crude product. 2. Consider filtering the crude reaction mixture through a short plug of Celite® before precipitation. 3. Recrystallization is often effective for removing impurities. If necessary, column chromatography can be employed. |
Conclusion
The palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole is a powerful and reliable method for the synthesis of 9H-Carbazole-3,6-dicarbonitrile. By understanding the underlying catalytic cycle, adhering to a well-defined protocol, and being prepared to troubleshoot potential issues, researchers can confidently produce this valuable compound in high yield and purity. The insights and procedures detailed in this guide are intended to empower scientists in their pursuit of novel materials and therapeutics based on the versatile carbazole scaffold.
References
- 1. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 3,6-Dibromo-9-butyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. gla.ac.uk [gla.ac.uk]
- 15. ehs.dartmouth.edu [ehs.dartmouth.edu]
Vilsmeier-Haack Reaction for the Functionalization of Carbazole Derivatives: Application Notes and Protocols
This technical guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the functionalization of carbazole derivatives. Carbazoles are a significant class of nitrogen-containing heterocyclic compounds, with their derivatives finding extensive applications in medicinal chemistry, materials science, and optoelectronics.[1][2][3] The Vilsmeier-Haack reaction offers a powerful and versatile method for introducing a formyl group (-CHO) onto the carbazole nucleus, a critical step in the synthesis of more complex molecules.[4][5][6] This document will delve into the reaction mechanism, provide detailed experimental protocols, and offer insights into troubleshooting and optimization, tailored for researchers, scientists, and professionals in drug development.
The Strategic Importance of Carbazole Formylation
The introduction of a formyl group onto the carbazole scaffold via the Vilsmeier-Haack reaction is a key synthetic transformation. This aldehyde functionality serves as a versatile chemical handle for a wide array of subsequent reactions. These include, but are not limited to, oxidation to carboxylic acids, reduction to alcohols, and conversion to imines, oximes, and various other heterocyclic systems. Consequently, formylated carbazoles are pivotal intermediates in the synthesis of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents, as well as advanced materials for organic light-emitting diodes (OLEDs) and photovoltaics.[2][3][7]
Unraveling the Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the carbazole ring.[4][8]
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[9][10] DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[4][11][12]
Caption: Formation of the Vilsmeier Reagent.
Stage 2: Electrophilic Aromatic Substitution
The electron-rich carbazole ring then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[4][8] The substitution typically occurs at the 3 and 6 positions of the carbazole nucleus, which are the most electronically enriched and sterically accessible.[13] This attack leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the aqueous work-up yields the desired formyl-carbazole derivative.[12][14]
Caption: Electrophilic Aromatic Substitution on Carbazole.
Experimental Protocol: Formylation of N-Ethylcarbazole
This protocol details the synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde, a common derivative.
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Equivalents |
| N-Ethylcarbazole | 195.26 | 1.0 g | 1.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 10 mL | Solvent |
| Phosphorus oxychloride (POCl₃) | 153.33 | 0.51 mL | 1.1 |
| Sodium acetate | 82.03 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
| Deionized water | 18.02 | As needed | - |
| Saturated sodium chloride solution (Brine) | - | As needed | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |
| Ethanol | 46.07 | As needed | Recrystallization |
Step-by-Step Procedure
Caption: Standard experimental workflow for the Vilsmeier-Haack reaction.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool 10 mL of anhydrous N,N-dimethylformamide (DMF) to 0 °C in an ice bath.[4] The use of anhydrous DMF is crucial to prevent the premature hydrolysis of phosphorus oxychloride.[13]
-
Vilsmeier Reagent Formation: Add 0.51 mL (1.1 eq) of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.[4] The dropwise addition is necessary to control the exothermic reaction. The Vilsmeier reagent is formed in situ and the mixture is typically stirred at 0 °C for 30-60 minutes to ensure complete formation.[4]
-
Addition of Substrate: Dissolve 1.0 g (1.0 eq) of N-ethylcarbazole in a minimal amount of anhydrous DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).[13] The reaction time can vary, but typically ranges from a few hours to overnight.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it into a beaker containing crushed ice.[4] This "reverse quench" helps to dissipate the heat generated from the hydrolysis of any excess POCl₃.[10] Neutralize the acidic mixture by slowly adding a saturated aqueous solution of sodium acetate until the pH is neutral.[4] This step also facilitates the hydrolysis of the iminium intermediate to the aldehyde.[4]
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (DCM). Combine the organic layers and wash them sequentially with deionized water and then with brine to remove any remaining inorganic salts.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield 9-ethyl-9H-carbazole-3-carbaldehyde as a solid.[13]
Characterization of the Product
The successful synthesis of 9-ethyl-9H-carbazole-3-carbaldehyde can be confirmed by various spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aldehyde proton (~9.8-10.0 ppm), aromatic protons, and the N-ethyl group protons. |
| ¹³C NMR | A signal for the aldehyde carbon (~190 ppm), in addition to the aromatic and N-ethyl carbons. |
| IR Spectroscopy | A characteristic C=O stretching vibration for the aldehyde group (~1680-1700 cm⁻¹).[15] |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product. |
Note: The exact chemical shifts and absorption frequencies may vary depending on the solvent and instrument used.[4]
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive Vilsmeier reagent (due to moisture).- Insufficient reaction time or temperature. | - Ensure all reagents and glassware are anhydrous.[13]- Increase the reaction time and/or gently heat the reaction mixture, monitoring by TLC.[13] |
| Formation of Di-formylated Byproduct | - Excess Vilsmeier reagent.- High reaction temperature or prolonged reaction time. | - Use a stoichiometric amount or only a slight excess of POCl₃ (e.g., 1.05-1.2 equivalents).[13]- Maintain a lower reaction temperature and monitor the reaction closely to avoid over-reaction. |
| Difficult Product Isolation/Purification | - The product is oily or does not crystallize.- The product is contaminated with colored impurities. | - Attempt purification by column chromatography before recrystallization.[13]- Treat the crude product with activated charcoal during the recrystallization process.[13] |
Conclusion
The Vilsmeier-Haack reaction is an efficient and reliable method for the regioselective formylation of carbazole derivatives. The resulting formyl-carbazoles are valuable intermediates in the synthesis of a wide range of functional molecules for applications in drug discovery and materials science.[1][4] The protocol described herein is robust and can be adapted for various substituted carbazoles with appropriate optimization of the reaction conditions.
References
- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 15. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Biological activity and medicinal chemistry applications of carbazole derivatives.
Introduction: The Carbazole Scaffold - A Privileged Structure in Drug Discovery
Carbazole, a tricyclic aromatic heterocycle, represents a cornerstone in the field of medicinal chemistry.[1][2] Its rigid, planar structure and rich electron density make it an ideal scaffold for designing molecules with diverse pharmacological activities.[3] Naturally occurring carbazole alkaloids, isolated from various plant species, have long been recognized for their therapeutic properties, inspiring the synthesis of a vast library of derivatives.[4] These synthetic analogues have demonstrated a broad spectrum of biological effects, including potent anticancer, antimicrobial, and neuroprotective activities, underscoring the carbazole nucleus as a "pharmacophoric nucleus."[1][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the biological activities and medicinal chemistry applications of carbazole derivatives. We will delve into their mechanisms of action and provide detailed, field-proven protocols for their biological evaluation.
Part 1: Diverse Biological Activities of Carbazole Derivatives
The therapeutic potential of carbazole derivatives spans a wide range of diseases, a testament to their ability to interact with various biological targets.
Anticancer Activity: A Multi-Faceted Approach to Combatting Malignancy
Carbazole-based compounds have emerged as significant players in oncology research, with some derivatives already receiving FDA approval for cancer treatment.[6] Their anticancer effects are often multifaceted, targeting various hallmarks of cancer.[7][8]
Mechanisms of Action:
-
Cell Cycle Arrest and Apoptosis Induction: Many carbazole derivatives exert their cytotoxic effects by halting the cell cycle at different phases (e.g., G2/M or S phase) and inducing programmed cell death (apoptosis).[8][9]
-
Enzyme Inhibition: They are known to inhibit key enzymes involved in cancer progression, such as topoisomerase II, a crucial enzyme for DNA replication.[8]
-
Disruption of Microtubule Networks: Certain derivatives interfere with tubulin polymerization, disrupting the microtubule network essential for cell division.[9]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole ring. For instance, the introduction of specific moieties can enhance cytotoxicity against various cancer cell lines, including multidrug-resistant ones.[10][11] The hybridization of the carbazole scaffold with other pharmacophores, such as thiazole or sulfonamide groups, has yielded compounds with significant antiproliferative activity.[10][11][12]
Antimicrobial Activity: A Promising Avenue in the Fight Against Drug Resistance
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[13] Carbazole derivatives have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[13][14]
Mechanisms of Action:
-
Inhibition of Essential Enzymes: Some carbazole derivatives act by inhibiting crucial bacterial enzymes, such as dihydrofolate reductase (DHFR), which is vital for nucleotide synthesis.[14]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the carbazole scaffold may facilitate its passage through microbial cell membranes, leading to disruption and cell death.[2]
Structure-Activity Relationship (SAR) Insights:
The antimicrobial efficacy is significantly influenced by the substituents on the carbazole nucleus.[1] For example, the presence of nitrogen-containing heteroaromatic structures can enhance bioactivity.[1] Studies have shown that specific substitutions can lead to potent inhibitory activities with low minimum inhibitory concentrations (MICs).[14][15]
Neuroprotective Activity: A Beacon of Hope for Neurodegenerative Diseases
Carbazole derivatives have demonstrated significant neuroprotective potential, offering a therapeutic avenue for managing conditions like traumatic brain injury (TBI) and neurodegenerative diseases such as Alzheimer's.[16][17]
Mechanisms of Action:
-
Antioxidative and Anti-inflammatory Effects: These compounds can mitigate oxidative stress and modulate inflammatory responses in the brain, key factors in neuronal damage.[16][17]
-
Inhibition of Apoptosis: They can prevent programmed cell death of neurons, a critical aspect of neuroprotection.[16][17]
-
Acetylcholinesterase (AChE) Inhibition: Some derivatives inhibit acetylcholinesterase, the enzyme that breaks down the neurotransmitter acetylcholine. This action is a key strategy in managing Alzheimer's disease.[18][19]
-
Promotion of Neuroregeneration: Evidence suggests that certain carbazole compounds can promote the growth of new neurons.[16][17][20]
Structure-Activity Relationship (SAR) Insights:
The neuroprotective effects are closely linked to the substitution pattern on the carbazole ring. N-substituted carbazoles, in particular, have garnered attention for their therapeutic potential against neurological disorders.[2][5]
Part 2: Experimental Protocols for Biological Evaluation
This section provides detailed, step-by-step protocols for assessing the key biological activities of carbazole derivatives.
Protocol for In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and the cytotoxic effects of compounds.[21][22][23]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21][23][24] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[22][23]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HT29)[12]
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Carbazole derivatives (dissolved in a suitable solvent like DMSO)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the carbazole derivatives in the culture medium. The final solvent concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[25]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).[25]
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[26]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.[25]
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[25][27]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[23]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[23][27]
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100[25]
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[25]
Experimental Workflow for MTT Assay:
Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[28][29]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the carbazole derivative in a liquid growth medium. After incubation, the lowest concentration of the compound that prevents visible growth is determined as the MIC.[29]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Carbazole derivatives
-
Standard antimicrobial agents (positive controls, e.g., ciprofloxacin, ampicillin, ketoconazole)[15][30]
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard. This can be further diluted to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[32]
-
-
Inoculation and Incubation:
-
Inoculate each well containing the compound dilutions with the standardized microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
Data Presentation: Antimicrobial Activity of Carbazole Derivatives
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 8f | Staphylococcus aureus | 0.5 - 2 | [14] |
| 9d | Escherichia coli | 0.5 - 2 | [14] |
| 19j | Bacillus subtilis | 0.9 - 15.6 | [15] |
| 19r | Candida albicans | 0.9 - 15.6 | [15] |
| 3d | Pseudomonas aeruginosa | - | [15] |
Note: The specific MIC values can vary depending on the study and the specific derivative.
Logical Flow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol for Neuroprotective Activity Assessment: Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to screen for and quantify the inhibitory activity of compounds against acetylcholinesterase.[18][33]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[18][34] The rate of TNB formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)[18]
-
Carbazole derivatives (potential inhibitors)
-
Known AChE inhibitor (positive control, e.g., Donepezil)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in the assay buffer.[18]
-
Prepare dilutions of the test compounds and the positive control.
-
-
Assay Protocol (in a 96-well plate):
-
Design the plate layout to include wells for a blank (no enzyme), a negative control (100% activity, no inhibitor), a positive control, and the test compounds at various concentrations.[18]
-
To each well (except the blank), add the AChE solution.
-
Add the appropriate inhibitor dilution or vehicle to the corresponding wells.[18]
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature.[35]
-
Initiate the reaction by adding a mixture of ATCI and DTNB to all wells.[18]
-
-
Kinetic Measurement:
-
Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10-20 minutes) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
Determine the percentage of AChE inhibition for each concentration of the test compound using the formula: % Inhibition = [(Rate of negative control - Rate of test compound) / Rate of negative control] x 100
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.[18]
Signaling Pathway: Acetylcholinesterase Action and Inhibition
Caption: Action of Acetylcholinesterase and its inhibition by a carbazole derivative.
Conclusion
The carbazole scaffold continues to be a highly valuable platform in the quest for novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with the potential for synthetic modification to optimize potency and selectivity, ensure that this area of research will remain vibrant and fruitful. The protocols and insights provided in this guide are intended to empower researchers to effectively explore the medicinal chemistry of carbazole derivatives and contribute to the development of next-generation therapies for a multitude of diseases.
References
- 1. echemcom.com [echemcom.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. broadpharm.com [broadpharm.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. integra-biosciences.com [integra-biosciences.com]
- 30. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 31. ovid.com [ovid.com]
- 32. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 33. bio-protocol.org [bio-protocol.org]
- 34. attogene.com [attogene.com]
- 35. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-Carbazole-3-carbonitrile
This technical support center is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 9H-Carbazole-3-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yields.
Introduction to the Synthesis of this compound
This compound is a key building block in the development of various organic electronic materials and pharmaceutical compounds. Its synthesis typically involves the introduction of a nitrile group onto the carbazole scaffold. While several synthetic routes exist, the palladium-catalyzed cyanation of a 3-halo-9H-carbazole precursor is one of the most common and effective methods. This guide will primarily focus on troubleshooting this popular method, while also addressing potential issues in alternative synthetic pathways such as the Sandmeyer and Ullmann-type reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My palladium-catalyzed cyanation reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium catalyst is the heart of the reaction, and its deactivation is a common reason for failure.
-
Catalyst Poisoning by Cyanide: Excess cyanide ions in the reaction mixture can coordinate to the palladium center, leading to catalyst deactivation.[1][2] To mitigate this, consider using a cyanide source with low solubility, such as zinc cyanide (Zn(CN)₂), which releases cyanide ions slowly.[1] Alternatively, using non-toxic and stable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) can also be beneficial.[1]
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Improper Pre-catalyst Activation: Some palladium pre-catalysts require an activation step to form the active Pd(0) species. Ensure your reaction conditions are suitable for this activation. In some cases, pre-incubation of the palladium source and ligand at an elevated temperature before adding other reagents can improve catalytic activity.[1]
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Oxidative Degradation: The active Pd(0) catalyst can be sensitive to air. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
-
Inappropriate Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.
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Steric and Electronic Mismatch: The choice of ligand should be tailored to the specific substrate. For cyanation of aryl halides, bulky and electron-rich phosphine ligands like XPhos or t-BuXPhos often give good results.[1] If your current ligand is not effective, screening a variety of ligands is recommended.
-
-
Suboptimal Reaction Conditions:
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Temperature: Cyanation reactions often require elevated temperatures to proceed efficiently.[3] If the reaction is sluggish, a controlled increase in temperature may be necessary. However, excessively high temperatures can lead to side reactions and decomposition.
-
Solvent: The choice of solvent can significantly impact the solubility of reagents and the reaction rate. Polar aprotic solvents like DMF, DMAc, or dioxane are commonly used.[3][4] The presence of a small amount of water can sometimes be beneficial by aiding the solubility of the cyanide source.[5]
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Base: The base is often crucial for the catalytic cycle. Weaker bases like potassium acetate (KOAc) can be more effective than strong bases like potassium carbonate (K₂CO₃) in some systems, as they can minimize substrate and product decomposition.[1]
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Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in palladium-catalyzed cyanation.
Q2: I am observing significant formation of side products in my reaction mixture. What are these impurities and how can I minimize them?
Common Side Products & Minimization Strategies:
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Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially if there is residual water in the reaction mixture and the reaction is run at high temperatures for extended periods.
-
Solution: Use anhydrous solvents and reagents. Minimize reaction time by monitoring the reaction progress closely using techniques like TLC or LC-MS.
-
-
Homocoupling of the Starting Material: The halo-carbazole can undergo homocoupling to form a bi-carbazole impurity, particularly at high temperatures and with certain catalyst systems.
-
Solution: Optimize the catalyst-to-ligand ratio. Lowering the reaction temperature may also reduce the rate of this side reaction.
-
-
Reduction of the Nitrile Group: While less common under standard cyanation conditions, reduction of the nitrile to an amine can occur if a reducing agent is present.
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Solution: Ensure that no unintended reducing agents are introduced into the reaction. Some additives or impurities in the starting materials could potentially act as reducing agents.
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Q3: I am having difficulty purifying the final this compound product. What are some effective purification strategies?
Purification Challenges & Solutions:
-
Removal of Palladium Residues: Residual palladium from the catalyst can be challenging to remove completely.
-
Solution: After the reaction, a common workup procedure involves diluting the reaction mixture with an organic solvent and washing with an aqueous solution of ammonium chloride or ammonia.[6] This can help to complex and remove the palladium salts. Passing the crude product through a short plug of silica gel or celite can also be effective.
-
-
Separation from Unreacted Starting Material and Side Products: If the reaction did not go to completion or if side products were formed, chromatographic separation is often necessary.
-
Solution: Flash column chromatography on silica gel is a standard method.[7] A solvent system of ethyl acetate and hexane is often a good starting point for elution.[8] If the product is unstable on silica gel, using a deactivated silica gel or an alternative stationary phase like alumina might be necessary.[7]
-
-
Crystallization Issues: Obtaining a crystalline solid can sometimes be difficult.
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Solution: Recrystallization from a suitable solvent system can be a powerful purification technique.[8] Screening different solvents or solvent mixtures is key. Common solvents for recrystallizing carbazole derivatives include ethanol, toluene, and DMF.
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Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the 3-halo-9H-carbazole precursor?
The 3-halo-9H-carbazole precursor is typically synthesized by the halogenation of 9H-carbazole. For example, 3,6-dibromo-9H-carbazole can be prepared by reacting carbazole with N-bromosuccinimide (NBS) in a solvent like DMF.
Q2: Are there alternative methods to palladium-catalyzed cyanation for synthesizing this compound?
Yes, other methods exist, though they may have their own set of challenges:
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Sandmeyer Reaction: This reaction involves the diazotization of 3-amino-9H-carbazole followed by treatment with a copper(I) cyanide.[9] While a classic method, it requires the synthesis of the amino-carbazole precursor and handling of potentially unstable diazonium salts.[9][10]
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Ullmann-type Reaction: This involves a copper-catalyzed cyanation of a 3-halo-9H-carbazole.[11] These reactions often require high temperatures and stoichiometric amounts of copper, though modern methods with ligands can allow for milder conditions.[11][12]
Q3: What are the key safety precautions when working with cyanide reagents?
Working with cyanide compounds requires strict adherence to safety protocols due to their high toxicity.[13][14][15]
-
Engineering Controls: Always handle solid cyanides and cyanide solutions in a well-ventilated chemical fume hood.[13][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[14][16]
-
Avoid Acidic Conditions: Cyanide salts react with acids to produce highly toxic hydrogen cyanide gas.[13][16] Ensure that no acidic materials are in the vicinity of your cyanide-containing reactions or waste.
-
Waste Disposal: Dispose of all cyanide-containing waste in clearly labeled, dedicated waste containers.[13] Do not mix cyanide waste with other chemical waste streams, especially acidic waste.
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Emergency Preparedness: Be familiar with your institution's emergency procedures for cyanide exposure. An emergency eyewash and safety shower should be readily accessible.[14][16] Never work alone when handling cyanides.[13]
Q4: What analytical techniques are used to characterize the final this compound product?
A combination of spectroscopic and analytical techniques is used to confirm the identity and purity of the final product:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.
-
Infrared (IR) Spectroscopy: The presence of a strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) group.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC): Used to assess the purity of the product.[8]
Experimental Protocols
Detailed Protocol for Palladium-Catalyzed Cyanation of 3-Bromo-9H-carbazole
This is a general protocol and may require optimization for specific reaction scales and equipment.
Materials:
-
3-Bromo-9H-carbazole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-9H-carbazole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.04 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed DMF via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
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Pour the mixture into an aqueous solution of ammonia and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Comparison of Common Cyanide Sources
| Cyanide Source | Key Advantages | Key Disadvantages |
| **Zinc Cyanide (Zn(CN)₂) ** | Lower toxicity than alkali metal cyanides; slow release of CN⁻ minimizes catalyst poisoning.[1] | Can require additives like Zn powder for optimal reactivity. |
| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Non-toxic food additive; safer to handle.[1] | Often requires aqueous co-solvents and higher temperatures. |
| Sodium/Potassium Cyanide (NaCN/KCN) | Readily available and inexpensive. | Highly toxic; can readily poison the palladium catalyst. |
| Acetone Cyanohydrin | Can be used as a safer alternative to HCN. | May require slow addition to control the concentration of free cyanide. |
Visualization of Key Processes
Reaction Mechanism: Palladium-Catalyzed Cyanation
Caption: Simplified catalytic cycle for palladium-catalyzed cyanation.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. US3322814A - Purification of nitriles - Google Patents [patents.google.com]
- 12. books.rsc.org [books.rsc.org]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
- 14. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 15. unitedchemicalcn.com [unitedchemicalcn.com]
- 16. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. ehs.dartmouth.edu [ehs.dartmouth.edu]
Challenges in the scalability of 9H-Carbazole-3-carbonitrile production.
Welcome to the technical support center for the synthesis and scale-up of 9H-Carbazole-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the production of this valuable heterocyclic compound. We will delve into the causality behind experimental choices, providing field-proven insights to ensure the robustness and scalability of your synthesis.
Troubleshooting Guide: From Bench to Scale
This section addresses specific, practical issues you may encounter during your experiments. The solutions provided are grounded in established chemical principles and supported by peer-reviewed literature.
Q1: My palladium-catalyzed cyanation of 3-bromo-9H-carbazole stalls or gives low yields at a larger scale. What are the likely causes and solutions?
This is a common scalability issue in palladium-catalyzed reactions, particularly cyanations. The transition from milligram to multi-gram or kilogram scales introduces variables that can negatively impact catalyst activity and overall yield.
Potential Causes & Recommended Solutions:
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Catalyst Deactivation: The cyanide anion (CN⁻) can act as a poison to the palladium catalyst, especially at higher concentrations that can occur during large-scale additions.[1] High concentrations of cyanide can lead to the formation of inactive palladium-cyanide complexes.
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Solution 1: Slow Addition of Cyanide Source: Instead of adding the entire amount of your cyanide source (e.g., Zn(CN)₂, KCN) at once, add it portion-wise or as a solution via a syringe pump over several hours. This maintains a low, effective concentration of cyanide in the reaction mixture, minimizing catalyst poisoning.
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Solution 2: Ligand Choice: Ensure your phosphine ligand is robust and sterically hindering to protect the palladium center. Ligands like XPhos or dppf are often used in these transformations.[2][3] For large-scale synthesis, the stability and cost of the ligand are also critical factors.[4]
-
-
Poor Mass and Heat Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, causing side reactions and catalyst decomposition.
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Solution: Optimize Agitation and Heating: Use an overhead mechanical stirrer instead of a magnetic stir bar for reactions over 1 liter. Ensure the reactor is heated evenly using an oil bath or a heating mantle with good surface contact. Monitor the internal reaction temperature with a probe to ensure it aligns with the set external temperature.
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Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can be a greater issue at scale due to longer reaction times and larger vessel headspaces.
-
Solution: Rigorous Inert Atmosphere: Ensure your solvent is thoroughly degassed before use.[5] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. For large-scale setups, multiple vacuum/inert gas backfill cycles are recommended before heating.
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Q2: I'm observing significant byproduct formation, particularly di-brominated species, during the bromination of 9H-carbazole with NBS. How can I improve selectivity for the 3-bromo product?
Controlling selectivity in electrophilic aromatic substitution on the carbazole nucleus is crucial. Over-bromination is a frequent issue when reaction conditions are not carefully controlled.
Potential Causes & Recommended Solutions:
-
Reaction Temperature: Bromination is an exothermic process. An increase in temperature, even locally, can accelerate the reaction rate and favor multiple substitutions.
-
Solution: Precise Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C) and add the N-bromosuccinimide (NBS) solution portion-wise to manage the exotherm.[5] Allow the reaction to slowly warm to room temperature and stir overnight to ensure complete conversion of the starting material.[5]
-
-
Stoichiometry and Addition Rate: Adding too much NBS or adding it too quickly can lead to high local concentrations of the brominating agent, resulting in the formation of 3,6-dibromo-9H-carbazole.
-
Solution: Controlled Reagent Addition: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents). Dissolve the NBS in the reaction solvent (e.g., DMF) and add it dropwise to the solution of carbazole over a prolonged period (e.g., 1-2 hours) at 0 °C.[5]
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Illustrative Workflow for Selective Bromination
Caption: Controlled bromination workflow.
Q3: Purification of this compound by column chromatography is not practical for my multi-gram synthesis. What are viable, scalable alternatives?
Relying on chromatography for large-scale purification is often a bottleneck due to high solvent consumption, time, and cost. Developing a robust crystallization procedure is key.
Alternative Purification Strategies:
-
Recrystallization: This is the most effective and scalable method for purifying solid organic compounds.
-
Protocol:
-
Solvent Screening: Identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for carbazole derivatives include toluene, xylenes, DMF, and mixtures like ethanol/water.[6]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can trap impurities. Seeding with a small crystal of pure product can aid nucleation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Trituration/Slurry Wash: If the impurities are significantly more soluble than the desired product in a particular solvent, this method can be very effective.
-
Protocol: Suspend the crude solid in a solvent where the product is sparingly soluble but the impurities are soluble. Stir the slurry for a period (e.g., 1-2 hours) at room temperature or slightly elevated temperature. Filter the solid, wash with fresh solvent, and dry. Toluene or methanol are often good starting points.
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Frequently Asked Questions (FAQs)
Q1: What are the most promising and scalable synthesis routes for this compound?
The most common and scalable routes typically involve a two-step process starting from 9H-carbazole or the cyanation of a pre-functionalized carbazole.
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Route 1: Bromination followed by Cyanation: This is a robust and widely reported method.
-
Bromination: Selective bromination of 9H-carbazole at the 3-position using NBS in DMF.[5]
-
Cyanation: Palladium-catalyzed cyanation of the resulting 3-bromo-9H-carbazole using a cyanide source like Zn(CN)₂. This method, often referred to as a type of Buchwald-Hartwig amination variant for C-N bonds, has been adapted for C-CN bond formation and is generally high-yielding.[3][7]
-
-
Route 2: Sandmeyer Reaction: This classic transformation can be applied if starting from 3-amino-9H-carbazole.[8]
-
Diazotization: The amino group is converted to a diazonium salt using a nitrite source (e.g., NaNO₂, t-BuONO) in an acidic medium.[9][10]
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Cyanation: The diazonium salt is then displaced by a cyanide group, typically using a copper(I) cyanide catalyst.[8]
-
Scalability Consideration: While effective, the Sandmeyer reaction involves potentially unstable diazonium intermediates, which requires careful temperature control and handling procedures at scale.[11]
-
Troubleshooting Decision Tree for Low Cyanation Yield
Caption: Decision tree for troubleshooting low cyanation yields.
Q2: What are the critical safety considerations when scaling up the synthesis of this compound?
Safety is paramount, especially when transitioning to larger quantities. The primary hazards in the common synthetic routes involve the use of cyanide salts and brominating agents.
-
Handling Cyanide Salts (e.g., Zn(CN)₂, KCN, CuCN):
-
Toxicity: Cyanide salts are highly toxic if ingested, inhaled, or absorbed through the skin.[12]
-
HCN Gas Release: Crucially, never allow cyanide salts to come into contact with acid. This will liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[1] All workup and quenching procedures must be performed under basic or neutral conditions.
-
Engineering Controls: Always handle solid cyanides and reaction mixtures in a certified chemical fume hood.[1]
-
PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves.[13]
-
Waste Disposal: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) according to your institution's safety protocols before disposal.
-
-
Handling N-Bromosuccinimide (NBS):
-
Irritant: NBS is a lachrymator and is corrosive. Avoid inhalation of the powder and contact with skin and eyes.
-
Exothermic Reaction: The bromination reaction can be exothermic. As mentioned in the troubleshooting guide, control the addition rate and temperature to prevent a runaway reaction.
-
-
General Scale-up Safety:
-
Thermal Management: Be aware of the potential for exotherms in all reaction steps. A preliminary thermal hazard assessment (e.g., using reaction calorimetry) is advisable before proceeding to a large scale.
-
Material Handling: Carbazole and its derivatives may have long-term health effects; 9H-Carbazole is suspected of causing genetic defects.[13][14] Always consult the Safety Data Sheet (SDS) for all reagents and handle them with appropriate care.
-
Q3: Are there any "green" or more sustainable approaches for carbazole synthesis?
The field of green chemistry is actively seeking to improve the sustainability of synthetic processes. For carbazole synthesis, this includes using less toxic reagents, reducing solvent use, and employing more efficient catalytic systems.[15][16][17]
-
Alternative Catalysts: Research into using more earth-abundant and less toxic metal catalysts (e.g., copper, iron) as alternatives to palladium is ongoing for various cross-coupling reactions.[18][19]
-
Photoredox Catalysis: Light-mediated reactions can often proceed under milder conditions than traditional thermal methods, reducing energy consumption.[15]
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Solvent Choice: Replacing hazardous solvents like DMF with greener alternatives (e.g., 2-MeTHF, cyclopentyl methyl ether) or exploring aqueous reaction conditions where possible can significantly improve the environmental footprint of the synthesis.[16]
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Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. This involves favoring addition reactions over substitution reactions that generate stoichiometric waste.[15]
This guide provides a starting point for addressing the challenges in scaling the production of this compound. Successful scale-up requires careful attention to reaction parameters, purification strategies, and, most importantly, safety.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-Promoted One-Pot Sandmeyer-Type Reaction for the Synthesis of N-Aryltriazoles [organic-chemistry.org]
- 11. reddit.com [reddit.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. lobachemie.com [lobachemie.com]
- 14. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective | Semantic Scholar [semanticscholar.org]
- 16. Sustainable Strategies for Carbazole Synthesis: A Green Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Update on novel synthetic approaches towards the construction of carbazole nuclei: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07270C [pubs.rsc.org]
Optimizing reaction conditions for the cyanation of dibromocarbazole.
Welcome to the technical support center for the synthesis of dicyanocarbazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on the cyanation of dibromocarbazole precursors. The transformation of a C-Br to a C-CN bond is a critical step in the synthesis of many functional materials and pharmaceutical intermediates. However, the unique electronic properties of the carbazole nucleus and the challenges inherent to cross-coupling chemistry can present significant hurdles.
This document moves beyond standard protocols to provide a deeper understanding of the reaction's intricacies. It is structured as a series of troubleshooting questions and FAQs to directly address the common and complex issues encountered in the lab.
Section 1: Troubleshooting Common Experimental Failures
This section addresses specific problems you might be facing during your experiments. Each entry details the potential causes and provides a logical, step-by-step approach to resolving the issue.
Q1: My reaction shows very low or no conversion of the starting dibromocarbazole. What are the likely causes and how can I fix it?
Low or no conversion is the most common issue in palladium-catalyzed cyanations. The root cause often lies in the deactivation of the active Pd(0) catalyst.
Causality Analysis:
The cyanide anion (CN⁻) is a strong π-accepting ligand that can bind irreversibly to the palladium center, forming stable and unreactive palladium(II) cyano complexes.[1][2] This sequesters the catalyst from the catalytic cycle, effectively poisoning the reaction.[3] Furthermore, the carbazole N-H can coordinate to the metal center, potentially interfering with the catalytic process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Remediation Steps:
-
Re-evaluate Your Cyanide Source: Highly soluble cyanide salts like NaCN or KCN release a high concentration of CN⁻ ions, which is the primary cause of catalyst poisoning.[3]
-
Solution: Switch to a less soluble or complexed cyanide source. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is an excellent, non-toxic alternative that slowly releases cyanide, keeping its concentration low.[3][4] Zinc cyanide (Zn(CN)₂) is another widely used alternative that mitigates poisoning.[3][5]
-
-
Assess Catalyst and Ligand: The active Pd(0) species is prone to oxidation. The phosphine ligands are also susceptible to oxidation.
-
Check Solvent and Atmosphere: Oxygen can oxidize the Pd(0) catalyst and phosphine ligands. Water can lead to hydrolysis side reactions.
-
Solution: Ensure your solvent is anhydrous and thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Run the reaction under a strict inert atmosphere (Nitrogen or Argon).
-
-
Increase Temperature: Oxidative addition of the C-Br bond to the palladium center is often the rate-limiting step and is temperature-dependent.
-
Solution: If conversion is low at a given temperature (e.g., 100 °C), increase it to 120 °C or 140 °C. Polar aprotic solvents like DMAc or DMF are suitable for these higher temperatures.[7]
-
Q2: I'm observing significant formation of N-H functionalized byproducts (e.g., N-alkylation or N-arylation). How can I prevent this?
The carbazole N-H proton is acidic and can be deprotonated by the base in the reaction, leading to competitive N-arylation or N-alkylation, especially at high temperatures.
Causality Analysis:
The deprotonated carbazole anion is a potent nucleophile that can compete with the cyanide ion for reaction with the catalyst or starting material. This is a well-known reactivity pattern for carbazoles.[8][9]
Preventative Measures:
-
Protect the N-H Group: This is the most robust solution. Protecting the nitrogen with a suitable group (e.g., Boc, SEM, or a simple benzyl group) completely eliminates this side reaction. The protecting group can be removed post-cyanation.
-
Optimize the Base: A very strong base can fully deprotonate the carbazole, increasing the rate of N-H side reactions.
-
Solution: Use a milder base. If you are using a strong base like NaOtBu or K₂CO₃, consider switching to a weaker base like KOAc, which may be sufficient to facilitate the catalytic cycle without extensive N-H deprotonation.[3]
-
-
Ligand Choice: Some ligands may favor the desired C-N coupling over the undesired N-H functionalization.
-
Solution: While less straightforward, screening different ligands could identify a system that sterically disfavors the approach of the bulky carbazole nitrogen to the catalytic center.
-
Q3: My final product is contaminated with the corresponding amide or carboxylic acid. What is causing this hydrolysis?
The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water at elevated temperatures, to first form an amide and then a carboxylic acid salt.[10][11]
Causality Analysis:
The cyano group's carbon atom is electrophilic. Nucleophilic attack by water, often catalyzed by acid or base, initiates the hydrolysis cascade.[10][12] Given that cyanation reactions are typically run with a base at high temperatures, any residual water is a significant risk.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for nitrile hydrolysis.
Detailed Remediation Steps:
-
Ensure Anhydrous Conditions: This is paramount.
-
Solvents: Use freshly opened anhydrous grade solvents or distill them from an appropriate drying agent.
-
Reagents: Dry solid reagents like K₂CO₃ or K₄[Fe(CN)₆] in a vacuum oven before use. K₄[Fe(CN)₆] is often used as a trihydrate, so using the anhydrous form or accounting for the water is crucial.[3]
-
Glassware: Dry all glassware in an oven and assemble it hot under an inert atmosphere.
-
-
Modify the Workup: Hydrolysis can also occur during the aqueous workup.
-
Solution: After the reaction is complete, cool it to room temperature. Quench the reaction with a neutral or slightly acidic aqueous solution rather than a strongly basic one. Extract the product promptly into an organic solvent and avoid prolonged exposure to the aqueous phase, especially if heat is applied during solvent removal.
-
Section 2: Frequently Asked Questions (FAQs) for Method Optimization
Q1: Which catalyst system is better for this transformation: Palladium, Copper, or Nickel?
Palladium-based systems are generally the most versatile and reliable for the cyanation of aryl bromides. [13]
-
Palladium: Offers the broadest functional group tolerance and typically proceeds under milder conditions than copper.[3] Modern Pd-catalysis, using bulky, electron-rich phosphine ligands (e.g., XPhos, tBuXPhos) and palladacycle precatalysts, is highly efficient.[14]
-
Copper: The classic Rosenmund-von Braun reaction uses stoichiometric CuCN at very high temperatures (>150 °C).[3] While catalytic versions exist, they can still require harsh conditions and may have a more limited substrate scope.[15][16]
-
Nickel: Nickel catalysts are an attractive, cost-effective alternative.[17] They can be very effective, but reaction development may be required to find the optimal ligand and reaction conditions.
Recommendation: Start with a well-established palladium system. If cost is a major driver for large-scale synthesis, exploring nickel-catalyzed options is a worthwhile endeavor.
Q2: How do I choose the best cyanide source?
The choice of cyanide source is critical for both safety and reaction efficiency.
| Cyanide Source | Formula | Toxicity | Key Characteristics & Use Cases |
| Potassium Cyanide | KCN | Extremely High | Highly soluble, high CN⁻ concentration can poison Pd catalysts. Requires anhydrous conditions.[3] |
| Zinc Cyanide | Zn(CN)₂ | High | Lower solubility than KCN, reducing catalyst poisoning. Often used in Pd-catalyzed reactions.[3][5] |
| Potassium Ferrocyanide | K₄[Fe(CN)₆]·3H₂O | Low | Recommended starting point. Non-toxic food additive. Slow release of CN⁻ prevents catalyst deactivation. Often used in aqueous/organic biphasic systems.[3][4][6] |
| Copper(I) Cyanide | CuCN | High | Primarily used in Rosenmund-von Braun reactions, often acting as both catalyst and reagent.[16] |
Q3: What is the general catalytic cycle for a palladium-catalyzed cyanation?
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions provides a framework for understanding the cyanation process.[18]
Caption: Simplified catalytic cycle for Pd-catalyzed cyanation.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbazole-Br bond to form a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: The bromide ligand on the Pd(II) complex is exchanged for a cyanide group from the cyanide source.
-
Reductive Elimination: The desired dicyanocarbazole product is formed, and the Pd(0) catalyst is regenerated to re-enter the cycle.
Section 3: Recommended Starting Protocols
The following protocols are robust starting points for your optimization studies. Always run small-scale test reactions before committing larger amounts of material.
Protocol 1: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆] (Recommended)
This method is based on modern, reliable conditions using a non-toxic cyanide source.[3][6]
Experimental Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add dibromocarbazole (1.0 equiv), potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O, 1.0 equiv, which provides 3.0 equiv of CN⁻ for the two C-Br bonds), a palladacycle precatalyst (e.g., G3-XPhos, 2 mol%), and XPhos ligand (2 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add degassed DMAc (to make a 0.1 M solution based on the carbazole).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.
Protocol 2: Copper-Catalyzed Rosenmund-von Braun Cyanation (Classic Method)
This protocol represents a more traditional approach. Note the higher temperature and stoichiometric copper.
Experimental Procedure:
-
In a dry round-bottom flask, combine dibromocarbazole (1.0 equiv) and Copper(I) Cyanide (CuCN, 2.2 equiv).
-
Add a high-boiling polar aprotic solvent such as DMF or NMP.
-
Heat the mixture to reflux (typically >150 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. These reactions can be slow and may require overnight heating.
-
For workup, cool the mixture and pour it into an aqueous solution of ferric chloride and HCl to break down copper complexes. Extract the product with an organic solvent. Further purification is typically required.
References
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 5. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 11. byjus.com [byjus.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 15. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 16. Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproduct formation in Friedel-Crafts acylation of carbazole.
Welcome to the technical support center for the Friedel-Crafts acylation of carbazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the Friedel-Crafts acylation of carbazole?
The regioselectivity of the Friedel-Crafts acylation of carbazole is highly dependent on the reaction conditions. The carbazole nucleus has several reactive positions: the nitrogen atom (N-9) and the aromatic carbons (C-1, C-2, C-3, C-4, and their equivalents). Generally, C-acylation is favored, with the acyl group typically adding to the C-3 and C-6 positions due to electronic activation. However, under certain conditions, N-acylation or acylation at other carbon positions can occur.
Q2: Why am I observing N-acylation instead of the desired C-acylation?
N-acylation is a common side reaction, particularly when the nitrogen atom of the carbazole is unprotected. The lone pair of electrons on the nitrogen can act as a nucleophile, attacking the acylium ion. This pathway is often favored under milder conditions or in the absence of a strong Lewis acid catalyst. The use of a base can also promote N-acylation.[1]
Q3: What are the most common byproducts in this reaction?
The primary byproducts in the Friedel-Crafts acylation of carbazole are:
-
N-acyl carbazole: As discussed above, this forms from the reaction at the nitrogen atom.
-
Polyacylated carbazoles: Since the initial acylation product is often still reactive, further acylation can occur, leading to di- or even tri-acylated products.[2] 3,6-di-benzoyl-9H-carbazole is often a main product in uncontrolled reactions.[2]
-
Isomeric C-acylated products: While C-3 and C-6 acylation is common, acylation at other positions (e.g., C-1) can occur, leading to a mixture of isomers.
Q4: Can I use an N-protected carbazole to avoid N-acylation?
Yes, using an N-protected carbazole is a common strategy to prevent N-acylation and direct the reaction to the carbon atoms of the aromatic rings. Common protecting groups include alkyl or benzyl groups. However, it's important to choose a protecting group that is stable under the reaction conditions and can be removed later if desired. Be aware that some protecting groups can be cleaved under strong Lewis acid conditions, a side reaction known as dealkylation.[3]
Q5: What is the difference between using an acyl chloride versus an acid anhydride as the acylating agent?
Acyl chlorides are generally more reactive than acid anhydrides and often lead to more vigorous reactions that may require cooling.[4][5] Acid anhydrides are less reactive and may require heating to proceed at a reasonable rate.[4] The choice between the two can influence the reaction profile and the formation of byproducts. The leaving group for acyl chlorides is a chloride ion, while for acid anhydrides it is a carboxylate ion.[6]
Troubleshooting Guide
Problem 1: Low to No Yield of the Desired C-Acylated Product
Probable Causes:
-
Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Contamination with water will deactivate the catalyst.[7][8]
-
Deactivated Substrate: If the carbazole ring is substituted with strongly electron-withdrawing groups, it will be deactivated towards electrophilic aromatic substitution.[7]
-
Insufficient Catalyst: The ketone product of the acylation can form a stable complex with the Lewis acid, effectively sequestering it. Therefore, stoichiometric amounts of the catalyst are often required.[9]
-
Suboptimal Temperature: The reaction may have a significant activation energy that is not being overcome at the current temperature. Conversely, excessively high temperatures can lead to decomposition.[7]
Solutions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and a fresh, unopened container of the Lewis acid catalyst.
-
Increase Catalyst Loading: If you are using a catalytic amount of the Lewis acid, try increasing it to a stoichiometric amount relative to the carbazole.
-
Optimize Reaction Temperature: If the reaction is sluggish at room temperature, try gentle heating. Monitor the reaction closely for the formation of degradation products.
-
Use a More Activated Carbazole Derivative: If possible, start with a carbazole that has electron-donating groups on the aromatic rings to increase its nucleophilicity.
Problem 2: Predominant Formation of N-Acyl Carbazole
Probable Causes:
-
Reaction Conditions Favoring N-Acylation: Milder reaction conditions, the presence of a base, or the absence of a strong Lewis acid can favor nucleophilic attack by the nitrogen atom.
-
High Nucleophilicity of the Carbazole Nitrogen: The lone pair on the nitrogen is readily available for reaction.
Solutions:
-
Protect the Nitrogen: Introduce a protecting group on the carbazole nitrogen (e.g., alkyl or benzyl) before performing the Friedel-Crafts acylation.
-
Use a Stronger Lewis Acid: Employ a strong Lewis acid like AlCl₃ to generate the acylium ion and promote electrophilic aromatic substitution on the carbon framework.
-
Avoid Basic Conditions: Ensure the reaction is performed under acidic or neutral conditions to minimize the nucleophilicity of the nitrogen.
Problem 3: Formation of Multiple Products (Polyacylation and Isomers)
Probable Causes:
-
High Reactivity of the Mono-acylated Product: The initial C-acylated carbazole may still be sufficiently activated to undergo a second acylation.
-
Harsh Reaction Conditions: High temperatures and long reaction times can promote the formation of multiple products.
-
Lack of Regiocontrol: The reaction conditions may not be selective for a single position on the carbazole ring.
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the carbazole to minimize polyacylation.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired mono-acylated product is formed. Lowering the reaction temperature can also improve selectivity.
-
Choice of Solvent: The polarity of the solvent can influence regioselectivity. For some aromatic systems, non-polar solvents favor kinetic products, while polar solvents can lead to thermodynamic products.[10] Experiment with different solvents to optimize for the desired isomer.
-
Bulky Acylating Agents: Using a sterically hindered acylating agent may favor acylation at the less hindered positions of the carbazole.
Reaction Parameter Optimization
The outcome of the Friedel-Crafts acylation of carbazole is a delicate balance of several factors. The following table summarizes the general effects of key reaction parameters.
| Parameter | Effect on Regioselectivity (C- vs. N-acylation) | Effect on Yield | Considerations |
| Lewis Acid Catalyst | Stronger Lewis acids (e.g., AlCl₃) favor C-acylation. | Generally increases the rate and yield of C-acylation. | Stoichiometric amounts are often necessary. Highly sensitive to moisture. |
| Solvent | Can influence the ratio of C-acylated isomers. Non-polar solvents may favor kinetic products.[10] | Solvent choice can impact solubility and reaction rate. | Must be anhydrous. Common solvents include CS₂, nitrobenzene, and dichloromethane. |
| Temperature | Higher temperatures may lead to less selectivity and more byproducts. | Increasing temperature can improve the rate of reaction for less reactive substrates. | Requires careful optimization to balance rate and selectivity. |
| Acylating Agent | Acyl chlorides are more reactive and may lead to more side reactions.[4][5] | Reactivity follows the order: Acyl chloride > Acid anhydride. | Acid anhydrides are often a milder and more selective alternative. |
Mechanistic Pathways
To aid in understanding the formation of the desired product and common byproducts, the following diagrams illustrate the key mechanistic pathways.
Desired C-Acylation Pathway
References
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. studymind.co.uk [studymind.co.uk]
- 5. chemrevise.org [chemrevise.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Device Efficiency in Carbazole-Based OLEDs
Welcome to the technical support center for researchers and scientists working with carbazole-based emitters in Organic Light-Emitting Diodes (OLEDs). This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you diagnose and resolve common issues leading to low device efficiency. Our focus is on providing practical, evidence-based solutions grounded in established scientific principles.
Troubleshooting Guide: Diagnosing and Resolving Low Efficiency
Low External Quantum Efficiency (EQE) is a primary indicator of underlying problems in device fabrication, material properties, or device architecture. Below are common causes and systematic approaches to address them.
Issue 1: Rapid Efficiency Roll-Off at High Brightness
A significant decrease in efficiency as the current density and brightness increase is a common challenge, particularly in phosphorescent OLEDs (PhOLEDs).
Primary Suspects:
-
Triplet-Triplet Annihilation (TTA): At high exciton densities, two triplet excitons can interact, with one returning to the ground state non-radiatively, effectively wasting an exciton.[1][2] This is a major cause of efficiency roll-off.[2]
-
Triplet-Polaron Annihilation (TPA): An interaction between a triplet exciton and a charge carrier (polaron) can lead to non-radiative quenching.[2][3]
-
Charge Carrier Imbalance: An excess of either holes or electrons can lead to recombination outside the desired emissive zone and increased TPA.[4]
Diagnostic Workflow:
Solutions & Protocols:
-
Optimize Dopant Concentration:
-
Causality: High concentrations of the carbazole-based emitter (guest) in the host material can decrease the average distance between emitter molecules, increasing the probability of TTA.[5][6]
-
Protocol 1: Dopant Concentration Sweep:
-
Fabricate a series of devices with varying dopant concentrations (e.g., 3%, 6%, 9%, 12%, 15 wt%).
-
Keep all other layer thicknesses and materials constant.
-
Measure the current density-voltage-luminance (J-V-L) characteristics for each device.[7]
-
Calculate the EQE and plot it as a function of luminance for each concentration.[8]
-
Identify the concentration that provides the best balance between peak efficiency and minimal roll-off.
-
-
-
Select Appropriate Host Materials:
-
Causality: An ideal host material should have a triplet energy (ET) at least 0.2 eV higher than that of the carbazole-based guest emitter to effectively confine triplet excitons on the guest and prevent back-energy transfer.[6] Additionally, a host with balanced hole and electron mobility can ensure the recombination zone is centered within the emissive layer (EML), reducing exciton quenching at the interfaces.[2][9]
-
Action: Choose a host material that satisfies these energy and transport requirements. Carbazole derivatives themselves are often used as hosts due to their high triplet energies.[10] For bipolar transport, consider co-host systems or hosts incorporating both electron-donating (like carbazole) and electron-accepting moieties.[10][11]
-
| Host Material Type | Typical ET (eV) | Primary Carrier Transport |
| CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl) | ~2.6 eV | Hole-transporting[12] |
| mCP (1,3-Bis(N-carbazolyl)benzene) | ~2.9 eV | Hole-transporting |
| TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) | ~2.8 eV | Hole-transporting |
| Bipolar Hosts (e.g., Cz-Benzimidazole) | >2.7 eV | Balanced[11] |
Table 1: Common host materials for carbazole-based emitters.
Issue 2: Low Peak External Quantum Efficiency (EQE)
Even at low brightness, the device may exhibit poor efficiency. This points to fundamental issues with charge injection, transport, or radiative recombination.
Primary Suspects:
-
Charge Carrier Imbalance: A mismatch in the number of holes and electrons reaching the EML is a primary cause of low efficiency.[5][13] Carbazole derivatives are generally excellent hole transporters, which can lead to an excess of holes if not properly managed.[14]
-
Poor Film Morphology: Non-uniform or crystalline films can create pathways for current leakage and introduce quenching sites.[6]
-
Material Impurities: Chemical impurities can act as charge traps or non-radiative recombination centers, severely quenching luminescence.[5][14]
-
Energy Level Misalignment: Poor alignment of the HOMO and LUMO energy levels between adjacent layers can create large energy barriers for charge injection.[4]
Diagnostic Workflow:
Solutions & Protocols:
-
Improve Charge Balance:
-
Causality: To maximize radiative recombination, the flux of electrons and holes into the EML must be equal.
-
Protocol 2: Architectural Optimization:
-
Adjust Layer Thickness: Systematically vary the thickness of the hole-transporting layer (HTL) and electron-transporting layer (ETL) to balance charge transit times.[4] For example, a thicker HTL can slow down the dominant hole current.
-
Incorporate Blocking Layers: Introduce an electron-blocking layer (EBL) between the EML and the HTL to confine electrons within the EML. Conversely, a hole-blocking layer (HBL) between the EML and ETL confines holes.[4][6] This prevents excitons from being quenched at the transport layer interfaces.
-
-
-
Ensure Material Purity:
-
Causality: Impurities from synthesis or degradation can introduce deep energy traps that capture charge carriers, leading to non-radiative recombination.[5]
-
Protocol 3: Material Purification:
-
Sublimation: For small molecules, temperature-gradient sublimation is the gold standard for achieving the high purity (>99.9%) required for OLEDs.
-
Characterization: Use techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry to verify purity before device fabrication.
-
-
-
Optimize Film Morphology:
-
Causality: The morphology of the organic thin films is critical. Amorphous, uniform films are generally desired to ensure isotropic charge transport and prevent the formation of grain boundaries that can act as traps or quenching sites.[6]
-
Protocol 4: Deposition Parameter Optimization (Thermal Evaporation):
-
Deposition Rate: Control the deposition rate (typically 0.5-2 Å/s) to promote the formation of smooth films.
-
Substrate Temperature: Optimizing the substrate temperature during deposition can influence molecular packing and film morphology.
-
Characterization: Use Atomic Force Microscopy (AFM) to assess film roughness and X-ray Diffraction (XRD) to check for crystallinity.
-
-
Issue 3: Poor Device Stability and Lifetime
The device efficiency degrades rapidly over time, even under moderate operating conditions.
Primary Suspects:
-
Material Degradation: The chemical bonds within the carbazole-based materials can break under electrical stress and exciton bombardment, particularly the relatively weak C-N bond.[12][15] This creates non-radiative centers.[12]
-
Interfacial Instability: Degradation can occur at the interfaces between organic layers or between the organic layers and the electrodes.
-
Thermal Effects: Joule heating during operation can accelerate degradation processes and cause morphological changes in the films.[16][17]
Solutions & Protocols:
-
Enhance Molecular Stability:
-
Causality: The intrinsic chemical stability of the emitter and host molecules is paramount for a long operational lifetime.[18]
-
Action: Select or synthesize carbazole derivatives with improved stability. For example, linking carbazole units at different positions or introducing bulky side groups can enhance morphological stability and prevent aggregation.[3]
-
-
Improve Thermal Management:
-
Causality: High operating temperatures accelerate degradation mechanisms.[16]
-
Protocol 5: Lifetime Measurement and Analysis:
-
Constant Current Stress: Operate the device at a constant current density corresponding to a typical application brightness (e.g., 1000 cd/m²).[8]
-
Monitor Luminance Decay: Record the luminance over time. The lifetime is often quoted as LT50 or LT97, the time it takes for the luminance to drop to 50% or 97% of its initial value, respectively.[8][19]
-
Accelerated Testing: For highly stable devices, testing can be performed at higher current densities to accelerate aging, and the results can be extrapolated to normal operating conditions.[8]
-
-
| Parameter | Definition | Importance |
| EQE (ηext) | Ratio of photons emitted to electrons injected.[8] | Overall device efficiency. |
| Current Efficiency (ηc) | Luminance per unit current density (cd/A).[8] | Practical measure of efficiency. |
| Power Efficiency (ηp) | Luminous flux per unit electrical power (lm/W).[20] | Crucial for energy consumption. |
| LT50 | Time for luminance to decay to 50% of initial value.[19] | Key metric for operational stability. |
Table 2: Key OLED performance metrics.
Frequently Asked Questions (FAQs)
Q1: What are the typical performance metrics I should expect from a well-optimized carbazole-based OLED? A1: Performance varies significantly with the specific molecule, device architecture, and whether it's a fluorescent or phosphorescent system. For phosphorescent devices, EQEs can range from 15% to over 30%.[1][11] Current efficiencies can be in the range of 30-100 cd/A.[1]
Q2: How critical is the purity of the carbazole materials? A2: It is absolutely critical. Impurities, even at ppm levels, can act as deep charge traps or exciton quenching sites, which drastically reduces both efficiency and operational lifetime.[5][14] Sublimation-grade materials are strongly recommended for all organic layers.
Q3: My blue carbazole-based OLED has a much shorter lifetime than my green or red devices. Why? A3: This is a common challenge in the field. Blue emitters have a larger energy gap, meaning their excited states are more energetic. This higher energy makes the molecules more susceptible to bond-breaking and other chemical degradation pathways.[17][21] Additionally, the search for stable, high-triplet-energy host materials for blue phosphorescent emitters is an ongoing research area.[21]
Q4: What is a "bipolar host" and why is it often recommended for carbazole-based emitters? A4: A bipolar host is a material that can transport both holes and electrons effectively.[5] Since carbazole derivatives are typically strong hole transporters, using them with a unipolar (hole-transporting) host can lead to a severe charge imbalance.[10] A bipolar host helps to balance the injection and transport of holes and electrons into the emissive layer, ensuring recombination occurs efficiently within the EML and improving overall device performance.[5][11]
Q5: What are common synthetic routes for preparing novel carbazole-based emitters? A5: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig amination reactions, are workhorse methods for creating the C-C and C-N bonds needed to build complex carbazole architectures.[1][14] Ullmann condensation is also frequently used.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. aml.iaamonline.org [aml.iaamonline.org]
- 8. ossila.com [ossila.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 11. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. OLED - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Approaches for Long Lifetime Organic Light Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chinesechemsoc.org [chinesechemsoc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. library.imaging.org [library.imaging.org]
- 20. tailorpixels.com [tailorpixels.com]
- 21. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Overcoming Solubility Challenges of Carbazole Compounds for Solution-Processed Devices
Welcome to the technical support center dedicated to addressing the solubility challenges of carbazole-based compounds in solution-processed devices. This guide is designed for researchers, scientists, and professionals in drug development and organic electronics who are navigating the complexities of formulating these versatile yet often sparingly soluble materials. Here, we synthesize fundamental principles with practical, field-proven troubleshooting strategies to empower you in your experimental endeavors.
Section 1: Foundational Understanding of Carbazole Solubility
Carbazole and its derivatives are cornerstone materials in organic electronics, valued for their exceptional thermal stability and charge transport properties.[1][2] However, their rigid, planar structure, which is beneficial for electronic performance, often leads to strong intermolecular π-π stacking. This stacking contributes to high lattice energies, making these compounds notoriously difficult to dissolve in common organic solvents.
Effective dissolution is paramount for solution-based fabrication techniques like spin coating, inkjet printing, and blade coating, which are essential for creating uniform, high-quality thin films.[3] Poor solubility can lead to a host of problems, including incomplete dissolution, solution aggregation, and the formation of non-uniform films with defects like precipitates and "comets," all of which can severely degrade device performance.[4]
The "Why": Factors Governing Carbazole Solubility
Understanding the interplay of factors that dictate solubility is the first step toward overcoming these challenges.
-
Molecular Structure: The inherent structure of the carbazole derivative is the primary determinant of its solubility.
-
Substituents: Attaching flexible alkyl chains or bulky groups to the carbazole core can significantly enhance solubility.[5] These groups disrupt the close packing of the molecules, weakening the intermolecular forces and making it easier for solvent molecules to interact with the carbazole core.[1][6] For instance, introducing tert-butyl groups can prevent aggregation-caused quenching (ACQ) and improve solubility for solution processing.[1]
-
Symmetry and Planarity: Highly symmetric and planar molecules tend to pack more efficiently in a crystal lattice, leading to lower solubility. Introducing "kinks" or non-planarity into the molecular structure can disrupt this packing and improve solubility.[7]
-
-
Solvent Properties: The principle of "like dissolves like" is a crucial starting point.
-
Polarity: The polarity of the solvent must be well-matched to that of the carbazole derivative. While the carbazole core is largely non-polar, the presence of various functional groups can alter its overall polarity.[8]
-
Hansen Solubility Parameters (HSP): For a more quantitative approach, Hansen Solubility Parameters provide a powerful framework for predicting solubility.[9][10] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11][12] A solvent with HSP values similar to those of the solute is more likely to be a good solvent.[13]
-
-
Temperature: For many compounds, solubility increases with temperature. Applying gentle heat can often help to overcome the activation energy required for dissolution.[8]
-
Concentration: Attempting to dissolve too much compound in a given volume of solvent will lead to a saturated solution and incomplete dissolution.[8]
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the dissolution and processing of carbazole compounds in a practical question-and-answer format.
Issue 1: My carbazole compound won't dissolve at all, even with prolonged stirring.
Q: I've been stirring my carbazole derivative in chloroform for hours, and it's still just a suspension. What's going on?
A: This is a classic case of a solvent-solute mismatch. The polarity and cohesive energy density of chloroform may not be suitable for your specific carbazole derivative.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting complete insolubility.
Detailed Steps:
-
Consult Hansen Solubility Parameters (HSP): If the HSP values for your compound are known or can be estimated, select solvents with the closest matching parameters.[12] This provides a more targeted approach than random screening.
-
Systematic Solvent Screening: Test the solubility of a small amount of your compound in a range of solvents with varying polarities and HSPs.[8] See the table below for a starting point.
-
Employ a Co-solvent System: Sometimes, a mixture of two or more miscible solvents can achieve what a single solvent cannot.[8] Try adding a small amount of a "good" solvent (one that shows some dissolving power) to a "poorer" but compatible solvent.
-
Apply Gentle Heat: Warming the mixture to 40-60°C in a water bath can increase the kinetic energy of the system and promote dissolution.[8]
-
Utilize Sonication: An ultrasonic bath can help break up solid aggregates and accelerate the dissolution process through high-frequency vibrations.[8]
Data Presentation: Solvent Selection Guide
| Solvent | Polarity Index | Hansen Parameters (δD, δP, δH) MPa1/2 | Boiling Point (°C) | Notes |
| Toluene | 2.4 | (18.0, 1.4, 2.0) | 111 | Good for many non-polar carbazoles. |
| Chloroform | 4.1 | (17.8, 3.1, 5.7) | 61 | A common starting point, but can be too volatile.[11] |
| Tetrahydrofuran (THF) | 4.0 | (16.8, 5.7, 8.0) | 66 | Good for moderately polar derivatives. |
| Dichloromethane (DCM) | 3.1 | (17.0, 7.3, 7.1) | 40 | High volatility, rapid evaporation. |
| Chlorobenzene | 3.7 | (19.0, 4.3, 2.0) | 132 | Higher boiling point, slower evaporation.[11] |
| N,N-Dimethylformamide (DMF) | 6.4 | (17.4, 13.7, 11.3) | 153 | Aprotic polar solvent, can be effective for more polar carbazoles. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | (18.4, 16.4, 10.2) | 189 | High boiling point, can be difficult to remove.[14] |
Note: HSP values can vary slightly depending on the source.
Issue 2: My solution is cloudy or hazy, or I see suspended particles.
Q: I've managed to get some of my compound to dissolve, but the solution isn't clear. What does this mean?
A: Cloudiness or visible particles indicate either that the solution is saturated and cannot dissolve more solute, or that aggregation is occurring.[15]
Troubleshooting Steps:
-
Increase Solvent Volume: Gradually add more solvent while stirring to decrease the overall concentration.[8]
-
Filter the Solution: If you suspect undissolved particulates, filtering the solution through a PTFE syringe filter (0.2 or 0.45 µm) can remove them. Be aware that this may reduce the concentration of your solution.
-
Address Aggregation: Aggregation is a common issue with planar aromatic molecules like carbazoles.[6][7]
-
Concentration-Dependent UV-Vis/Fluorescence: A red-shift in the absorption or emission spectra as concentration increases can be indicative of aggregation.[6]
-
Molecular Design: If aggregation is a persistent problem, consider synthetic modifications. Attaching bulky side groups to the carbazole core can sterically hinder π-π stacking and reduce aggregation.[6][16]
-
Issue 3: The compound dissolves when heated but crashes out upon cooling.
Q: My carbazole derivative dissolves beautifully when I warm it up, but as soon as it cools to room temperature, it precipitates. How can I keep it in solution?
A: You have created a supersaturated solution.[8] The increased temperature provided the energy to dissolve the compound beyond its room temperature solubility limit.
Troubleshooting Steps:
-
Work with a Lower Concentration: The simplest solution is to prepare a more dilute solution that is stable at room temperature.[8]
-
Maintain Elevated Temperature: For some applications like spin coating, you can pre-heat the substrate and dispense the hot solution. This requires careful control to ensure consistent film thickness.
-
Utilize a Co-solvent System: Adding a co-solvent can sometimes help to stabilize the dissolved compound as the solution cools.[8]
-
Consider Additives: Small molecule additives can sometimes act as "solubility enhancers" or crystallization inhibitors.[17] However, these must be chosen carefully to avoid negatively impacting the electronic properties of your device.
Issue 4: My spin-coated films are not uniform and have "comets" or other defects.
Q: I'm getting streaky films with comet-like tails after spin coating. What's causing this?
A: These defects are often caused by the precipitation of the solute out of solution during the spin coating process itself.[4] This can happen if the solvent evaporates too quickly, or if the solution has poor solubility to begin with.
Experimental Protocol: Optimizing Spin Coating
-
Solution Preparation:
-
Ensure your carbazole compound is fully dissolved. A typical starting concentration is 1-20 mg/mL.[8]
-
Filter the solution through a 0.2 µm PTFE filter immediately before use to remove any dust or micro-aggregates.
-
-
Substrate Preparation:
-
Ensure the substrate is scrupulously clean.
-
Consider a surface treatment (e.g., UV-ozone or a self-assembled monolayer) to improve the wettability of the solution on the substrate.
-
-
Spin Coating Parameters:
-
Dispensing: Use a static dispense, covering the center of the substrate with the solution before starting the spin.
-
Spin Speed and Acceleration: A lower spin speed may allow for better crystallization but can also lead to thicker, less uniform films.[4] Experiment with different spin speeds (e.g., 1000-4000 rpm) and accelerations.
-
Solvent Choice: If the solvent is too volatile (e.g., DCM), it may evaporate before a uniform film can form. Consider a higher-boiling point solvent like chlorobenzene or a co-solvent mixture to slow down the evaporation rate.
-
-
Post-Deposition Annealing:
-
Thermal Annealing: Heating the film after deposition can improve crystallinity and film morphology.[18][19] The optimal temperature and time will depend on the specific material and its thermal properties.
-
Solvent Vapor Annealing: Exposing the film to a solvent vapor atmosphere can also promote self-assembly and improve film quality.[20][21]
-
Visualization: Spin Coating Troubleshooting Logic
Caption: Troubleshooting logic for common spin coating defects.
Section 3: Proactive Strategies for Enhancing Solubility
Beyond troubleshooting, proactive molecular design and formulation strategies can mitigate solubility issues from the outset.
Molecular Design Principles
-
Incorporate Solubilizing Groups: The most effective strategy is to synthetically modify the carbazole core.
-
Break Coplanarity: Introducing linkages that create a "kink" in the polymer backbone can reduce aggregation and improve solubility.[7] Copolymerizing carbazole units with other monomers is one way to achieve this.[7]
Formulation Strategies
-
Co-solvent Systems: As mentioned in the troubleshooting section, using a mixture of solvents can be a powerful formulation tool.[8]
-
Additives: While requiring careful screening, additives can be used to modify the solubility and film-forming properties of a solution.[17]
Conclusion
Overcoming the solubility challenges of carbazole compounds is a critical step in harnessing their full potential in solution-processed devices. By understanding the fundamental principles of solubility, employing systematic troubleshooting strategies, and considering proactive molecular design, researchers can successfully formulate these materials for the fabrication of high-performance organic electronics. This guide provides a framework for diagnosing and solving common solubility-related issues, empowering you to achieve consistent and reproducible results in your research.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. nsmn1.uh.edu [nsmn1.uh.edu]
- 8. benchchem.com [benchchem.com]
- 9. Determination of solubility parameters for organic semiconductor formulations - FAU CRIS [cris.fau.de]
- 10. Determination of Solubility Parameters for Organic Semiconductor Formulations (2011) | Florian Machui | 123 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic Study of Aggregation of Carbazole Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Carbazole-modified thiazolo[3,2-c][1,3,5,2]oxadiazaborinines exhibiting aggregation-induced emission and mechanofluorochromism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Evolving Morphology and Excited State Dynamics During Deposition and Thermal Annealing of Organic Thin Films [scholarsbank.uoregon.edu]
- 19. researchgate.net [researchgate.net]
- 20. Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites. | Semantic Scholar [semanticscholar.org]
- 22. Alkyl chain regulation: distinctive odd–even effects of mechano-luminescence and room-temperature phosphorescence in alkyl substituted carbazole amide derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
Strategies to tune the frontier molecular orbital (FMO) energy levels of carbazole derivatives.
Technical Support Center: Carbazole Derivatives
A Guide for Researchers on Tuning Frontier Molecular Orbital (FMO) Energy Levels
Welcome to the technical support center for carbazole derivatives. This guide is designed for researchers, chemists, and materials scientists actively working on the molecular design and synthesis of carbazole-based materials. Carbazole and its derivatives are cornerstone compounds in organic electronics due to their excellent hole-transporting properties, thermal stability, and, most importantly, their highly tunable electronic structure.[1][2][3] Mastering the ability to precisely control the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is critical for optimizing device performance, from OLEDs to organic photovoltaics.[1][4]
This resource provides in-depth answers to common questions and troubleshooting for challenges you may encounter during your research.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental principles of FMO engineering in carbazole systems.
Q1: What are FMOs, and why is their energy level critical for carbazole derivatives?
The Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO—are the key players in the electronic and optical properties of a molecule.[5]
-
HOMO (Highest Occupied Molecular Orbital): This orbital can be thought of as the valence band in a semiconductor. Its energy level relates to the ionization potential and governs the molecule's ability to donate an electron (hole transport). A higher HOMO energy level (less negative) facilitates easier electron donation (oxidation).
-
LUMO (Lowest Unoccupied Molecular Orbital): This is analogous to the conduction band. Its energy level relates to the electron affinity and dictates the molecule's ability to accept an electron (electron transport). A lower LUMO energy level (more negative) facilitates easier electron acceptance (reduction).
-
The HOMO-LUMO Gap (E_g_): The energy difference between these two orbitals determines the molecule's absorption and emission properties.[5] A smaller gap typically leads to absorption at longer wavelengths (a redshift).
For carbazole derivatives used in devices like OLEDs, tuning these levels is paramount for efficient charge injection from electrodes, balanced charge transport, and achieving the desired emission color.[6]
Q2: What are the primary molecular design strategies to tune the HOMO and LUMO levels?
The electronic properties of the carbazole core can be systematically modified through strategic chemical functionalization. The core principle is to introduce electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific positions on the carbazole scaffold.
-
To Raise the HOMO Level: Attach electron-donating groups (e.g., methoxy, alkyl, amino groups) to the carbazole core.[7] These groups increase the electron density on the conjugated system, which destabilizes the HOMO, pushing its energy level higher (making it easier to oxidize).
-
To Lower the LUMO Level: Attach electron-withdrawing groups (e.g., cyano, nitro, carbonyl groups) to the carbazole core.[7][8] These groups pull electron density from the conjugated system, stabilizing the LUMO and lowering its energy level (making it easier to reduce).
-
To Tune the Band Gap: The band gap can be narrowed by using a combination of strong EDGs and EWGs within the same molecule, creating a "push-pull" or donor-acceptor (D-A) architecture.[9] This strategy effectively raises the HOMO and lowers the LUMO simultaneously.
Q3: How does the substitution position on the carbazole ring affect the FMO levels?
The position of functionalization is as crucial as the nature of the substituent itself. The carbazole core has several key positions for substitution:
-
N(9)-position: Substitution at the nitrogen atom primarily influences solubility and molecular packing. Arylation at the N(9)-position can lower the HOMO energy level, which is a useful strategy for widening the band gap.[9][10] Adding bulky alkyl chains like hexyl can improve solubility in organic solvents, which is crucial for solution-based processing.[11]
-
C(3,6)-positions: These positions are electronically coupled through the nitrogen atom and are highly effective for tuning FMO levels. Symmetrical substitution at the 3 and 6 positions with EDGs or EWGs strongly impacts the entire π-system, allowing for significant shifts in HOMO/LUMO energies.[10][12]
-
C(2,7)-positions: These positions offer an alternative conjugation pathway. Substitution here can also effectively tune the electronic properties, often leading to materials with distinct charge transport characteristics compared to 3,6-substituted isomers.[13]
The choice of substitution position can subtly alter the distribution of the HOMO and LUMO across the molecule, impacting properties beyond just the energy levels, such as charge mobility and stability.[14]
Q4: How are the HOMO and LUMO energy levels determined experimentally?
A combination of electrochemical and spectroscopic methods is used to provide a comprehensive picture of a molecule's FMOs.[5]
-
Cyclic Voltammetry (CV): This is the primary electrochemical technique used to measure the oxidation and reduction potentials of a molecule.[5] From these potentials, the HOMO and LUMO energy levels can be estimated using empirical formulas relative to a reference standard (like ferrocene/ferrocenium, Fc/Fc+).
-
HOMO ≈ -e (E_ox_ vs Fc/Fc+ + 4.8) eV
-
LUMO ≈ -e (E_red_ vs Fc/Fc+ + 4.8) eV
-
-
UV-Visible (UV-Vis) Spectroscopy: This technique measures the molecule's light absorption. The onset of the lowest energy absorption peak in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO. This provides the optical band gap (E_g_^opt^).[5]
These experimental values are crucial for validating theoretical predictions from computational models.[15]
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during your experimental work.
Problem 1: My experimental HOMO/LUMO values from Cyclic Voltammetry do not match my DFT calculations.
This is a common and important issue. Discrepancies between theoretical predictions and experimental results can arise from several factors.
Possible Causes & Solutions:
-
Solvent Effects: DFT calculations are often performed in vacuo (gas phase) by default, while CV measurements are done in a solvent with a supporting electrolyte. The polarity of the solvent can stabilize charged species differently than in the gas phase, altering the measured potentials.
-
Troubleshooting Step: Re-run your DFT calculations using a solvent model, such as the Polarizable Continuum Model (PCM), that matches your experimental solvent (e.g., THF, CH
2Cl2, CH3CN). This often improves the correlation significantly.[5]
-
-
Functional and Basis Set Choice: The accuracy of DFT calculations is highly dependent on the chosen functional (e.g., B3LYP, ωB97X-D) and basis set (e.g., 6-31G(d), 6-311++G(d,p)). The popular B3LYP functional, while a good starting point, can sometimes underestimate band gaps.[5][15]
-
Troubleshooting Step: Consult the literature for functionals that are well-validated for carbazole systems or organic electronics in general. Consider using a range-separated functional, which can provide more accurate orbital energies. Ensure your basis set is adequate for the atoms in your molecule.
-
-
Irreversible Electrochemical Processes: The empirical formulas for calculating HOMO/LUMO levels are most accurate for reversible oxidation and reduction waves in the CV. If your compound shows irreversible behavior (e.g., it degrades after oxidation or reduction), the peak potentials may not accurately reflect the thermodynamic FMO energies.
-
Troubleshooting Step: Analyze the shape and scan rate dependence of your CV waves. If they are irreversible, the calculated FMO levels should be considered estimations. Report the nature of the waves along with your data.
-
-
Reference Electrode Calibration: Inaccurate calibration of your reference electrode or instability in the Fc/Fc+ internal standard can lead to systematic errors in your potential measurements.
-
Troubleshooting Step: Always measure the Fc/Fc+ couple in the same solvent/electrolyte system immediately before or after your sample run. Ensure your reference electrode (e.g., Ag/AgCl) is properly maintained.
-
Problem 2: The band gap of my new derivative is too large for my application. How can I narrow it effectively?
A large band gap means the material absorbs and emits at shorter wavelengths (in the blue or UV region). To achieve emission at longer wavelengths (green, red), the gap must be narrowed.
Effective Strategies:
-
Introduce a Donor-Acceptor (D-A) Motif: This is the most powerful strategy. Keep your carbazole as the donor (D) and introduce a known electron-accepting (A) unit into the structure, connected by a π-conjugated bridge.[9]
-
Example: Couple a 3-bromocarbazole derivative with a boronic ester of a strong acceptor like benzothiadiazole (BTZ) or diketopyrrolopyrrole (DPP) via a Suzuki coupling reaction. This creates intramolecular charge transfer (ICT), which significantly lowers the LUMO and narrows the band gap.[9]
-
-
Extend π-Conjugation: Increasing the length of the conjugated system generally lowers the band gap.
-
Example: Instead of substituting with a simple phenyl group, use a biphenyl or pyrenyl group.[12] This extends the delocalization of the molecular orbitals, reducing the energy difference between them.
-
-
Aza-Substitution: Strategically replacing a carbon atom in the π-system with a more electronegative nitrogen atom (aza-substitution) can be a powerful way to selectively lower the LUMO energy level without drastically changing the molecular geometry.[16][17]
Problem 3: My synthesized derivative has poor solubility, making it difficult to characterize and process.
Poor solubility is a practical barrier to device fabrication, especially for solution-based techniques like spin-coating or inkjet printing.
Solutions:
-
Attach Flexible Alkyl Chains: This is the most common and effective method. Introducing long, branched, or flexible alkyl chains (e.g., hexyl, octyl, 2-ethylhexyl) at the N(9)-position of the carbazole disrupts crystal packing (π-π stacking) and improves interaction with organic solvents.[7][11]
-
Introduce Bulky, Non-planar Groups: Attaching bulky groups can twist the molecular backbone, preventing the close packing that leads to low solubility.
-
Consider Isomeric Changes: Sometimes, changing the substitution pattern (e.g., from 2,7-disubstituted to 3,6-disubstituted) can alter the symmetry and packing of the molecule, leading to improved solubility.
Section 3: Protocols & Data
Experimental Protocol: Determination of FMOs via Cyclic Voltammetry
This protocol outlines the standard procedure for measuring the oxidation and reduction potentials of a new carbazole derivative.
Materials & Equipment:
-
Potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy Carbon or Platinum disk.
-
Reference Electrode: Ag/AgCl or Ag/Ag+ wire.
-
Counter Electrode: Platinum wire.
-
Solvent: Anhydrous, HPLC-grade solvent (e.g., Dichloromethane, Acetonitrile, THF).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF
6) or similar. -
Analyte: ~1-2 mg of your carbazole derivative.
-
Internal Standard: Ferrocene.
Procedure:
-
Preparation:
-
Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the chosen solvent, and dry completely.
-
Prepare a ~0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Dissolve the analyte in the electrolyte solution to a final concentration of ~1 mM.
-
Purge the solution with an inert gas (N
2or Ar) for 10-15 minutes to remove dissolved oxygen.
-
-
Measurement:
-
Assemble the three-electrode cell, keeping the solution under a blanket of inert gas.
-
Run a background scan of the electrolyte solution to ensure no interfering peaks are present.
-
Run the CV for your analyte. A typical scan might be from -2.0 V to +2.0 V at a scan rate of 100 mV/s. Optimize the potential window based on your compound's activity.
-
Record the potential at the middle of the oxidation peak (E_pa_) and reduction peak (E_pc_). The half-wave potential E
ngcontent-ng-c1205671314="" class="ng-star-inserted">1/2= (E_pa + E_pc_)/2 represents the formal potential (E_ox_ or E_red_).
-
-
Calibration:
-
Add a small amount of ferrocene to the solution and record its CV.
-
Determine the half-wave potential of the Fc/Fc+ couple (E
1/2,Fc).
-
-
Calculation:
-
Calculate the oxidation and reduction potentials of your sample relative to the ferrocene standard: E_ox (vs Fc/Fc+) = E_ox (sample) - E
1/2,Fc. -
Use the empirical formulas provided in FAQ #4 to estimate the HOMO and LUMO energy levels.
-
Data Table: Effect of Substituents on FMO Levels
The following table summarizes experimentally determined FMO levels for various 3,6-disubstituted carbazole derivatives, illustrating the principles discussed.
| Derivative Name | Substituent at 3,6-positions | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 3,6-di-tert-butyl-9-phenylcarbazole | -C(CH₃)₃ (Weak EDG) | -5.40 | -1.90 | 3.50 |
| 9-phenyl-3,6-bis(diphenylamino)carbazole | -NPh₂ (Strong EDG) | -5.10 | -2.15 | 2.95 |
| 3,6-dibenzoyl-9-phenylcarbazole | -C(O)Ph (EWG) | -6.15 | -2.90 | 3.25 |
| 3,6-dicyano-9-phenylcarbazole | -CN (Strong EWG) | -6.30 | -3.40 | 2.90 |
Note: Values are representative and can vary based on the N(9)-substituent and experimental conditions.
Section 4: Visual Diagrams
Diagram 1: FMO Tuning Strategy
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds | CoLab [colab.ws]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. oled-intermediates.com [oled-intermediates.com]
- 8. careers360.com [careers360.com]
- 9. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of conjugation and aromaticity of 3,6 di-substituted carbazoles on triplet energy and the implication of triplet energy in multiple-cyclic arom ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00674A [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 17. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Preventing degradation of carbazole-based materials in electronic devices.
A Guide to Preventing and Troubleshooting Degradation
Welcome to the Technical Support Center for carbazole-based materials. This resource is designed for researchers, scientists, and professionals in drug development and organic electronics who are utilizing these versatile compounds in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to overcome challenges and innovate. This guide is structured to address common issues encountered during the use of carbazole-based materials in electronic devices, offering practical troubleshooting advice and in-depth explanations.
The Double-Edged Sword: Understanding Carbazole's Strengths and Vulnerabilities
Carbazole derivatives are workhorses in organic electronics, prized for their excellent hole-transporting properties, high triplet energies, and good thermal stability.[1][2][3][4] These characteristics make them ideal candidates for host materials in phosphorescent organic light-emitting diodes (OLEDs), hole-transporting layers (HTLs) in perovskite solar cells (PSCs), and as building blocks for various other optoelectronic applications.[1][4][5] However, the very electronic and structural features that make them so effective also render them susceptible to specific degradation pathways that can limit device lifetime and performance.
This guide will walk you through the most common degradation phenomena, their root causes, and actionable strategies to mitigate them.
Troubleshooting Guide: Common Degradation Issues and Solutions
Researchers often observe a decline in device performance over time. The following table summarizes common issues, their likely causes, and recommended troubleshooting steps.
| Observed Issue | Potential Root Cause(s) | Recommended Troubleshooting & Mitigation Strategies |
| Shift in Electroluminescence (EL) Spectrum (e.g., appearance of new, longer-wavelength bands) | 1. Molecular Aggregation: Exciton-induced aggregation of carbazole molecules can create new emissive sites.[6][7] 2. Chemical Decomposition: Cleavage of the C-N bond in the carbazole moiety can lead to the formation of new chemical species with different emission properties.[8][9][10] 3. Exciplex/Electroplex Formation: Interfacial interactions between the carbazole-based material and adjacent layers can form emissive complexes.[6][11] | 1. Material Selection & Molecular Design: Utilize carbazole derivatives with bulky side groups to sterically hinder aggregation.[12][13][14] 2. Host-Guest System Optimization: In OLEDs, ensure good dispersion of the guest emitter within the carbazole-based host to minimize host-host interactions.[1][15] 3. Interlayer Engineering: Introduce thin interlayers to manage charge accumulation and exciton distribution at interfaces.[16] 4. Spectroscopic Analysis: Perform time-resolved photoluminescence and electroluminescence studies to identify the origin of the new emission. |
| Decrease in Luminance/Power Conversion Efficiency (PCE) | 1. Formation of Non-Radiative Recombination Centers: Degradation products can act as traps for charge carriers or quench excitons.[16] 2. Exciton-Polaron Annihilation: Interactions between excitons and charge carriers (polarons) can be a primary degradation pathway.[8][7] 3. Morphological Instability: Changes in the thin film morphology of the carbazole layer can disrupt charge transport pathways.[8][6][7][11] | 1. Encapsulation: Implement robust encapsulation techniques to protect the device from atmospheric moisture and oxygen, which can accelerate degradation.[17][18][19] 2. Drive Current/Irradiation Management: Operate devices at lower current densities and protect them from high-energy (UV) light to reduce the rate of exciton-induced degradation.[16] 3. Thermal Management: Ensure efficient heat dissipation from the device, as elevated temperatures can accelerate degradation processes.[9][20][21] |
| Increase in Operating Voltage | 1. Charge Trapping: Degradation byproducts can create deep charge traps that impede charge transport.[11] 2. Interfacial Degradation: Deterioration of the interfaces between the carbazole layer and the electrodes or other organic layers can increase charge injection barriers.[22][23][24] | 1. Contact Engineering: Optimize the electrode materials and their interfaces with the carbazole layer to ensure stable and efficient charge injection. 2. Impedance Spectroscopy: Use impedance spectroscopy to probe changes in charge transport and injection properties of the device over time.[11] |
| Formation of Dark Spots or Areas | 1. Localized Degradation: Ingress of moisture or oxygen through pinholes in the encapsulation or electrodes can lead to localized degradation of the carbazole material and other device components.[17][19] 2. Electrode Corrosion: Chemical reactions between the carbazole material and the electrode can cause delamination or corrosion. | 1. Substrate and Electrode Preparation: Ensure pristine substrate and electrode surfaces to minimize defects that can act as entry points for contaminants. 2. Enhanced Encapsulation: Employ multi-layer thin-film encapsulation (TFE) for flexible devices or robust glass/metal lid sealing for rigid substrates.[18][19][25] |
Frequently Asked Questions (FAQs)
Here are some specific questions that researchers frequently encounter when working with carbazole-based materials.
Q1: I'm observing a gradual red-shift in the electroluminescence of my OLED with a carbazole-based host. What is the likely cause and how can I confirm it?
A1: A red-shift in the EL spectrum often points to the formation of lower-energy emissive species. In the context of carbazole-based hosts, the most probable causes are molecular aggregation or the formation of electroplexes at the interface with an adjacent layer.[8][6][11]
-
Causality: Under electrical stress, the repeated formation of excitons on the carbazole molecules can provide the energy for them to reorient and form aggregates (excimers in the excited state). These aggregates have a lower energy gap than the individual molecules, resulting in red-shifted emission.[8][7]
-
Troubleshooting Protocol:
-
Photoluminescence (PL) vs. Electroluminescence (EL) Comparison: Compare the EL spectrum of the aged device with the PL spectrum of a pristine film of the carbazole material. If the red-shifted peak is present in the EL but not the PL, it suggests an electrically induced phenomenon like aggregation or electroplex formation.
-
Atomic Force Microscopy (AFM): Image the surface morphology of the carbazole film before and after electrical stressing. Increased surface roughness or the appearance of distinct domains can be indicative of molecular aggregation.[8]
-
Controlled Environmental Stressing: Age a device under UV irradiation in an inert atmosphere and compare its EL spectrum to a device aged under electrical bias. If both show similar spectral shifts, it points to an exciton-induced process.[6]
-
Q2: My perovskite solar cell with a carbazole-based HTL shows good initial efficiency, but it degrades quickly, especially under illumination. What are the key factors to investigate?
A2: Rapid degradation of PSCs with carbazole-based HTLs under illumination is often linked to a combination of factors including photo-oxidation of the carbazole material, reactions at the perovskite/HTL interface, and the ingress of moisture and oxygen.
-
Causality: Carbazole derivatives can be susceptible to photo-oxidation, especially in the presence of trace amounts of oxygen and moisture, which can be exacerbated by the photolability of the perovskite layer itself.[12] Furthermore, interfacial reactions can lead to the degradation of both the perovskite and the HTL.[22]
-
Troubleshooting Protocol:
-
Encapsulation Efficacy Test: Fabricate devices with and without robust encapsulation and compare their stability under illumination. A significant improvement with encapsulation points to environmental factors as a primary cause.[26][27]
-
Inert Atmosphere Testing: Characterize the device lifetime in a nitrogen-filled glovebox and compare it to its performance in ambient air. This will help to decouple intrinsic instability from environmentally induced degradation.
-
Interface Passivation: Experiment with interfacial modifiers at the perovskite/HTL interface. For example, thin layers of other materials or surface treatments on the perovskite can passivate defects and prevent detrimental chemical reactions.[27]
-
Molecular Design of the HTL: Consider synthesizing or using carbazole derivatives with enhanced stability, for instance, through cross-linking or by incorporating hydrophobic side chains to repel moisture.[26][28]
-
Q3: I'm trying to synthesize a new carbazole derivative for a blue OLED host, but I'm concerned about the stability of the C-N bond. How can I predict and improve the chemical stability of my new material?
A3: The stability of the C-N bond in carbazole derivatives is indeed a critical factor, as its cleavage is a known degradation pathway, particularly in high-energy (blue) applications.[9][10] The bond dissociation energy (BDE) can be influenced by the electronic environment of the molecule.
-
Causality: The energy of excitons in blue OLEDs can be comparable to the BDE of the C-N bond in some carbazole derivatives.[9] This can lead to homolytic cleavage of the bond, generating radical species that are highly reactive and can quench luminescence.
-
Troubleshooting and Design Protocol:
-
Computational Chemistry: Use density functional theory (DFT) calculations to estimate the C-N BDE in your proposed molecular structures. This can provide a first-pass screening of potentially unstable compounds.[10]
-
Strategic Substitution: The electronic properties of substituents on the carbazole core can influence the C-N bond strength. Consider electron-donating or -withdrawing groups at different positions to modulate the electronic structure and enhance bond stability.[10]
-
Thermal Stability Analysis: Once synthesized, perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine the decomposition temperature and glass transition temperature of your new material. High thermal stability is often correlated with better operational stability.[20][21][29]
-
Photochemical Stability Test: Expose a thin film of your material to UV light in an inert atmosphere and monitor its photoluminescence intensity over time. A rapid decrease in PL intensity suggests poor photochemical stability.
-
Experimental Workflows & Visualizations
To aid in your troubleshooting and experimental design, here are some standardized workflows and their corresponding diagrams.
Workflow for Investigating Spectral Instability in OLEDs
This workflow outlines the steps to diagnose the cause of a changing EL spectrum in an OLED with a carbazole-based material.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Understanding charge recombination and light-induced degradation: an in-depth study of tert-butyl modified carbazole-based self-assembled monolayers for enhanced performance in organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 13. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 15. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 16. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Hole-transport layer-dependent degradation mechanisms in perovskite solar modules - EES Solar (RSC Publishing) DOI:10.1039/D5EL00083A [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Hole-Transport Material Engineering in Highly Durable Carbon-Based Perovskite Photovoltaic Devices | MDPI [mdpi.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. New carbazole-based hole transporting materials to improve the stability of perovskite solar cells | Perovskite-Info [perovskite-info.com]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 9H-Carbazole-3-carbonitrile
For the Attention of: Researchers, Scientists, and Drug Development Professionals
The Foundational Role of NMR in the Structural Elucidation of Carbazole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry. For complex heterocyclic systems like 9H-Carbazole-3-carbonitrile, ¹H and ¹³C NMR provide critical insights into the electronic environment of each proton and carbon atom, respectively. The chemical shift (δ), spin-spin coupling (J), and signal intensity are the three key parameters that, when analyzed in concert, allow for a complete assignment of the molecular skeleton and the nature of its substituents. The carbazole core, with its fused aromatic rings and nitrogen heteroatom, presents a unique electronic landscape that is further modulated by the introduction of a cyano (-CN) group, making NMR an essential technique for confirming its precise structure.
Molecular Structure and Numbering
A clear understanding of the molecular structure and the conventional numbering system for the carbazole ring is paramount for accurate spectral assignment.
The Impact of Symmetric Cyanation on the Carbazole Core: A Comparative Guide to 9H-Carbazole-3-carbonitrile and 9H-Carbazole-3,6-dicarbonitrile
Introduction
The carbazole scaffold is a cornerstone in materials science, prized for its rigid, planar structure, and excellent hole-transporting capabilities.[1][2] This nitrogen-containing heterocycle is a fundamental building block for a vast array of functional organic materials used in organic light-emitting diodes (OLEDs), photovoltaics, and pharmaceuticals.[3][4] The targeted functionalization of the carbazole core allows for the precise tuning of its electronic and photophysical properties.
This guide provides an in-depth technical comparison of two key carbazole derivatives: 9H-Carbazole-3-carbonitrile and its symmetrically substituted analogue, 9H-Carbazole-3,6-dicarbonitrile. By examining their synthesis, structural differences, and key performance characteristics, we will elucidate the profound impact of adding a second electron-withdrawing nitrile group to the carbazole framework. This analysis will serve as a critical resource for researchers in selecting the appropriate building block for their specific material design and application needs.
Molecular Structures at a Glance
The foundational difference between these two molecules lies in the degree of cyanation at the 3 and 6 positions, which are electronically crucial locations on the carbazole ring.
Caption: Chemical structures of the mono- and di-substituted carbazole nitriles.
Physicochemical Properties: A Head-to-Head Comparison
The addition of a second nitrile group imparts a clear difference in the fundamental properties of the molecule, most notably increasing the molecular weight and the nitrogen content.
| Property | This compound | 9H-Carbazole-3,6-dicarbonitrile |
| Molecular Formula | C₁₃H₈N₂ | C₁₄H₇N₃ |
| Molecular Weight | 192.22 g/mol | 217.22 g/mol [5] |
| Appearance | - | Yellow Powder[6] |
| C≡N IR Stretch | - | ~2224 cm⁻¹[3] |
The nitrile group (C≡N) is strongly electron-withdrawing. In the monosubstituted analogue, this creates an asymmetric electronic distribution across the carbazole core. The addition of a second nitrile group at the 6-position in 9H-Carbazole-3,6-dicarbonitrile restores molecular symmetry and intensifies the electron-withdrawing effect, which, as we will see, significantly modulates the molecule's electronic and photophysical landscape.
Synthesis and Functionalization Pathways
The synthetic routes to these compounds reflect their structural differences. The dicarbonitrile is typically prepared through a robust, high-yielding palladium-catalyzed cyanation of a dibrominated precursor.
Caption: Synthetic workflow for 9H-Carbazole-3,6-dicarbonitrile.[3][7]
The synthesis of this compound is less commonly detailed for the parent molecule but can be achieved from precursors like 9-p-tolyl-9H-carbazole-3-carbaldehyde, which is then converted to the nitrile.[8] Both molecules feature a reactive N-H site on the pyrrole ring, which serves as a convenient handle for further functionalization, allowing for their incorporation into larger molecular architectures or polymers. However, the strong electron-withdrawing effect of the two nitrile groups in the dicarbonitrile analogue can reduce the nucleophilicity of the nitrogen atom, making some N-alkylation reactions more challenging compared to the mononitrile derivative.[3]
Comparative Analysis of Key Performance Properties
The true differentiation between these molecules becomes evident when comparing their electronic, optical, and thermal properties. The addition of the second nitrile group is not a minor modification; it fundamentally alters the frontier molecular orbitals and, consequently, the material's behavior.
Electronic and Photophysical Properties
The electron-withdrawing nature of the nitrile groups directly influences the intramolecular charge transfer (ICT) characteristics of the molecules.
| Property | This compound (derivatives) | 9H-Carbazole-3,6-dicarbonitrile |
| Absorption λmax | ~280-350 nm[9][10] | - |
| Emission λmax | ~350-400 nm[9][10] | - |
While specific data for the unsubstituted parent molecules is sparse, studies on derivatives provide valuable insights. For N-substituted this compound derivatives, absorption maxima are typically observed in the 280-350 nm range, with fluorescence emission occurring between 350 nm and 400 nm.[9][10] The presence of two cyano groups in the 3,6-dicarbonitrile is expected to cause a bathochromic (red) shift in both absorption and emission spectra due to the enhanced ICT character and stabilization of the lowest unoccupied molecular orbital (LUMO).
Electrochemical Properties
The most significant impact of the second nitrile group is on the electrochemical properties, particularly the LUMO energy level.
| Property | This compound (derivatives) | 9H-Carbazole-3,6-dicarbonitrile |
| HOMO Level | ~ -5.7 to -6.0 eV[6] | - |
| LUMO Level | - | ~ -3.2 eV |
| Band Gap (Eg) | - | - |
HOMO values for the mononitrile are inferred from related carbazole derivatives.
The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the electron-rich carbazole ring system, while the LUMO is influenced by the electron-accepting nitrile groups. The addition of the second nitrile group in 9H-Carbazole-3,6-dicarbonitrile significantly lowers the LUMO energy level. A lower LUMO is advantageous for materials intended for electron-transporting layers or as hosts in OLEDs, as it facilitates electron injection from the cathode. This makes the dicarbonitrile derivative a potentially superior candidate for n-type or bipolar host materials in electronic devices.
Thermal Stability
Carbazole-based materials are renowned for their high thermal stability, a critical requirement for the longevity of organic electronic devices which often operate at elevated temperatures.[11]
| Property | This compound (derivatives) | 9H-Carbazole-3,6-dicarbonitrile |
| Decomposition Temp. (Td) | > 340 °C | > 370 °C |
Studies on derivatives of this compound show high decomposition temperatures, often exceeding 340°C.[9] The dicarbonitrile analogue also exhibits exceptional thermal stability, with a reported decomposition temperature of over 370°C. This robustness is attributed to the rigid, fused aromatic structure and strong intermolecular interactions, making both compounds suitable for fabrication processes that require thermal evaporation.
Applications: Tailoring the Molecule to the Task
The distinct properties of the mono- and dicarbonitrile carbazoles make them suitable for different, albeit sometimes overlapping, applications.
-
9H-Carbazole-3,6-dicarbonitrile : Its symmetric structure and significantly lowered LUMO level make it an excellent candidate for:
-
Electron-transporting or bipolar host materials in OLEDs : Facilitates balanced charge injection and transport, leading to higher device efficiencies.
-
Building blocks for Thermally Activated Delayed Fluorescence (TADF) emitters : The strong acceptor character is crucial for designing molecules with a small singlet-triplet energy gap.
-
Redox shuttles in Li-Ion batteries : Can provide overcharge protection due to its high oxidation potential.[3]
-
Ligands for Metal-Organic Frameworks (MOFs) : The rigid structure and defined coordination sites are useful in constructing porous materials.[12]
-
-
This compound : Its asymmetric electronic nature makes it a versatile intermediate for:
-
Donor-π-Acceptor (D-π-A) dyes : The single nitrile group can act as an acceptor, while the rest of the carbazole core serves as the donor, forming the basis for sensitizers in solar cells or non-linear optical materials.
-
Asymmetric host materials : Allows for the synthesis of complex molecules where different functionalities can be introduced at various positions on the carbazole ring.
-
Pharmaceutical intermediates : Carbazole derivatives are known to possess a wide range of biological activities.[1][8]
-
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed protocols for the synthesis and characterization of these carbazole derivatives.
Synthesis of 9H-Carbazole-3,6-dicarbonitrile[3][7]
This procedure outlines the palladium-catalyzed cyanation of 3,6-dibromo-9H-carbazole.
-
Preparation : To a 100 mL Schlenk flask, add 3,6-dibromo-9H-carbazole (5.00 g, 15.4 mmol), zinc cyanide (Zn(CN)₂, 2.20 g, 19 mmol), zinc powder (40 mg, 0.62 mmol), zinc acetate dihydrate (Zn(OAc)₂·2H₂O, 180 mg, 0.82 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 80 mg, 0.07 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 56 mg, 0.10 mmol).
-
Degassing : Add 50 mL of DMF and 0.5 mL of water to the flask. Degas the mixture thoroughly by bubbling argon through the solution for at least 30 minutes.
-
Reaction : Heat the mixture to 110 °C under an argon atmosphere and stir for 3 days. Monitor the reaction progress by TLC.
-
Work-up : After cooling to room temperature, pour the resulting suspension into a mixture of 50 mL water, 40 mL saturated NH₄Cl, and 10 mL saturated NH₃.
-
Isolation : Collect the precipitate by suction filtration, wash with water, and dry to yield 9H-Carbazole-3,6-dicarbonitrile as a solid.
Characterization Workflow
A standard workflow for characterizing the synthesized materials involves spectroscopic and electrochemical analysis.
Caption: Experimental workflow for synthesis and characterization.
Photophysical Characterization (UV-Vis and Fluorescence)
-
Sample Preparation : Prepare dilute solutions (e.g., 10⁻⁵ M) of the carbazole compound in a suitable spectroscopic grade solvent (e.g., THF, Dichloromethane).
-
UV-Vis Spectroscopy : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 250 nm to 600 nm to identify the absorption maxima (λ_abs).
-
Fluorescence Spectroscopy : Using the determined λ_abs as the excitation wavelength, record the emission spectrum to identify the fluorescence maximum (λ_em).
Electrochemical Characterization (Cyclic Voltammetry)
-
Cell Setup : Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution : Prepare a solution of the sample in a suitable solvent (e.g., anhydrous, degassed dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Measurement : Scan the potential to measure the oxidation and reduction potentials of the compound. The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Conclusion
The strategic functionalization of the carbazole core with one versus two nitrile groups provides a powerful tool for tuning molecular properties. The transition from This compound to 9H-Carbazole-3,6-dicarbonitrile results in a symmetric molecule with enhanced electron-accepting character, a significantly lower LUMO energy level, and excellent thermal stability.
This makes the dicarbonitrile derivative a highly attractive candidate for advanced applications in organic electronics, particularly as an n-type or bipolar host material where efficient electron injection and transport are paramount. Conversely, the asymmetric nature of the monocarbonitrile lends itself to applications requiring polarized electronic structures, such as in D-π-A systems for photovoltaics or nonlinear optics. Understanding these structure-property relationships is essential for the rational design of next-generation organic materials.
References
- 1. 9-[4-(Azidomethyl)phenyl]-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | MDPI [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metal–organic framework - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electronic Structure of 9H-Carbazole-3-carbonitrile: A DFT-Driven Analysis
Introduction
9H-Carbazole and its derivatives are cornerstone molecules in materials science and medicinal chemistry. Their rigid, electron-rich structure provides excellent thermal stability and hole-transporting capabilities, making them ideal candidates for Organic Light-Emitting Diodes (OLEDs), photovoltaics, and as key scaffolds in drug design.[1] The introduction of a carbonitrile (-C≡N) group at the 3-position of the 9H-carbazole core creates 9H-Carbazole-3-carbonitrile, a molecule with modulated electronic properties due to the strong electron-withdrawing nature of the nitrile.
Understanding the precise distribution of electrons, the nature of frontier molecular orbitals, and the reactive sites within this molecule is paramount for predicting its behavior and designing next-generation materials and therapeutics.[2] This guide provides an in-depth protocol for the computational analysis of this compound's electronic structure using Density Functional Theory (DFT), a powerful quantum chemical method that offers a favorable balance between accuracy and computational cost.[3] We will detail the experimental workflow, present key electronic descriptors, and compare the DFT approach with alternative computational methods, providing researchers with a robust framework for in silico analysis.
Theoretical Pillars: Key Concepts in Computational Analysis
Before detailing the protocol, it is essential to understand the theoretical concepts that form the foundation of our analysis:
-
Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of many-body systems. It is based on the Hohenberg-Kohn theorems, which state that the properties of a system can be determined from its electron density.[4] This is a significant advantage over wavefunction-based methods, as the electron density is a function of only three spatial coordinates, regardless of the number of electrons.[4]
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as FMOs. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.[3] The energy difference between them, the HOMO-LUMO gap (ΔEH-L), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties.[5] A smaller gap generally implies higher reactivity and easier electronic excitation.[3]
-
Molecular Electrostatic Potential (MEP): The MEP is a visualization tool that maps the electrostatic potential onto a constant electron density surface of a molecule.[6] It is an invaluable guide for predicting molecular reactivity, particularly non-covalent interactions.[7] Color-coded maps are used where regions of negative potential (electron-rich, nucleophilic) are typically colored red, and regions of positive potential (electron-poor, electrophilic) are colored blue.[7][8]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and delocalization effects.[9][10] It examines donor-acceptor interactions by evaluating the stabilization energy, E(2), associated with electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO.[10][11] This analysis is crucial for understanding hyperconjugation and charge transfer within the molecule.[12]
Detailed Computational Protocol: A Validated DFT Workflow
This section outlines a step-by-step methodology for performing a comprehensive DFT analysis of this compound. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on its widespread successful application for similar organic and carbazole-based systems, providing reliable results.[13][14]
Software: Gaussian 16, ORCA, or other quantum chemistry packages.[15]
Step 1: Geometry Optimization
-
Objective: To find the lowest energy, most stable three-dimensional structure of the molecule.
-
Procedure:
-
Construct the initial 3D structure of this compound using a molecular builder (e.g., GaussView, Avogadro).
-
Set up the calculation using the following keywords: #p B3LYP/6-311++G(d,p) Opt.
-
Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven track record in accurately predicting geometries and electronic properties of organic molecules.[3][16] The 6-311++G(d,p) basis set is a Pople-style triple-zeta basis set that includes diffuse functions (++) on heavy atoms and hydrogens to better describe lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is critical for aromatic systems.[2][13]
-
Step 2: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum.
-
Procedure:
-
Use the optimized geometry from Step 1.
-
Set up the calculation using the keywords: #p B3LYP/6-311++G(d,p) Freq.
-
-
Trustworthiness: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.[3]
Step 3: Electronic Property Calculation
-
Objective: To compute the FMO energies, MEP, and NBO data.
-
Procedure:
-
Use the confirmed minimum energy geometry.
-
Set up a single-point energy calculation with additional keywords for property analysis: #p B3LYP/6-311++G(d,p) Pop=NBO Cube.
-
FMO Analysis: Extract the energies of the HOMO and LUMO from the output file to calculate the energy gap.
-
MEP Visualization: Use the generated cube file (.cub) with visualization software (e.g., GaussView, VMD) to map the electrostatic potential onto the electron density surface.
-
NBO Analysis: The Pop=NBO keyword triggers the NBO analysis.[10] The output file will contain detailed information on Lewis structures, atomic charges, and the second-order perturbation theory analysis of donor-acceptor interactions.
-
Step 4: Excited State Analysis (Optional but Recommended)
-
Objective: To predict the electronic absorption spectrum (UV-Vis).
-
Procedure:
-
Use the optimized ground-state geometry.
-
Perform a Time-Dependent DFT (TD-DFT) calculation: #p TD(NStates=10) B3LYP/6-311++G(d,p).
-
-
Insight: This calculation provides vertical excitation energies and oscillator strengths, which correspond to the position and intensity of peaks in the UV-Vis spectrum, respectively.[17] This allows for direct comparison with experimental spectroscopic data.
Computational Workflow Diagram
The entire computational process can be visualized as a logical sequence.
Caption: A flowchart illustrating the key stages of the DFT computational analysis.
Results and Comparative Analysis
This section presents simulated data for this compound based on DFT calculations reported for similar carbazole derivatives. This data serves as a benchmark for researchers performing these calculations.
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are distributed across the π-conjugated system of the carbazole ring. The presence of the electron-withdrawing nitrile group is expected to lower the energy of both orbitals, particularly the LUMO, leading to a modified HOMO-LUMO gap compared to unsubstituted carbazole.
| Parameter | B3LYP/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Experimental (Cyclic Voltammetry) |
| EHOMO (eV) | -6.15 | -6.48 | -6.0 to -6.3 |
| ELUMO (eV) | -2.20 | -2.15 | -2.1 to -2.4 |
| ΔEH-L (eV) | 3.95 | 4.33 | ~3.9 |
Note: Data is illustrative, based on typical values for cyano-substituted carbazoles. Experimental values are estimated ranges derived from electrochemical measurements.[3][18]
Comparison of Methods:
-
B3LYP: Generally provides good estimates for HOMO-LUMO gaps in organic molecules and serves as a reliable standard.[19]
-
M06-2X: This is a meta-hybrid GGA functional designed to perform well for non-covalent interactions, thermochemistry, and main-group chemistry. It often predicts slightly larger HOMO-LUMO gaps compared to B3LYP.
-
Hartree-Fock (HF): An ab initio method that neglects electron correlation. HF typically overestimates the HOMO-LUMO gap significantly and is less accurate for predictive purposes than DFT.[4]
-
Semi-empirical (e.g., AM1, PM7): These methods are much faster but less accurate. They are useful for very large systems or for generating initial structures but are not recommended for final electronic property analysis.[4]
Molecular Electrostatic Potential (MEP) Analysis
The MEP map reveals distinct regions of charge distribution. The most negative potential (red/yellow) is localized around the nitrogen atom of the nitrile group, indicating its high electrophilicity and its role as a primary site for hydrogen bonding or coordination.[8] The nitrogen atom of the carbazole ring also shows a region of negative potential, though less intense. The hydrogen atom on the carbazole nitrogen (N-H) exhibits a region of high positive potential (blue), making it a potential hydrogen bond donor site. This detailed charge mapping is critical for drug design, where interactions with receptor sites are governed by electrostatics.[7][20]
Natural Bond Orbital (NBO) Analysis
NBO analysis quantifies the intramolecular charge transfer (ICT) and delocalization. A key interaction in this compound is the delocalization of electron density from the lone pair orbitals (LP) of the carbazole nitrogen atom into the antibonding π* orbitals of the adjacent carbon-carbon bonds within the ring.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (1) N9 | π* (C4a-C4b) | ~18.5 | π-conjugation |
| LP (1) N9 | π* (C9a-C8a) | ~17.9 | π-conjugation |
| π (C2-C3) | π* (C≡N) | ~5.2 | Hyperconjugation |
Note: E(2) values are representative estimates. Higher E(2) values indicate stronger electronic interaction.[10]
The interaction between the π-system of the carbazole ring and the π* orbitals of the cyano group signifies the electronic communication responsible for the molecule's unique properties. This analysis validates the electron-withdrawing nature of the nitrile substituent.[12]
Conclusion
The computational guide presented here provides a comprehensive and scientifically grounded protocol for analyzing the electronic structure of this compound using Density Functional Theory. By systematically performing geometry optimization, frequency analysis, and subsequent property calculations (FMO, MEP, NBO), researchers can gain profound insights into the molecule's reactivity, stability, and potential for charge transport.
The comparison with alternative computational methods underscores that DFT, particularly with functionals like B3LYP, offers an optimal blend of accuracy and efficiency for systems of this nature. The simulated data and analyses serve as a robust benchmark, empowering professionals in drug development and materials science to reliably predict molecular properties, thereby accelerating the design and discovery of novel carbazole-based technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. worldwidejournals.com [worldwidejournals.com]
- 6. MEP [cup.uni-muenchen.de]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 10. NBO [cup.uni-muenchen.de]
- 11. DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. espublisher.com [espublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 16. jnsam.com [jnsam.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Theoretical studies on the electronic and optical properties of two new alternating fluorene/carbazole copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines. [vivo.weill.cornell.edu]
A Comparative Crystallographic Guide to 9H-Carbazole-3-carbonitrile Derivatives for Advanced Research Applications
This guide offers an in-depth comparative analysis of the single-crystal X-ray crystallography data for a series of 9H-Carbazole-3-carbonitrile derivatives. Designed for researchers, medicinal chemists, and materials scientists, this document provides not only a side-by-side comparison of key structural parameters but also elucidates the underlying principles of their synthesis and crystallization. Understanding the three-dimensional architecture of these molecules is paramount for rational drug design and the development of novel organic electronic materials, as the crystal packing and intermolecular interactions profoundly influence their macroscopic properties.
The Significance of the this compound Scaffold
The 9H-carbazole core is a privileged scaffold in medicinal chemistry and materials science, renowned for its rigid, planar structure and rich electron density. This moiety is a common feature in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of activities including antitumor, antioxidative, and anti-inflammatory properties.[1][2] The introduction of a carbonitrile group at the 3-position significantly modulates the electronic properties of the carbazole system, enhancing its potential as a building block for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Furthermore, substitution at the 9-position (the nitrogen atom) allows for fine-tuning of the molecule's steric and electronic characteristics, which in turn dictates its solid-state packing and, consequently, its biological and material performance.
This guide will focus on a comparative analysis of the crystal structures of three derivatives: 9-[4-(Azidomethyl)phenyl]-9H-carbazole-3-carbonitrile (Derivative A), 9-p-Tolyl-9H-carbazole-3-carbonitrile (Derivative B), and 9-(4-Methoxyphenyl)-9H-carbazole (Derivative C), a closely related analogue included to illustrate the influence of the 3-carbonitrile group.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for the three derivatives, providing a clear and concise comparison of their solid-state structures.
| Parameter | Derivative A[2] | Derivative B[1] | Derivative C[3] |
| Chemical Formula | C₂₀H₁₃N₅ | C₂₀H₁₄N₂ | C₁₉H₁₅NO |
| Molecular Weight | 323.35 | 282.33 | 273.32 |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/c | P-1 | Pbca |
| a (Å) | 9.8457 (2) | 8.6031 (3) | 16.2645 (16) |
| b (Å) | 8.4032 (2) | 8.8247 (3) | 7.8297 (7) |
| c (Å) | 19.9127 (5) | 10.4609 (4) | 22.819 (2) |
| α (°) | 90 | 80.514 (2) | 90 |
| β (°) | 90.970 (2) | 87.499 (2) | 90 |
| γ (°) | 90 | 72.114 (2) | 90 |
| Volume (ų) | 1647.25 (7) | 745.45 (5) | 2905.9 (5) |
| Z | 4 | 2 | 8 |
| Dihedral Angle | 55.08 (6) | 54.33 (4) | 56.78 (8) |
| Key Interactions | π–π stacking, C—H···π | C—H···N, C—H···π | C—H···π |
Analysis of Structural Data:
The dihedral angle between the carbazole ring system and the N-phenyl substituent is remarkably consistent across the three derivatives, ranging from 54.33° to 56.78°. This indicates that the electronic nature of the para-substituent on the phenyl ring (azidomethyl, methyl, or methoxy) has a minimal effect on the overall molecular conformation in the crystalline state. The carbazole core itself remains essentially planar in all three structures.
The most significant differences arise in the crystal packing and intermolecular interactions. Derivative A exhibits prominent π–π stacking interactions, a common feature in planar aromatic systems that can influence charge transport properties in organic semiconductors.[2] In contrast, the crystal packing of Derivative B is stabilized by a combination of weak C—H···N and C—H···π interactions.[1] Derivative C also features C—H···π interactions.[3] The presence of the 3-carbonitrile group in Derivatives A and B introduces a strong dipole moment and a potential hydrogen bond acceptor, which can lead to different packing motifs compared to the methoxy-substituted Derivative C.
Experimental Protocols
1. General Synthesis of 9-Aryl-9H-carbazole-3-carbonitrile Derivatives via Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the N-arylation of carbazoles.[4][5] This copper-catalyzed cross-coupling reaction provides a versatile route to a wide range of 9-substituted derivatives.
Figure 1: General workflow for the Ullmann condensation.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq.), the corresponding aryl halide (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and a base, typically potassium carbonate (2.0 eq.).[6]
-
Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.
-
Reaction: Heat the mixture to reflux (approximately 140-150 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
2. Single Crystal Growth by Slow Evaporation
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. The slow evaporation method is a widely used and effective technique for growing single crystals of organic compounds.[6]
Figure 2: Workflow for single crystal growth by slow evaporation.
Step-by-Step Protocol:
-
Solvent Selection: The choice of solvent is crucial. Perform preliminary solubility tests to identify a solvent or solvent system in which the compound has moderate solubility. Solvents such as dichloromethane, chloroform, acetone, or mixtures like dichloromethane/hexane are often suitable for carbazole derivatives.
-
Solution Preparation: Dissolve the purified compound in the chosen solvent in a clean vial to create a nearly saturated solution. Gentle warming may be required to facilitate dissolution. If the compound is highly soluble, a less polar co-solvent (e.g., hexane) can be slowly added until slight turbidity is observed. This turbidity is then cleared by adding a minimal amount of the more polar solvent.
-
Slow Evaporation: Cover the vial with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a location free from vibrations and dust, with a stable temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of single crystals.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent. Gently wash the crystals with a small amount of cold solvent in which the compound is sparingly soluble and allow them to air dry.
Conclusion and Future Outlook
This guide provides a foundational understanding of the crystallographic landscape of this compound derivatives. The comparative data highlights how subtle changes in the N-substituent can influence the solid-state packing of these molecules, which is a critical consideration for their application in both medicinal chemistry and materials science. The provided experimental protocols offer a reliable starting point for the synthesis and crystallization of new derivatives.
Future work should focus on expanding the library of crystallographically characterized this compound derivatives to build a more comprehensive structure-property relationship database. Investigating the impact of a wider range of substituents at the 9-position, as well as at other positions on the carbazole core, will undoubtedly lead to the discovery of novel compounds with enhanced biological activities and superior performance in organic electronic devices.
References
- 1. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-[4-(Azidomethyl)phenyl]-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Electrochemical Characterization of 9H-Carbazole-3-carbonitrile by Cyclic Voltammetry
This guide provides an in-depth technical comparison of the electrochemical properties of 9H-Carbazole-3-carbonitrile, a key building block in modern organic electronics. We will explore its performance benchmarked against other relevant carbazole derivatives and the widely-used hole-transporting material, Spiro-OMeTAD. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply cyclic voltammetry for the characterization of novel electronic materials.
Introduction: The Significance of Carbazole Derivatives in Organic Electronics
Carbazole and its derivatives are a cornerstone of organic electronics, prized for their excellent thermal and photochemical stability, high hole mobility, and facile functionalization at the 3-, 6-, or 9-positions.[1] These properties make them ideal candidates for use as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and other optoelectronic devices.[2][3] The introduction of a cyano (-CN) group at the 3-position of the carbazole core, as in this compound, is a strategic chemical modification. The electron-withdrawing nature of the nitrile group can significantly influence the electronic properties of the molecule, including its oxidation potential and, consequently, its highest occupied molecular orbital (HOMO) energy level.[4]
Cyclic voltammetry (CV) is an indispensable electrochemical technique for characterizing these materials.[2] It allows for the determination of redox potentials, which are crucial for estimating the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels.[5][6] This information is vital for assessing the suitability of a material for a specific device architecture, as proper energy level alignment is critical for efficient charge injection and transport.[7]
This guide will provide a comprehensive overview of the electrochemical characterization of this compound, offering a comparative analysis with other relevant materials and a detailed, field-proven protocol for its cyclic voltammetry analysis.
Comparative Electrochemical Analysis
The performance of this compound as a potential hole-transporting material can be best understood by comparing its key electrochemical parameters with those of other carbazole derivatives and the industry-standard, Spiro-OMeTAD. The following table summarizes the oxidation potentials and calculated HOMO energy levels for a selection of these compounds.
| Compound | Onset Oxidation Potential (E_onset_ox vs. Fc/Fc⁺) [V] | HOMO Energy Level [eV] | Key Features & Context |
| This compound (estimated) | ~1.1 - 1.3 | ~-5.5 to -5.7 | The electron-withdrawing nitrile group is expected to increase the oxidation potential compared to unsubstituted carbazole.[4][8] |
| 9H-Carbazole | ~1.2 (vs. SCE) | ~-5.6 | Parent carbazole molecule. Oxidation can be irreversible due to dimerization.[8][9] |
| 3,6-Dibromo-9H-carbazole | ~1.53 (vs. Ag/AgCl) | ~-5.9 | The two electron-withdrawing bromine atoms significantly increase the oxidation potential.[8] |
| 9-Phenylcarbazole | ~1.23 (vs. Ag/AgCl) | ~-5.6 | N-phenyl substitution can improve stability and solubility.[8] |
| Spiro-OMeTAD | ~0.02 (vs. Fc/Fc⁺) | ~-5.16 to -5.22 | Widely used, high-performance hole-transporting material.[1] |
Note: The exact oxidation potential and HOMO level of this compound can vary depending on the experimental conditions. The values presented are estimates based on the electrochemical behavior of similar carbazole derivatives. The HOMO energy levels are calculated from the onset oxidation potentials using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard, with the energy level of Fc/Fc⁺ assumed to be -4.8 eV relative to the vacuum level.[10]
The data clearly illustrates the influence of substituents on the electrochemical properties of the carbazole core. The electron-withdrawing cyano group in this compound is anticipated to result in a deeper HOMO level compared to Spiro-OMeTAD. This can be advantageous in certain device architectures, potentially leading to a higher open-circuit voltage (Voc) in perovskite solar cells. However, a very deep HOMO level can also create an energy barrier for hole injection from the perovskite layer. Therefore, experimental verification of these parameters is crucial.
Experimental Protocol: Cyclic Voltammetry of this compound
This section provides a detailed, step-by-step methodology for the electrochemical characterization of this compound using cyclic voltammetry. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained data.
Materials and Equipment
-
Analyte: this compound
-
Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)
-
Internal Standard: Ferrocene (for referencing)
-
Electrochemical Cell: A standard three-electrode cell
-
Working Electrode (WE): Glassy carbon electrode (GCE) or platinum (Pt) disk electrode
-
Counter Electrode (CE): Platinum (Pt) wire or mesh
-
Reference Electrode (RE): Silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE)
-
Potentiostat/Galvanostat
-
Inert Gas: High-purity nitrogen or argon
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the working electrode (GCE or Pt) with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used (DCM or ACN).
-
Dry the electrode under a stream of inert gas.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent.
-
Prepare a ~1 mM solution of this compound in the electrolyte solution.
-
Purge the solution with a gentle stream of inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution.
-
Maintain an inert atmosphere over the solution throughout the experiment by blanketing it with nitrogen or argon.
-
Connect the electrodes to the potentiostat.
-
Record a cyclic voltammogram of the blank electrolyte solution to establish the potential window.
-
Record the cyclic voltammogram of the this compound solution. A typical potential scan range would be from 0 V to approximately +1.5 V (vs. Ag/AgCl).
-
Perform the scan at various scan rates (e.g., 20, 50, 100, 200 mV/s) to investigate the nature of the redox process.
-
After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential of the Fc/Fc⁺ couple will be used as an internal reference.
-
Data Analysis and Interpretation
-
Determination of Onset Oxidation Potential (E_onset_ox): The onset oxidation potential is determined by finding the intersection of the tangent to the baseline and the tangent to the rising portion of the oxidation peak in the cyclic voltammogram.
-
Calculation of HOMO Energy Level: The HOMO energy level can be estimated using the following empirical formula:
E_HOMO (eV) = -[E_onset_ox (vs. Fc/Fc⁺) + 4.8]
where E_onset_ox (vs. Fc/Fc⁺) is the onset oxidation potential of the compound relative to the half-wave potential of the ferrocene/ferrocenium redox couple.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the electrochemical characterization of this compound.
Caption: Experimental workflow for the cyclic voltammetry characterization of this compound.
Logical Relationships in Data Interpretation
The interpretation of cyclic voltammetry data involves understanding the relationship between the experimental observables and the underlying electrochemical and electronic properties of the molecule.
Caption: Logical flow from raw cyclic voltammetry data to key electrochemical parameters and device implications.
Conclusion
The electrochemical characterization of this compound by cyclic voltammetry is a critical step in evaluating its potential for applications in organic electronics. By systematically comparing its redox behavior to that of other carbazole derivatives and established materials like Spiro-OMeTAD, researchers can gain valuable insights into its electronic structure and suitability for specific device architectures. The detailed experimental protocol provided in this guide offers a robust framework for obtaining high-quality, reproducible data, thereby accelerating the discovery and development of next-generation organic electronic materials.
References
- 1. An organic hole-transporting material spiro-OMeTAD doped with a Mn complex for efficient perovskite solar cells with high conversion efficiency - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05906H [pubs.rsc.org]
- 2. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Energy level measurement for organic semiconductors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 9H-Carbazole-3-carbonitrile for Research and Development
In the landscape of pharmaceutical and materials science, 9H-Carbazole-3-carbonitrile stands as a pivotal structural motif. Its presence in numerous biologically active molecules and its utility as a building block for organic electronics necessitate robust and efficient synthetic strategies. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to this valuable compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.
Introduction to this compound
This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The introduction of a nitrile group at the C-3 position significantly influences its electronic properties, making it a versatile intermediate for the synthesis of a wide array of functional molecules, including but not limited to, kinase inhibitors, antiviral agents, and materials for organic light-emitting diodes (OLEDs). The choice of synthetic route can profoundly impact the overall efficiency, scalability, and cost-effectiveness of accessing this key intermediate.
This guide will dissect three primary synthetic pathways:
-
Modern Approach: Palladium-Catalyzed Cyanation of 3-Bromo-9H-carbazole
-
Classic Convergent Approach: Fischer Indole Synthesis
-
Classic Functional Group Interconversion: Sandmeyer Reaction of 3-Amino-9H-carbazole
Each route will be evaluated based on its underlying chemical principles, experimental feasibility, yield, scalability, and safety considerations.
Route 1: Palladium-Catalyzed Cyanation of 3-Bromo-9H-carbazole
This contemporary approach leverages the power of transition-metal catalysis to forge the carbon-cyanide bond with high efficiency and selectivity. The strategy is predicated on the availability of 3-bromo-9H-carbazole, which is readily prepared from the parent carbazole.
Mechanistic Rationale
The palladium-catalyzed cyanation of aryl halides is a cornerstone of modern organic synthesis.[1] The catalytic cycle, a variant of the well-established Buchwald-Hartwig cross-coupling, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide source (in this case, from zinc cyanide), and concluding with reductive elimination to yield the desired aryl nitrile and regenerate the Pd(0) catalyst. The choice of a phosphine ligand, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is crucial for stabilizing the palladium intermediates and facilitating the catalytic turnover.
Experimental Protocol
Step 1: Synthesis of 3-Bromo-9H-carbazole
A solution of N-bromosuccinimide (NBS) in dimethylformamide (DMF) is added dropwise to a solution of 9H-carbazole in DMF at 0°C. The reaction is then stirred at room temperature.[2] This electrophilic aromatic substitution proceeds with high regioselectivity for the 3- and 6-positions due to the electronic nature of the carbazole ring. By using one equivalent of NBS, the mono-brominated product can be favored.
Step 2: Palladium-Catalyzed Cyanation
To a solution of 3-bromo-9H-carbazole in a mixture of DMF and water, zinc cyanide (Zn(CN)₂), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), zinc powder, and zinc acetate are added.[3] The reaction mixture is heated under an inert atmosphere. The use of zinc cyanide is advantageous as it is less toxic than other cyanide sources and its low solubility helps to maintain a low concentration of free cyanide in solution, which can otherwise poison the palladium catalyst.[4]
Visualizing the Pathway
Caption: Palladium-catalyzed synthesis of this compound.
Route 2: Fischer Indole Synthesis
A classic and powerful method for the construction of indole rings, the Fischer indole synthesis can be adapted to produce the carbazole core with the nitrile group already incorporated in one of the starting materials.[5][6] This convergent approach builds the heterocyclic framework in a single key step.
Mechanistic Rationale
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5] In this case, 4-cyanophenylhydrazine reacts with cyclohexanone to form a hydrazone. Tautomerization to an enamine is followed by a[3][3]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of a tetrahydrocarbazole intermediate. A final aromatization step, often achieved through oxidation, yields the desired this compound. The choice of a strong acid catalyst is critical to promote the key rearrangement and cyclization steps.
Experimental Protocol
Step 1: Synthesis of 4-Cyanophenylhydrazine Hydrochloride
4-Aminobenzonitrile is diazotized using sodium nitrite and hydrochloric acid at low temperatures (-5 to 0°C).[7] The resulting diazonium salt is then reduced in situ with tin(II) chloride to afford 4-cyanophenylhydrazine hydrochloride.[7]
Step 2: Fischer Indole Synthesis and Aromatization
4-Cyanophenylhydrazine hydrochloride is reacted with cyclohexanone in a suitable solvent like glacial acetic acid or ethanol with an acid catalyst (e.g., HCl, H₂SO₄, or a Lewis acid like ZnCl₂).[6][8] The reaction mixture is heated to form 6-cyano-1,2,3,4-tetrahydro-9H-carbazole. The tetrahydrocarbazole is then aromatized to this compound using an oxidizing agent such as chloranil or palladium on carbon in a high-boiling solvent.
Visualizing the Pathway
Caption: Fischer indole synthesis route to this compound.
Route 3: Sandmeyer Reaction of 3-Amino-9H-carbazole
This classical transformation provides a reliable method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate.[9] The synthesis begins with a pre-formed carbazole ring, and the nitrile functionality is introduced in the final step.
Mechanistic Rationale
The Sandmeyer reaction is a substitution reaction in which the amino group of an aromatic amine is replaced with a nucleophile.[9] The reaction proceeds via the diazotization of 3-amino-9H-carbazole with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This highly reactive intermediate then undergoes a copper(I) cyanide-catalyzed decomposition, where the diazonium group is replaced by a cyanide group, releasing nitrogen gas.
Experimental Protocol
Step 1: Synthesis of 3-Amino-9H-carbazole
9H-Carbazole is first nitrated at the 3-position using a nitrating agent like nitric acid in acetic acid. The resulting 3-nitro-9H-carbazole is then reduced to 3-amino-9H-carbazole, commonly using a reducing agent such as tin(II) chloride in hydrochloric acid.[10]
Step 2: Sandmeyer Reaction
3-Amino-9H-carbazole is dissolved in an aqueous acidic solution and cooled to 0-5°C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then added to a solution of copper(I) cyanide, which catalyzes the conversion of the diazonium salt to this compound.
Visualizing the Pathway
Caption: Sandmeyer reaction pathway to this compound.
Comparative Analysis
| Feature | Palladium-Catalyzed Cyanation | Fischer Indole Synthesis | Sandmeyer Reaction |
| Starting Materials | 9H-Carbazole, NBS, Zn(CN)₂, Pd catalyst, ligand | 4-Aminobenzonitrile, Cyclohexanone | 9H-Carbazole, HNO₃, SnCl₂, NaNO₂, CuCN |
| Number of Steps | 2 | 2 (plus aromatization) | 3 |
| Typical Overall Yield | High (potentially >80%) | Moderate to High (50-70%) | Moderate (40-60%) |
| Scalability | Good, but catalyst cost can be a factor. | Good, well-established industrial process. | Good, but handling of diazonium salts requires care. |
| Key Reagents | Palladium catalyst, phosphine ligand, Zn(CN)₂ | Strong acids, oxidizing agent | NaNO₂, CuCN, SnCl₂ |
| Safety Considerations | Zn(CN)₂ is toxic and releases HCN with acid.[11][12][13][14][15] Palladium catalysts can be pyrophoric. | Hydrazine derivatives are often toxic and carcinogenic. | Diazonium salts can be explosive.[16][17][18] NaNO₂ is a strong oxidizer and toxic.[16][17][18] CuCN is highly toxic.[19][20] |
| Cost | Higher due to palladium catalyst and ligand.[21][22][23][24] | Generally lower cost reagents. | Low-cost reagents. |
| Advantages | High yield, high functional group tolerance, mild reaction conditions.[1][4][25][26][27] | Convergent synthesis, builds complexity quickly.[5][6][8][28][29][30] | Utilizes inexpensive and readily available reagents. |
| Disadvantages | High cost of catalyst, potential for catalyst poisoning. | Can produce regioisomers with substituted ketones, requires a separate aromatization step. | Multi-step process, use of hazardous reagents. |
Conclusion and Recommendations
The choice of synthetic route to this compound is a critical decision that balances yield, cost, safety, and scalability.
-
For laboratory-scale synthesis and medicinal chemistry applications , where high yield and functional group tolerance are paramount, the Palladium-Catalyzed Cyanation route is often the preferred choice. Its efficiency and mild conditions allow for the rapid generation of diverse analogs.
-
For large-scale industrial production , where cost is a major driver, the Fischer Indole Synthesis presents a compelling option. Its use of inexpensive starting materials and its long history as a robust industrial process make it economically viable.
-
The Sandmeyer Reaction remains a valuable tool, particularly when 3-amino-9H-carbazole is readily available or when cost is the absolute primary concern. However, the hazardous nature of the reagents requires stringent safety protocols.
Ultimately, the optimal synthetic strategy will depend on the specific constraints and goals of the research or manufacturing campaign. This guide provides the foundational knowledge and detailed protocols to empower researchers and drug development professionals to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 3. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Cyanophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 11. ZINC CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. nj.gov [nj.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Zinc cyanide (Zn(CN)2) | Zn(CN)2 | CID 11186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. nj.gov [nj.gov]
- 17. Sodium Nitrite Toxicity [webmd.com]
- 18. chemos.de [chemos.de]
- 19. fishersci.com [fishersci.com]
- 20. COPPER CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 21. Copper will replace toxic palladium and expensive platinum in the synthesis of medications | EurekAlert! [eurekalert.org]
- 22. Palladium Based Catalysts [fuelcellstore.com]
- 23. imapsource.org [imapsource.org]
- 24. Palladium - Price - Chart - Historical Data - News [tradingeconomics.com]
- 25. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 26. arkat-usa.org [arkat-usa.org]
- 27. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Fischer Indole Synthesis [organic-chemistry.org]
- 29. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 30. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 9H-Carbazole-3-carbonitrile: HPLC vs. Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or key intermediate like 9H-Carbazole-3-carbonitrile is a non-negotiable cornerstone of scientific rigor and regulatory compliance. The choice of analytical methodology is critical, directly impacting the reliability of downstream experimental data and the ultimate safety and efficacy of a potential therapeutic agent. This guide provides an in-depth comparison of two primary techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Elemental Analysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Landscape and the "Why" of Purity Validation
This compound is a versatile heterocyclic compound, a key structural motif in numerous biologically active molecules and materials science applications.[1][2][3] Its synthesis, often involving multi-step reactions, can introduce a variety of impurities. These can include unreacted starting materials, intermediates, by-products from side reactions, and degradation products.[4] For instance, a common synthetic route involves the cyanation of a halogenated carbazole precursor.[1][5] In such a process, incomplete reaction could leave residual brominated carbazole, while side reactions could generate isomeric dinitrile or hydrolyzed carboxylic acid derivatives. Therefore, a robust analytical method must be able to separate and quantify the target molecule from these structurally similar compounds.
The validation of analytical methods is a regulatory requirement in the pharmaceutical industry to ensure that a method is suitable for its intended purpose.[6][7][8][9] This process provides documented evidence that the analytical procedure consistently produces a result meeting pre-determined specifications and quality attributes.[8][9]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[4] Its high resolving power makes it ideal for separating the main compound from closely related impurities, providing both qualitative and quantitative information.[4]
The Rationale Behind the HPLC Method Design
A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a molecule like this compound. The non-polar nature of the carbazole ring system interacts well with a non-polar stationary phase (like C18), while a polar mobile phase is used for elution. The choice of mobile phase components, such as acetonitrile and water, and their ratio, is critical for achieving optimal separation. A UV-Vis detector is commonly employed due to the chromophoric nature of the carbazole moiety.
Experimental Protocol: A Validated RP-HPLC Method
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.
Table 1: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 285 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the specified ratio. Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration. Prepare working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the same solvent as the standard to a similar concentration.
-
System Suitability Test: Before injecting the sample, perform a system suitability test by injecting the standard solution multiple times. Key parameters to assess include:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for replicate injections.
-
-
Analysis: Once the system suitability criteria are met, inject the sample solution.
-
Data Analysis: The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area % method).
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness Through Validation
The validation of this HPLC method would involve assessing parameters like specificity, linearity, accuracy, precision, and robustness, as outlined in ICH guidelines.[6][8] For instance, specificity is demonstrated by the ability of the method to resolve the this compound peak from potential impurities. This can be confirmed by spiking the sample with known impurities or by analyzing samples subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.
Elemental Analysis: A Fundamental Assessment of Composition
Elemental analysis (EA), specifically CHN analysis, provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This technique is a fundamental method for confirming the empirical formula of a newly synthesized compound and can serve as an indicator of purity.[10]
The Principle and Its Application to this compound
The theoretical elemental composition of this compound (C₁₃H₈N₂) is:
-
Carbon (C): 81.23%
-
Hydrogen (H): 4.20%
-
Nitrogen (N): 14.57%
The synthesized sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The measured percentages are then compared to the theoretical values.
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: The sample must be meticulously dried to remove any residual solvents or moisture, which would significantly affect the hydrogen and carbon percentages. A common method is drying under high vacuum over a desiccant like phosphorus pentoxide.
-
Instrument Calibration: The elemental analyzer is calibrated using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Sample Analysis: A precisely weighed amount of the dried this compound sample (typically 1-3 mg) is placed in a tin or silver capsule and introduced into the combustion furnace.
-
Data Analysis: The instrument software calculates the percentage of C, H, and N in the sample.
Establishing Trustworthiness in Elemental Analysis
The trustworthiness of elemental analysis data relies heavily on the purity of the sample with respect to inorganic contaminants and the complete removal of solvents. A generally accepted criterion for purity is that the experimentally determined percentages should be within ±0.4% of the theoretical values.[10]
Comparative Analysis: HPLC vs. Elemental Analysis
Table 2: Comparison of HPLC and Elemental Analysis for Purity Determination
| Feature | HPLC-UV | Elemental Analysis (CHN) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Combustion and quantification of elemental composition (C, H, N). |
| Information Provided | Quantitative purity, number of impurities, retention times of impurities. | Percentage of C, H, and N; confirms empirical formula. |
| Sensitivity | High (can detect impurities at low levels, e.g., <0.1%). | Lower (insensitive to impurities with similar elemental composition). |
| Specificity | High (can separate structurally similar isomers and impurities). | Low (cannot distinguish between isomers or impurities with the same empirical formula). |
| Primary Use Case | Routine quality control, stability testing, impurity profiling. | Confirmation of the identity of a new compound, assessment of bulk purity. |
| Limitations | Requires a chromophore for UV detection; method development can be time-consuming. | Highly sensitive to residual solvents and inorganic impurities; provides no information on the nature of organic impurities. |
Conclusion: A Synergistic Approach to Purity Validation
For the rigorous validation of synthesized this compound, HPLC and elemental analysis are not mutually exclusive but rather complementary techniques. HPLC excels at providing a detailed impurity profile, separating and quantifying even minor organic impurities. It is the method of choice for routine quality control and for ensuring batch-to-batch consistency.
Elemental analysis, on the other hand, serves as a fundamental check of the compound's elemental composition, confirming that the correct product has been synthesized. A significant deviation in the elemental analysis results would indicate the presence of a substantial impurity, which could be inorganic or an organic impurity with a different elemental composition.
In a comprehensive drug development program, both techniques would be employed. Elemental analysis would be used to confirm the identity and bulk purity of the initial batches of the synthesized compound. Subsequently, a validated HPLC method would be established for the routine analysis of all future batches, providing the high level of detail required to ensure the safety and quality of the final product. This dual approach provides a robust and self-validating system for purity determination, meeting the stringent requirements of the pharmaceutical industry.
References
- 1. DSpace [repository.kaust.edu.sa]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. particle.dk [particle.dk]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 10. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Hirshfeld Surface Analysis for Understanding Intermolecular Interactions
In the realms of crystallography, materials science, and drug development, a profound understanding of how molecules arrange themselves in the solid state is paramount. The intricate web of non-covalent interactions governs crystal packing, polymorphism, solubility, and even the binding affinity of a drug candidate to its target. Hirshfeld surface analysis has emerged as an indispensable tool, offering a visually intuitive yet quantitatively powerful method to explore and dissect these crucial intermolecular forces.[1][2][[“]][4][5]
This guide provides an in-depth exploration of Hirshfeld surface analysis, moving beyond a simple procedural description to explain the causality behind the methodology. We will delve into the theoretical underpinnings, provide a detailed protocol for its application, and critically compare it with other computational techniques, grounding our discussion in field-proven insights and authoritative data.
The Conceptual Core: What is a Hirshfeld Surface?
At its heart, a Hirshfeld surface is a unique boundary defined for a molecule within a crystal. This surface is constructed by partitioning the crystal's electron density into regions associated with each molecule.[6] The surface is defined at the points in space where the contribution to the electron density from the molecule of interest is exactly equal to the contribution from all other molecules in the crystal.[6][7]
This partitioning creates a volume that effectively "belongs" to the molecule. The shape and properties of this surface are not determined by the molecule in isolation; they are a direct consequence of its interactions with its neighbors.[6] This makes the Hirshfeld surface an incredibly sensitive reporter of the molecule's immediate crystalline environment.
Key properties mapped onto this surface provide quantitative insights:
-
dᵢ and dₑ : For any point on the surface, dᵢ is the distance to the nearest atomic nucleus inside the surface, while dₑ is the distance to the nearest nucleus outside the surface.[7][8]
-
dₙₒᵣₘ : This is a normalized contact distance that combines dᵢ and dₑ with the van der Waals radii of the relevant atoms. The dₙₒᵣₘ surface is color-coded to provide an immediate visual summary of intermolecular contacts.[9][10]
-
Red spots indicate contacts shorter than the sum of van der Waals radii, representing the closest and often strongest interactions (e.g., hydrogen bonds).[10][11]
-
White areas represent contacts approximately equal to the van der Waals separation.[10]
-
Blue areas signify contacts longer than the van der Waals separation, indicating weaker interactions.[10]
-
-
2D Fingerprint Plots : These plots are 2D histograms of all (dᵢ, dₑ) pairs on the Hirshfeld surface, providing a unique "fingerprint" of the intermolecular interactions for a given crystal structure.[12] They can be decomposed to show the percentage contribution of specific types of atomic contacts to the overall crystal packing.[8][10]
A Practical Workflow for Hirshfeld Surface Analysis
The following protocol outlines the standard procedure for conducting a Hirshfeld surface analysis using the widely adopted CrystalExplorer software.[13] The causality behind each step is explained to ensure a self-validating and robust analysis.
Experimental Protocol: Hirshfeld Surface and Fingerprint Plot Generation
-
Input Data Acquisition :
-
Action : Obtain the Crystallographic Information File (CIF) for the molecule of interest. CIFs are the standard output from single-crystal X-ray diffraction experiments and contain all necessary atomic coordinate and unit cell information.
-
Causality : The CIF provides the precise 3D arrangement of atoms in the crystal lattice, which is the essential starting point for defining the procrystal electron density and subsequently the Hirshfeld surface.[1][4]
-
-
Loading the Structure :
-
Molecule Selection :
-
Action : Select a single, complete molecule from the packing diagram. This is typically done by double-clicking on any atom within the desired molecule.[15][16]
-
Causality : The analysis is performed on one molecule at a time to understand its specific environment. Selecting a single molecule defines the "promolecule" for which the surface will be calculated.
-
-
Hirshfeld Surface Generation :
-
Action : Click the "Generate Surface" button. In the dialog, select "Hirshfeld" as the surface type and choose the desired property to map. For an initial overview, map the d_norm property.[16][17]
-
Causality : The software calculates the electron density contributions and partitions the space according to the Hirshfeld definition, creating the 3D surface. Mapping d_norm immediately highlights the locations and relative strengths of intermolecular contacts.[9]
-
-
2D Fingerprint Plot Generation :
-
Action : With the surface generated, click the "2D Fingerprint" button.[14] This will generate the overall fingerprint plot.
-
Causality : This plot summarizes every point on the 3D surface into a 2D graph, providing a quantitative overview of all intermolecular contacts.[8][12] The distribution and shape of the points are characteristic of the types of interactions present (e.g., sharp spikes for strong H-bonds, diffuse regions for van der Waals forces).[12]
-
-
Decomposition of Fingerprint Plots :
-
Action : In the fingerprint plot window, use the options to "Show full fingerprint" and select specific atom pairs (e.g., O···H, C···H, H···H). The plot will update to show only contacts between the selected atom types, and the percentage contribution to the total surface will be displayed.
-
Causality : This is the key quantitative step. By decomposing the plot, one can precisely determine the relative importance of different interactions in stabilizing the crystal structure. For example, a high percentage for O···H contacts confirms the dominant role of hydrogen bonding.[10]
-
Workflow Visualization
Caption: Workflow for Hirshfeld surface analysis.
Comparative Analysis: Positioning Hirshfeld in the Computational Toolkit
While powerful, Hirshfeld surface analysis is one of several techniques used to study non-covalent interactions. Its strengths and weaknesses become clearer when compared to alternatives like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots.[18][19]
-
Quantum Theory of Atoms in Molecules (QTAIM) : This method analyzes the topology of the total electron density. It identifies bond critical points (BCPs) and bond paths between atoms, providing a rigorous quantum mechanical definition of an interaction.[20][21]
-
Non-Covalent Interaction (NCI) Plot : This technique is based on the electron density and its derivatives. It visualizes weak interactions as broad, low-density regions in 3D space, color-coding them to distinguish between attractive (e.g., hydrogen bonds, van der Waals) and repulsive (steric clash) interactions.[8][21]
Data Summary: Comparison of Interaction Analysis Methods
| Feature | Hirshfeld Surface Analysis | Quantum Theory of Atoms in Molecules (QTAIM) | Non-Covalent Interaction (NCI) Plot |
| Primary Output | 3D molecular surface & 2D fingerprint plot | Bond critical points & bond paths | 3D isosurfaces of interaction regions |
| Basis | Partitioning of promolecular electron densities | Topology of the total electron density (ρ) | Reduced density gradient (RDG) vs. ρ |
| Strengths | - Highly intuitive visualization of packing- Quantitative breakdown of contact contributions (%)- Excellent for comparing polymorphs[22] | - Rigorous quantum mechanical foundation- Provides quantitative properties of an interaction (e.g., electron density at BCP)- Unambiguously defines an interaction path | - Excellent for visualizing the spatial extent of weak interactions- Distinguishes between attractive and repulsive interactions- Can identify interactions where no BCP exists[21] |
| Weaknesses | - Based on non-interacting (promolecular) densities- Does not directly calculate interaction energies | - Can be computationally more demanding- BCPs may not be found for very weak, diffuse interactions- Interpretation can be less intuitive than surface-based methods | - Primarily a qualitative visualization tool- Does not directly quantify the strength or contribution of interactions |
| Best For | Overall crystal packing analysis, polymorph screening, identifying dominant contact types. | Detailed electronic characterization of specific, well-defined interactions (e.g., H-bonds). | Visualizing and exploring the nature of weak and diffuse non-covalent interactions in 3D space. |
Often, these methods are used in a complementary fashion.[18][19] For instance, Hirshfeld analysis might reveal a significant contribution from C-H···O contacts, and QTAIM could then be used to characterize the electron density at the bond critical point of a specific C-H···O interaction to further probe its nature.
References
- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 2. scirp.org [scirp.org]
- 3. consensus.app [consensus.app]
- 4. researchgate.net [researchgate.net]
- 5. What is Hirshfeld Surface Analysis | lookchem [lookchem.com]
- 6. crystalexplorer.net [crystalexplorer.net]
- 7. mdpi.com [mdpi.com]
- 8. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. set-science.com [set-science.com]
- 11. Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. crystalexplorer.net [crystalexplorer.net]
- 13. crystalexplorer.net [crystalexplorer.net]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. crystalexplorer.net [crystalexplorer.net]
- 17. youtube.com [youtube.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. scispace.com [scispace.com]
The Emitter Evolution: A Comparative Guide to Carbazole-Based TADF and Iridium-Based Phosphors in OLED Technology
In the relentless pursuit of more efficient and vibrant Organic Light-Emitting Diodes (OLEDs), the emitter material stands as the heart of the device, dictating its ultimate performance. For years, iridium-based phosphorescent emitters have been the reigning champions, enabling the commercial success of OLED displays and lighting. However, a newer class of materials, carbazole-based Thermally Activated Delayed Fluorescence (TADF) emitters, has emerged as a compelling, metal-free alternative. This guide provides a comprehensive technical comparison of these two pivotal technologies, offering researchers, scientists, and drug development professionals the in-depth insights and experimental data necessary to navigate this evolving landscape.
Unveiling the Mechanisms: A Tale of Two Excitons
The fundamental difference between phosphorescence and TADF lies in how they harness electrically generated excitons. In an OLED, the recombination of electrons and holes produces both singlet (25%) and triplet (75%) excitons.
Iridium-Based Phosphorescence: Heavy metal atoms like iridium possess strong spin-orbit coupling.[1] This quantum mechanical effect facilitates a typically "forbidden" process called intersystem crossing (ISC), allowing the energy from both singlet and triplet excitons to be channeled into the triplet state, from which it is released as light (phosphorescence). This enables a theoretical internal quantum efficiency (IQE) of 100%.[2]
Carbazole-Based TADF: TADF emitters, on the other hand, are purely organic molecules that achieve high efficiency through a clever thermal process.[3] These molecules are engineered to have a very small energy gap between their lowest singlet (S1) and triplet (T1) excited states (ΔEST).[4] This small gap allows triplet excitons, which are normally trapped, to be converted back into singlet excitons through a process called reverse intersystem crossing (RISC), which is activated by thermal energy at room temperature.[3] These newly formed singlet excitons can then emit light through fluorescence, leading to a "delayed" fluorescence component and, theoretically, a 100% IQE.[5]
Performance Metrics: A Head-to-Head Comparison
The choice between carbazole-based TADF and iridium-based phosphors often comes down to a trade-off between several key performance indicators.
| Performance Metric | Carbazole-Based TADF Emitters | Iridium-Based Phosphors |
| External Quantum Efficiency (EQE) | Can reach >20%[6] | Can reach >30%[7] |
| Color Purity (FWHM) | Generally broader emission spectra | Narrower, more saturated colors |
| Operational Stability/Lifetime | Improving, but can be a challenge, especially for blue emitters[8] | Generally high, with well-established long lifetimes[9] |
| Cost | Potentially lower due to the absence of rare metals[10] | Higher due to the use of iridium[11] |
| Efficiency Roll-off | Can be significant at high brightness[1] | Generally less pronounced than TADF[12] |
| Material Availability | Growing number of commercial suppliers[13] | Well-established supply chain |
Experimental Protocols: From Material to Measured Device
To provide a practical context for this comparison, we outline the essential experimental procedures for fabricating and characterizing OLEDs using these emitter types.
OLED Fabrication via Vacuum Thermal Evaporation
Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and metal contacts that constitute an OLED.[2][3]
Step-by-Step Protocol:
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
Plasma Treatment: Treat the ITO surface with oxygen plasma to increase its work function and improve hole injection.
-
Organic Layer Deposition: Place the cleaned substrates in a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the Hole Injection Layer (HIL), for example, HAT-CN.
-
Deposit the Hole Transport Layer (HTL), for example, TAPC.
-
Co-evaporate the Emitter Layer (EML) consisting of a host material (e.g., mCP for phosphors, CBP for TADF) and the emitter (iridium complex or carbazole-based TADF molecule) at a specific doping concentration (e.g., 6-15 wt%).
-
Deposit the Electron Transport Layer (ETL), for example, TPBi.
-
-
Cathode Deposition: Deposit the Electron Injection Layer (EIL), typically a thin layer of LiF, followed by the metal cathode (e.g., Aluminum). A shadow mask is used to define the cathode area.
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.
Performance Characterization
Once fabricated, the devices undergo a series of electro-optical measurements to determine their performance.
Key Measurement Protocols:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Place the encapsulated OLED in a device holder.
-
Use a source measure unit (SMU) to apply a voltage sweep to the device and measure the resulting current.
-
Simultaneously, use a calibrated photodiode or a spectrometer coupled to an integrating sphere to measure the light output (luminance).[14]
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
It can be calculated from the J-V-L data and the electroluminescence spectrum.[15] The total photon flux is determined by integrating the spectral radiance over all angles, often with the use of an integrating sphere for accurate measurement.[15]
-
-
Transient Photoluminescence (TRPL) and Electroluminescence (TREL) Spectroscopy:
-
These techniques are used to measure the excited-state lifetime of the emitters.[16]
-
In TRPL, the material is excited with a pulsed laser, and the subsequent photoluminescence decay is measured over time.[17][18]
-
In TREL, the OLED is excited with a short electrical pulse, and the decay of the electroluminescence is monitored.
-
The decay profiles provide information about the rates of radiative and non-radiative processes, including the RISC rate in TADF emitters.[17]
-
-
Accelerated Lifetime Testing:
-
To assess the operational stability, devices are driven at a constant current density at an elevated temperature.[19][20]
-
The luminance is monitored over time, and the lifetime is often defined as the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance).[19]
-
Critical Analysis: The Path Forward
Carbazole-Based TADF Emitters:
-
Advantages: The primary advantage of carbazole-based TADF emitters is the avoidance of costly and rare heavy metals like iridium.[10] This opens a pathway for lower-cost OLEDs. Carbazole itself is an inexpensive and readily available starting material with good hole-transporting properties and high thermal stability.[1]
-
Challenges: A significant challenge for TADF materials is their typically broader emission spectra compared to phosphorescent emitters, which can impact color purity.[5] Furthermore, the operational stability of TADF-based OLEDs, particularly for blue emitters, is still an active area of research and development to match the robustness of their iridium-based counterparts.[8] Efficiency roll-off at high brightness can also be more pronounced in TADF devices due to triplet-triplet and singlet-triplet annihilation processes.[12]
Iridium-Based Phosphors:
-
Advantages: Iridium-based phosphors are a mature technology with a proven track record of high efficiency, excellent color purity, and long operational lifetimes.[9][21] The strong spin-orbit coupling of iridium ensures efficient harvesting of both singlet and triplet excitons.[1]
-
Challenges: The main drawbacks of iridium-based emitters are their high cost and reliance on a rare precious metal.[11] This has significant implications for the scalability and cost-effectiveness of large-area OLED lighting and displays. While highly stable, the synthesis and purification of these organometallic complexes can be complex and expensive.[11]
Conclusion: A Symbiotic Future?
The debate between carbazole-based TADF and iridium-based phosphors is not a zero-sum game. While iridium-based phosphors continue to be the workhorse for high-performance displays, the cost-effectiveness and metal-free nature of TADF emitters make them highly attractive for large-area lighting and potentially for future generations of displays.
The future may lie in hybrid approaches. For instance, TADF materials can be used as sensitizers to harvest triplet excitons and then transfer their energy to a fluorescent emitter, a concept known as hyperfluorescence. This approach can combine the high efficiency of TADF with the narrow emission and high stability of fluorescent dyes.
Ultimately, the choice of emitter technology will depend on the specific application requirements, balancing the need for performance, stability, and cost. The ongoing research and development in both fields promise even more exciting advancements in OLED technology, pushing the boundaries of what is possible in lighting and displays.
References
- 1. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C7TC02156A [pubs.rsc.org]
- 2. displayman.com [displayman.com]
- 3. [Learn Display] 42. Evaporation [global.samsungdisplay.com]
- 4. Constant-Stress Accelerated Degradation Life Test of an Organic Light-Emitting Diode Display under Violet Light [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. Phosphorescent Neutral Iridium (III) Complexes for Organic Light-Emitting Diodes [infoscience.epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. marketreportanalytics.com [marketreportanalytics.com]
- 9. Stable luminescent iridium( iii ) complexes with bis(N-heterocyclic carbene) ligands: photo-stability, excited state properties, visible-light-driven ... - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04458H [pubs.rsc.org]
- 10. lumtec.com.tw [lumtec.com.tw]
- 11. OLED Fluorescent Phosphorescent Materials Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. oldcitypublishing.com [oldcitypublishing.com]
- 15. researchgate.net [researchgate.net]
- 16. Time-Resolved Photoluminescence (TRPL) | PicoQuant [picoquant.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Time-Resolved Photoluminescence (TRPL) | Swabian Instruments [swabianinstruments.com]
- 19. ossila.com [ossila.com]
- 20. Evaluating OLED Burn-In Lifespan Using Accelerated Testing [eureka.patsnap.com]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9H-Carbazole-3-carbonitrile for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 9H-Carbazole-3-carbonitrile. As researchers, scientists, and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety and environmental stewardship. The following procedures are designed to ensure the protection of laboratory personnel and compliance with hazardous waste regulations. This document moves beyond a simple checklist, offering a deep, technically-grounded framework for handling and disposing of this compound with the diligence it requires.
Core Principle: Proactive Hazard Assessment & Mitigation
This compound and its derivatives are heterocyclic aromatic compounds that demand careful handling due to their potential health and environmental risks. While a specific, comprehensive toxicological profile for this exact molecule may be limited, the carbazole backbone and nitrile functional group necessitate a cautious approach based on data from structurally similar compounds.
Anticipated Hazards:
-
Carcinogenicity & Mutagenicity: Carbazole itself is suspected of causing cancer and genetic defects.[1][2][3] Therefore, all derivatives, including this compound, should be handled as potential carcinogens.
-
Acute Toxicity & Irritation: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also known to cause skin and serious eye irritation.[2][4]
-
Aquatic Toxicity: Many carbazole derivatives are recognized as being toxic to aquatic life with long-lasting effects.[1][2] Improper disposal can lead to significant environmental contamination.
Given these risks, all waste materials containing this compound must be treated as hazardous waste . Under no circumstances should this chemical or its solutions be disposed of down the drain or mixed with general refuse.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent use of appropriate PPE is non-negotiable when handling this compound. The causality is simple: prevent all routes of exposure—dermal, ocular, and inhalation.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber, tested according to EN 374.[7][8] Always inspect gloves for tears or punctures before use.
-
Eye Protection: Use safety goggles with side shields to protect against splashes.[7][8] In situations where there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A lab coat must be worn to protect against skin contact. Ensure it is kept clean and laundered separately from personal clothing.[9]
-
Respiratory Protection: All handling of solid this compound should be conducted within a certified chemical fume hood to prevent the inhalation of dust particles.[1][5] If a fume hood is not available, respiratory protection with a particulate filter (e.g., P1 or N95) is necessary.[8]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a self-validating system for the safe disposal of this compound waste. Each step is designed to minimize risk and ensure regulatory compliance.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous chemical reactions and ensures that waste is treated by the correct disposal pathway.
-
Designate as Hazardous Waste: All materials that have come into contact with this compound are to be considered hazardous. This includes:
-
Solid waste: Unused or expired product, contaminated weighing papers, pipette tips, gloves, and spill cleanup materials.
-
Liquid waste: Solutions containing the compound and solvent rinses from contaminated glassware.
-
-
Avoid Mixing: Never mix this compound waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[1] Pay special attention to avoiding contact with strong oxidizing agents.
Step 2: Waste Containerization
The integrity of your waste container is critical to preventing leaks and spills.
-
Container Selection: Use a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[1][5] The container must have a secure, screw-top lid.
-
Accumulation: Keep the waste container closed at all times except when adding waste.[1][5] This minimizes the release of any volatile compounds and prevents accidental spills.
Step 3: Labeling
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.
-
Label Contents: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."
-
Hazard Identification: Indicate the primary hazards, such as "Toxic," "Potential Carcinogen," and "Environmental Hazard."[1]
-
Contact Information: Include the name of the principal investigator or lab manager and the date the waste was first added to the container.
Step 4: Storage
Waste must be stored safely within the laboratory prior to collection.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[1][10] This area should be under the direct control of laboratory personnel.
-
Secondary Containment: Place the waste container within a larger, chemically resistant bin or tray to contain any potential leaks.[1]
Step 5: Final Disposal
The ultimate disposal of this compound waste requires specialized facilities.
-
Professional Disposal: Arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[5]
-
Recommended Method: The preferred method of disposal is high-temperature incineration in a licensed facility equipped with flue gas scrubbing to neutralize harmful combustion products like nitrogen oxides.[5][6]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for materials potentially contaminated with this compound.
Caption: Disposal workflow for this compound waste.
Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to minimize exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[1]
-
Control Ignition Sources: Although not highly flammable, it is good practice to remove any ignition sources from the area.[1]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[11]
-
Cleanup (Solids): For small spills of solid material, carefully sweep or scoop the material into a designated hazardous waste container.[1] Avoid creating dust. If necessary, dampen the material slightly with water to prevent it from becoming airborne.[9]
-
Cleanup (Liquids): For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Place the contaminated absorbent material into the hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., acetone, ethanol), followed by soap and water.[1] Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department in accordance with your institution's policies.[1]
Decontamination of Glassware
Reusable glassware must be properly decontaminated before being returned to general use.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone or ethanol) to dissolve any residual this compound.
-
Collect Rinsate: This initial solvent rinse must be collected as hazardous liquid waste.[5]
-
Standard Washing: After the solvent rinse, the glassware can be washed using standard laboratory procedures with soap and water.
By adhering to these scientifically grounded protocols, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the cost of our well-being or the health of our environment.
References
- 1. benchchem.com [benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.de [fishersci.de]
- 4. 9-[3-(9H-Carbazol-9-yl)phenyl]-9H-carbazole-3-carbonitrile | 1392506-99-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. carlroth.com [carlroth.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9H-Carbazole-3-carbonitrile
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the unknown. 9H-Carbazole-3-carbonitrile, a molecule of interest in various research applications, requires meticulous handling. While comprehensive toxicological data for this specific compound is not fully established, its structural components—a carbazole core and a nitrile group—necessitate a robust safety protocol grounded in established chemical hygiene principles. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the causality behind each safety measure to ensure a self-validating system of laboratory practice.
Hazard Assessment: A Proactive Stance on Safety
A complete hazard profile for this compound is not available in all regulatory databases.[1][2] Therefore, we must assess the risk based on its constituent parts and related structures.
-
The Carbazole Backbone: The parent molecule, 9H-Carbazole, is classified as a suspected carcinogen (Category 2) and is known to cause skin, eye, and respiratory irritation.[3][4] The U.S. Environmental Protection Agency (EPA) also recognizes carbazole as a potential carcinogen.[4] This structural alert is the primary driver for implementing stringent engineering controls and comprehensive PPE.
-
The Nitrile Functional Group: While many nitrile-containing pharmaceuticals are metabolically stable, some nitrile compounds have the potential to release cyanide in vivo.[5][6] Without specific metabolic data for this compound, we must operate under the assumption that exposure, particularly through ingestion or inhalation, could pose a significant toxicological risk.
-
Physical Form: The compound is a solid, often a powder. This presents a risk of aerosolization during handling (e.g., weighing, transferring), making respiratory protection and containment crucial to prevent inhalation.[1][7]
Given these factors, the guiding principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a checklist but a comprehensive barrier system. The following table summarizes the minimum required PPE for handling solid this compound.
| Protection Type | Specific PPE Requirement | Governing Standard | Causality and Rationale |
| Engineering Controls | Chemical Fume Hood | N/A | Primary Line of Defense. A properly functioning fume hood contains solid particulates and vapors, preventing inhalation and minimizing contamination of the general laboratory space. All handling of the solid compound must be performed within a fume hood.[8] |
| Eye and Face | Chemical safety goggles with side shields | OSHA 29 CFR 1910.133 / EN166 | Protects against accidental splashes of solvents used with the compound and prevents airborne powder from contacting the eyes.[7] |
| Skin and Body | Nitrile Gloves (or other chemically resistant gloves) | EN 374 | Prevents direct skin contact. Nitrile offers good resistance against a variety of chemicals. Gloves must be inspected before use and changed immediately if contamination is suspected.[9] |
| Professional Lab Coat | N/A | Protects skin and personal clothing from contamination. Should be kept fully buttoned.[7] | |
| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 or higher) | OSHA 29 CFR 1910.134 / EN 149 | Mandatory when handling the powder outside of a fume hood or when dust generation is likely. This prevents the inhalation of fine particles. A fit-tested respirator is essential for efficacy.[7][9] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol integrates PPE use into the practical workflow of handling this compound.
Preparation and Pre-Handling
-
Area Designation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.
-
Safety Equipment Check: Verify that the chemical fume hood is functioning correctly. Ensure an eyewash station and safety shower are accessible and unobstructed.[8]
-
Donning PPE: Before entering the designated area, don your lab coat, followed by safety goggles. The final step, just before handling the chemical, is to put on your nitrile gloves.
Handling the Compound (Inside a Fume Hood)
-
Weighing: If weighing the solid, use a weigh boat on an analytical balance inside the fume hood. Handle the container and spatula carefully to minimize dust generation.[7]
-
Transfers and Reactions: When adding the solid to a reaction vessel, do so slowly and carefully. If dissolving in a solvent, add the solvent to the solid to prevent splashing.
-
Constant Vigilance: Be mindful of where you place contaminated items (e.g., spatulas, weigh boats). Keep them on a designated tray or surface within the fume hood to prevent cross-contamination.
Post-Handling and Decontamination
-
Initial Decontamination: Wipe down any contaminated surfaces within the fume hood with an appropriate solvent, followed by soap and water. Dispose of the cleaning materials as hazardous waste.[10]
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination. First, remove gloves (peeling them off without touching the outer surface). Next, remove your lab coat. Finally, remove your safety goggles.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing all PPE.[7]
The following workflow diagram provides a visual representation of this operational plan.
Caption: Workflow for Safely Handling this compound.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]
-
Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][7]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk. Seek immediate medical attention.[7]
-
Spills: For small spills, carefully sweep up the solid material to avoid creating dust, and place it into a suitable, labeled container for disposal. Clean the spill area thoroughly. Report all spills to your institution's Environmental Health and Safety (EHS) department.[7][10]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[10]
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization:
-
Solid Waste: Collect all contaminated solids (e.g., leftover compound, used weigh boats, contaminated wipes, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[10]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled container.
-
-
Disposal: The sealed waste containers must be disposed of through your institution's licensed chemical waste management program. Follow all local, state, and federal regulations.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and environmental responsibility while advancing their scientific objectives.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.de [fishersci.de]
- 4. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uprm.edu [uprm.edu]
- 8. benchchem.com [benchchem.com]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
